molecular formula C14H33NO4S B082111 Tributylmethylammonium methyl sulfate CAS No. 13106-24-6

Tributylmethylammonium methyl sulfate

Cat. No.: B082111
CAS No.: 13106-24-6
M. Wt: 311.48 g/mol
InChI Key: FIMHASWLGDDANN-UHFFFAOYSA-M
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Description

Tributylmethylammonium methyl sulfate is a useful research compound. Its molecular formula is C14H33NO4S and its molecular weight is 311.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl sulfate;tributyl(methyl)azanium
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InChI

InChI=1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHASWLGDDANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50453188
Record name Tributylmethylammonium methyl sulfate
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Molecular Weight

311.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13106-24-6
Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammoniummethylsulfate
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Record name 13106-24-6
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Record name TRIBUTYLMETHYLAMMONIUM METHYL SULFATE
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Foundational & Exploratory

Tributylmethylammonium Methyl Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium (B1194469) methyl sulfate (B86663) (TBAM-MS) is a quaternary ammonium (B1175870) salt that has garnered significant interest in various chemical and industrial applications. As an ionic liquid, it possesses a unique set of properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1] Its primary application lies in its function as a highly effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of tributylmethylammonium methyl sulfate, its synthesis, and its mechanism of action in phase-transfer catalysis.

Core Physical and Chemical Properties

This compound is a compound with the molecular formula C₁₄H₃₃NO₄S and a molecular weight of 311.48 g/mol .[1][3] Its structure consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with a methyl sulfate anion. This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, which is key to its function as a phase-transfer catalyst.[1]

Data Presentation: Physical and Chemical Properties
PropertyValue/DescriptionSource(s)
Molecular Formula C₁₄H₃₃NO₄S[1][3]
Molecular Weight 311.48 g/mol [1][3]
CAS Number 13106-24-6[1]
Appearance Typically a viscous liquid or a solid, depending on the temperature.[1]
Solubility Highly soluble in polar solvents and less soluble in non-polar solvents.[1]
Density Generally denser than water.[1]
Melting Point Varies based on purity and generally falls within a defined range for quaternary ammonium compounds.[1]
Boiling Point Data not available. As an ionic liquid, it has a very low vapor pressure and is expected to decompose at high temperatures before boiling.
Flash Point 179.5 °C (closed cup)

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the quaternization of tributylamine (B1682462) with dimethyl sulfate.[1]

Materials:

  • Tributylamine

  • Dimethyl sulfate

  • Anhydrous toluene (B28343) (or solvent-free)

  • Nitrogen gas supply

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Methodology (Solvent-based): [1]

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate in anhydrous toluene.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add a solution of tributylamine in anhydrous toluene dropwise to the cooled dimethyl sulfate solution under a nitrogen atmosphere. The reaction is exothermic and dropwise addition helps to control the temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

  • The product, this compound, will precipitate out of the solution or form a second liquid phase.

  • The product can be isolated by decantation or filtration and washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

  • The final product should be dried under vacuum to remove any residual solvent.

Methodology (Solvent-free): [4]

  • In a reaction vessel equipped with a stirrer and under an inert gas blanket, heat tributylamine until it is in a molten state.

  • Slowly add dimethyl sulfate directly to the stirred, molten tributylamine. The exothermic reaction will further increase the temperature of the mixture.

  • Maintain the temperature of the mixture above the melting point of the resulting this compound to ensure homogeneity.

  • After the addition is complete, allow the reaction to proceed for a sufficient time to ensure complete conversion.

  • The product is obtained directly and can be used without further purification, or it can be purified by washing with a suitable non-polar solvent.

Mandatory Visualizations

Synthesis of this compound

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Tributylamine Tributylamine Reaction Quaternization Reaction (in Toluene or Solvent-free) Tributylamine->Reaction DimethylSulfate Dimethyl Sulfate DimethylSulfate->Reaction Cooling Cooling (Ice Bath) (for solvent-based) Reaction->Cooling exothermic Stirring Stirring Cooling->Stirring Isolation Isolation (Decantation/Filtration) Stirring->Isolation Washing Washing (with non-polar solvent) Isolation->Washing Drying Drying (under vacuum) Washing->Drying Product Tributylmethylammonium Methyl Sulfate Drying->Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Phase-Transfer Catalysis

This compound is a classic example of a phase-transfer catalyst. It facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction with an organic substrate can occur.

PTCCycle Mechanism of Phase-Transfer Catalysis using this compound (Q⁺A⁻) A_aq Anion (A⁻) QX_org Q⁺A⁻ A_aq->QX_org Anion Exchange C_aq Cation (C⁺) Interface Aqueous-Organic Interface QY_aq Q⁺Y⁻ RX_org Organic Substrate (RX) RA_org Product (RA) RX_org->RA_org RA_org->QY_aq Catalyst Regeneration QX_org->RA_org Reaction

Caption: The catalytic cycle of this compound in phase-transfer catalysis.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for researchers and professionals in drug development and other areas of chemical synthesis.

  • Phase-Transfer Catalysis: Its primary use is to accelerate reactions between immiscible reactants, which is common in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] By facilitating these reactions, it can lead to higher yields, shorter reaction times, and milder reaction conditions.

  • Electrochemical Applications: As an ionic liquid, it exhibits good electrochemical stability and can be used as a supporting electrolyte in various electrochemical systems.[4][5]

  • Material Science: It has been employed in the synthesis of metal-organic frameworks (MOFs) and as an additive in the electrodeposition of metal alloys to improve their properties.[1][5]

Conclusion

This compound is a versatile quaternary ammonium salt with a significant role as a phase-transfer catalyst. Its ability to bridge the gap between immiscible phases makes it an indispensable tool in modern organic synthesis, contributing to more efficient and sustainable chemical processes. While some of its physical properties are not precisely documented, its chemical behavior and applications are well-established, providing a strong foundation for its use in research, development, and industrial applications. Further research into its specific physical properties would be beneficial for optimizing its use in various applications.

References

A Technical Guide to the Molecular Structure of Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of the molecular structure, properties, synthesis, and spectroscopic characterization of tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS). It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This guide summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its structure and functional mechanisms.

Chemical Identity and Physicochemical Properties

Tributylmethylammonium methyl sulfate, also known by its synonym methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium (B1175870) salt.[1][2][3] As an ionic liquid, it possesses unique properties such as good electrochemical stability, making it a subject of interest in various chemical applications.[1][4] Its structure consists of a positively charged tributylmethylammonium cation and a negatively charged methyl sulfate anion.[3][5]

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name methyl sulfate;tributyl(methyl)azanium[1][5]
Synonyms Methyltributylammonium methyl sulfate, MTBS[1][2]
CAS Number 13106-24-6[1][2][6][]
Molecular Formula C₁₄H₃₃NO₄S[1][2][3][]
Molecular Weight 311.48 g/mol [1][2][3][6]
Appearance White solid or viscous liquid[1][3]
Flash Point 179.5 - 180 °C (closed cup)[6]
Solubility Highly soluble in polar solvents; less soluble in non-polar solvents.[3]
Topological Polar Surface Area 74.81 Ų[5][6]
InChI Key FIMHASWLGDDANN-UHFFFAOYSA-M[1][]
Canonical SMILES CCCC--INVALID-LINK--(CCCC)CCCC.COS(=O)(=O)[O-][]

Molecular Structure

The molecular structure of this compound is defined by the ionic interaction between its constituent cation and anion.

  • Cation (Tributylmethylammonium) : The core of the cation is a central nitrogen atom that is covalently bonded to four alkyl groups: three butyl chains (-C₄H₉) and one methyl group (-CH₃).[3] This quaternary ammonium structure imparts a permanent positive charge on the nitrogen atom and contributes to the compound's hydrophobic characteristics.[3]

  • Anion (Methyl Sulfate) : The counter-ion is methyl sulfate ([CH₃SO₄]⁻), which consists of a sulfate core with one methyl group attached to an oxygen atom. This anion provides the negative charge to balance the cationic center, making the overall compound neutral.

cluster_cation Tributylmethylammonium Cation cluster_anion Methyl Sulfate Anion N N+ C1 CH₃ N->C1 C2 CH₂CH₂CH₂CH₃ N->C2 C3 CH₂CH₂CH₂CH₃ N->C3 C4 CH₂CH₂CH₂CH₃ N->C4 S S N->S Ionic Interaction O1 O S->O1 =O O2 O S->O2 =O O3 O⁻ S->O3 O4 O-CH₃ S->O4

Ionic structure of this compound.

Synthesis and Experimental Protocols

Synthesis Pathway

The primary industrial and laboratory-scale synthesis of this compound is achieved through the direct quaternization of tributylamine (B1682462) with dimethyl sulfate.[1][3] This nucleophilic substitution reaction is typically exothermic and can be performed with or without a solvent.[1]

reagent1 Tributylamine (C₄H₉)₃N conditions Reaction Conditions - Ice Bath (0-5°C) - Nitrogen Atmosphere reagent1->conditions reagent2 Dimethyl Sulfate (CH₃)₂SO₄ reagent2->conditions solvent Anhydrous Toluene (B28343) (Solvent) solvent->conditions product Tributylmethylammonium Methyl Sulfate conditions->product Exothermic Reaction

General synthesis workflow for this compound.
Experimental Protocol: Synthesis

This protocol describes a common laboratory method for synthesizing this compound.[1][3]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate (1.0 eq.) in anhydrous toluene.

  • Reaction Setup: Place the flask in an ice-water bath to maintain a temperature of 0-5°C.

  • Reactant Addition: Slowly add a solution of tributylamine (1.0 eq.) in anhydrous toluene to the stirred dimethyl sulfate solution dropwise over 1-2 hours. The reaction is exothermic, and slow addition is critical to control the temperature.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure the reaction goes to completion.

  • Product Isolation: The product, which may precipitate as a solid or form a dense liquid layer, is isolated. If solid, it can be collected by filtration, washed with cold, dry diethyl ether to remove unreacted starting materials, and dried under a vacuum.

  • Purity Validation: The purity of the final product should be validated using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.[1]

Spectroscopic Characterization

While specific spectral data is proprietary to individual suppliers, the molecular structure allows for the prediction of characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy

An IR spectrum of the compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2850-3000C-H Stretchsp³ C-H bonds in butyl and methyl groups[8][9]
1450-1470C-H BendCH₂ and CH₃ groups[8]
1210-1320S=O StretchSulfate group
1000-1100S-O StretchSulfate group
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different protons in the cation and anion.

  • ~3.4-3.6 ppm: A singlet corresponding to the protons of the O-CH₃ group on the methyl sulfate anion.

  • ~3.1-3.3 ppm: A singlet for the protons of the N-CH₃ group on the cation.

  • ~3.0-3.3 ppm: A multiplet (triplet) for the N-CH₂ - protons of the butyl groups.

  • ~1.6-1.8 ppm: A multiplet for the -CH₂-CH₂ -CH₂-CH₃ protons.

  • ~1.3-1.5 ppm: A multiplet for the -CH₂-CH₂-CH₂ -CH₃ protons.

  • ~0.9-1.0 ppm: A triplet for the terminal -CH₃ protons of the butyl groups.

¹³C NMR: The carbon NMR would show a unique signal for each chemically distinct carbon atom in the structure.

Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation:

    • For IR: If the sample is a solid, prepare a KBr pellet or a Nujol mull. If a liquid, a thin film can be prepared between two NaCl plates.[9]

    • For NMR: Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition:

    • IR: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

    • NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the raw data (e.g., Fourier transform, phase correction, baseline correction) and integrate the peaks. Compare the chemical shifts, multiplicities, and integration values to the expected structure.

Applications in Research

This compound is a versatile compound with applications in several areas of chemical research.

  • Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst.[1][3] The lipophilic quaternary ammonium cation can transport anions (e.g., nucleophiles) from an aqueous phase into an organic phase, where they can react with an organic substrate.[1] This is crucial for reactions involving immiscible reactants.

  • Electrochemistry: Due to its ionic nature and stability, it serves as an effective electrolyte or conducting salt in advanced electrochemical systems like batteries and supercapacitors, where it improves ion transport.[1][3]

  • Materials Science: It has been used as an additive in the electrodeposition of metal alloys, such as Ni-W.[1][4] Its presence can modify the microstructure, leading to materials with enhanced hardness.[1][4]

Nu Nucleophile (Nu⁻) M M⁺ Q_cat Cation (Q⁺) QNu Q⁺Nu⁻ Q_cat->QNu 1. Ion Exchange X_anion Anion (X⁻) RX Substrate (R-X) RNu Product (R-Nu) RX->RNu QX Q⁺X⁻ RX->QX QX->Q_cat 3. Catalyst Regeneration QNu->RX 2. Reaction

Mechanism of phase-transfer catalysis.

Safety and Handling

This compound is classified as an eye irritant.[5][6] Standard laboratory safety precautions should be observed when handling this chemical.

GHS InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation[5][6]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313
Personal Protective Equipment Eyeshields, gloves, type N95 (US) dust mask
Storage Class 13 - Non-Combustible Solids

References

An In-depth Technical Guide to Tributylmethylammonium Methyl Sulfate (CAS No. 13106-24-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium (B1194469) methyl sulfate (B86663), also known as methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium (B1175870) salt with the CAS number 13106-24-6.[1][2][3] It is a versatile chemical compound utilized across various scientific and industrial fields. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

Tributylmethylammonium methyl sulfate is typically a white solid or a viscous liquid, depending on the temperature.[1][4] Its ionic nature renders it highly soluble in polar solvents.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13106-24-6[1][2][3][5][][7][8][9]
Molecular Formula C₁₄H₃₃NO₄S[1][2][10]
Molecular Weight 311.48 g/mol [1][2][5][10]
Appearance White Solid[1]
Flash Point 179.50 °C (355.1 °F) - closed cup[5][11]
Water Content ≤0.5%[5][9]
Chloride (Cl⁻) Traces ≤30 mg/kg[5][9]
EC Number 454-210-6[5][9]
MDL Number MFCD06798174[5][12]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
InChI 1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1[5][9]
InChI Key FIMHASWLGDDANN-UHFFFAOYSA-M[5][9]
SMILES COS([O-])(=O)=O.CCCC--INVALID-LINK--(CCCC)CCCC[5][9]
Synonyms Methyltributylammonium methyl sulfate, MTBS[1][2]

Synthesis

The primary method for synthesizing this compound is through the quaternization of tributylamine (B1682462) with dimethyl sulfate.[1][4] This reaction can be optimized by controlling factors such as the solvent and stoichiometry.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the following steps:

  • Dimethyl sulfate is dissolved in an anhydrous solvent like toluene.[1]

  • Tributylamine is then added to this solution.

  • The reaction mixture is stirred, often under an inert atmosphere, to facilitate the quaternization reaction.[1]

  • An alternative, more environmentally friendly approach involves a solvent-free process where dimethyl sulfate is added directly to molten tributylamine under an inert gas.[1] The exothermic nature of the reaction elevates the temperature, which is then maintained above the melting point of the product to ensure homogeneity.[1]

Synthesis_of_Tributylmethylammonium_Methyl_Sulfate Tributylamine Tributylamine Product Tributylmethylammonium Methyl Sulfate Tributylamine->Product + DimethylSulfate Dimethyl Sulfate DimethylSulfate->Product

Synthesis of this compound

Applications

This compound has a range of applications, primarily stemming from its properties as a phase-transfer catalyst and an electrolyte.

Phase-Transfer Catalysis

As a phase-transfer catalyst, this compound facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1] The quaternary ammonium cation, with its lipophilic alkyl groups, can transport anions from the aqueous phase to the organic phase, where the reaction can then proceed.[1][4]

Phase_Transfer_Catalysis cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase AqueousReactant Aqueous Reactant (e.g., Nucleophile) Catalyst_Aq Tributylmethylammonium+ (in Aqueous Phase) AqueousReactant->Catalyst_Aq forms ion pair OrganicReactant Organic Reactant (Substrate) Product Product OrganicReactant->Product Catalyst_Org Tributylmethylammonium+ (in Organic Phase) Catalyst_Aq->Catalyst_Org migrates to organic phase Catalyst_Org->OrganicReactant reacts with Catalyst_Org->Catalyst_Aq returns to aqueous phase

Mechanism of Phase-Transfer Catalysis
Electrochemical Applications

This compound is also utilized as an electrolyte component in various electrochemical systems due to its good electrochemical stability.[1]

Material Science

In material science, it has been used as an additive in the electrodeposition of Ni-W alloys to enhance properties like hardness and corrosion resistance.[13]

Experimental Protocol: Electrodeposition of Ni-W Alloy with MTBS

The following is a summary of the experimental procedure for the electrodeposition of a Ni-W alloy using this compound as an additive, based on the work by Claudia et al. (2021).[13]

Materials:

  • Nickel chloride (NiCl₂)

  • Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

  • Trisodium citrate (B86180) (Na₃C₆H₅O₇)

  • Ammonium chloride (NH₄Cl)

  • Sodium bromide (NaBr)

  • This compound (MTBS)

  • Brass substrate

Procedure:

  • An electrodeposition bath is prepared containing NiCl₂, Na₂WO₄·2H₂O, Na₃C₆H₅O₇, NH₄Cl, and NaBr.

  • This compound is added to the bath as an additive.[13]

  • A brass substrate is used as the cathode, and a nickel plate serves as the anode.

  • Electrodeposition is carried out at a constant current density.

  • The resulting Ni-W alloy deposited on the brass substrate is then analyzed for its properties.

Electrodeposition_Workflow Bath Prepare Electrodeposition Bath (NiCl₂, Na₂WO₄·2H₂O, etc.) Add_MTBS Add Tributylmethylammonium Methyl Sulfate (MTBS) Bath->Add_MTBS Setup Setup Electrolytic Cell (Brass Cathode, Ni Anode) Add_MTBS->Setup Electrodeposition Perform Electrodeposition (Constant Current) Setup->Electrodeposition Analysis Analyze Ni-W Alloy (Hardness, Corrosion Resistance) Electrodeposition->Analysis

Workflow for Ni-W Alloy Electrodeposition with MTBS

Safety Information

This compound is classified as causing serious eye irritation.[10]

Table 3: GHS Hazard Information

Pictogram GHS07
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Precautionary Statements P264, P280, P305+P351+P338, P337+P313

It is recommended to use personal protective equipment, including eye shields and gloves, when handling this chemical.[5][11]

Conclusion

This compound is a valuable quaternary ammonium salt with well-defined properties and applications. Its role as a phase-transfer catalyst is particularly significant in organic synthesis. For researchers and professionals in drug development and material science, understanding the characteristics and experimental utility of this compound can open avenues for process optimization and the development of new materials and synthetic routes.

References

tributylmethylammonium methyl sulfate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tributylmethylammonium (B1194469) Methyl Sulfate (B86663) for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and key applications of tributylmethylammonium methyl sulfate, a quaternary ammonium (B1175870) salt with significant utility in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a phase-transfer catalyst or ionic liquid in their work.

Core Properties

This compound, also known as methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium salt.[1] It is recognized for its effectiveness as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, and as an electrolyte in electrochemical systems.[2]

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitation(s)
Molecular Weight 311.48 g/mol [1][2]
Molecular Formula C₁₄H₃₃NO₄S[1][2][3]
CAS Number 13106-24-6[1]
Appearance White Solid[1]
IUPAC Name methyl sulfate;tributyl(methyl)azanium[2][3]
Synonyms Methyltributylammonium methyl sulfate, MTBS[1][3]

Experimental Protocols

A primary application of this compound in research and development is its synthesis for use as a phase-transfer catalyst. The following section details a common laboratory-scale protocol for its preparation.

Synthesis via Direct Quaternization

The most common method for synthesizing this compound is through the direct quaternization of a tertiary amine (tributylamine) with an alkylating agent (dimethyl sulfate).[2]

Reaction: (CH₃CH₂CH₂CH₂)₃N + (CH₃)₂SO₄ → [(CH₃CH₂CH₂CH₂)₃NCH₃]⁺[CH₃SO₄]⁻[2]

Materials:

  • Tributylamine (B1682462)

  • Dimethyl sulfate

  • Anhydrous Toluene (or solvent-free conditions)

  • Reaction flask with a stirrer and condenser

  • Inert gas supply (e.g., Nitrogen or Argon)

Methodology:

  • Preparation: Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas. Ensure all glassware is dry.

  • Solvent-Based Method:

    • Charge the reaction flask with anhydrous toluene.

    • Add tributylamine to the solvent.

    • While stirring, slowly add an equimolar amount of dimethyl sulfate to the solution at room temperature.[2]

  • Solvent-Free Method:

    • Gently heat tributylamine in the reaction flask until it is molten, under an inert gas atmosphere.

    • Slowly add dimethyl sulfate directly to the stirred, molten tributylamine.[2] The reaction is exothermic, and the temperature should be maintained above the melting point of the product to ensure homogeneity.[2]

  • Reaction: Stir the mixture vigorously. The reaction progress can be monitored by techniques such as TLC or NMR.

  • Work-up: Upon completion, the resulting ionic liquid product may solidify upon cooling. The product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualized Workflows and Mechanisms

Diagrams are provided below to illustrate the synthesis workflow and the mechanism of action of this compound as a phase-transfer catalyst.

SynthesisWorkflow start Start setup Prepare Dry Reaction Flask under Inert Atmosphere start->setup add_reactants Add Tributylamine and Anhydrous Toluene setup->add_reactants add_alkylating Slowly Add Dimethyl Sulfate add_reactants->add_alkylating react Stir Vigorously at Room Temperature add_alkylating->react monitor Monitor Reaction (e.g., TLC, NMR) react->monitor monitor->react Incomplete workup Product Isolation: Wash with Hexane monitor->workup Reaction Complete purify Purification: Recrystallization (optional) workup->purify end End: Pure Product purify->end

Caption: Workflow for the solvent-based synthesis of this compound.

PhaseTransferCatalysis cluster_phases Immiscible Phases cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺ Nu⁻ (Nucleophile Salt) catalyst_org [Q⁺][Nu⁻] Na_Nu->catalyst_org Anion Exchange at Interface R_X R-X (Organic Substrate) R_Nu R-Nu (Product) R_X->R_Nu catalyst_aq [Q⁺][MeSO₄⁻] (Catalyst) catalyst_org->R_X Reaction

Caption: Mechanism of this compound (Q⁺MeSO₄⁻) in phase-transfer catalysis.

References

An In-depth Technical Guide to the Synthesis of Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributylmethylammonium (B1194469) methyl sulfate (B86663), a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst and electrolyte component. This document details the primary synthesis pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: Quaternization of Tributylamine (B1682462)

The principal method for synthesizing tributylmethylammonium methyl sulfate is the quaternization of tributylamine with dimethyl sulfate.[1][2] This reaction involves the nucleophilic attack of the nitrogen atom in tributylamine on one of the methyl groups of dimethyl sulfate, resulting in the formation of the quaternary ammonium cation and the methyl sulfate anion. The reaction is typically exothermic.[2]

Two primary approaches to this synthesis are prevalent: a traditional solvent-based method and a more environmentally friendly solvent-free method.[1][2]

Solvent-Based Synthesis

In this method, an anhydrous solvent is used to control the reaction temperature and facilitate handling of the reactants.[1] Toluene (B28343) is a commonly cited solvent for this purpose. The reaction is typically carried out under an inert atmosphere to prevent side reactions with atmospheric moisture.[1]

Solvent-Free Synthesis

An alternative and more sustainable approach involves the direct reaction of molten tributylamine with dimethyl sulfate.[2] This method eliminates the need for a solvent, reducing waste and simplifying product work-up. The exothermic nature of the reaction is managed by controlling the rate of addition of dimethyl sulfate.[3]

Experimental Protocols

The following sections provide detailed methodologies for both the solvent-based and solvent-free synthesis of this compound.

Protocol 1: Solvent-Based Synthesis in Toluene

Materials:

  • Tributylamine (C₁₂H₂₇N)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Toluene (C₇H₈)

  • Nitrogen gas (N₂)

  • Ice bath

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Thermometer

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

  • Charge the three-necked flask with a solution of dimethyl sulfate in anhydrous toluene.

  • Place the flask in an ice bath to maintain a low temperature.

  • Begin purging the system with nitrogen gas.

  • Slowly add a solution of tributylamine in anhydrous toluene to the reaction flask dropwise from the dropping funnel while stirring continuously.[1]

  • Monitor the reaction temperature and maintain it within the desired range by adjusting the addition rate and the cooling bath.

  • After the addition is complete, allow the reaction mixture to stir for a specified period to ensure completion.

  • The product, this compound, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

Protocol 2: Solvent-Free Synthesis

Materials:

  • Tributylamine (C₁₂H₂₇N)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Thermometer

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the three-necked flask with tributylamine.

  • Begin stirring and gently heat the tributylamine to a molten state under a nitrogen atmosphere. A starting temperature of 85-90°C is often used for similar reactions.[3][4]

  • Once the tributylamine is molten and at the desired temperature, begin the dropwise addition of dimethyl sulfate from the dropping funnel.[3]

  • The reaction is exothermic, and the temperature will likely rise. Control the rate of addition to maintain the reaction temperature in a range of approximately 130°C.[3][4]

  • After the addition is complete, continue to stir the reaction mixture at the elevated temperature for 3 to 4 hours to ensure the reaction goes to completion.[3][4]

  • The final product is the molten this compound, which will solidify upon cooling.

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

ParameterValueReference(s)
Molecular Formula C₁₄H₃₃NO₄S[5]
Molecular Weight 311.48 g/mol [5][6]
Typical Purity ≥95%
Appearance Viscous liquid or solid[1]
CAS Number 13106-24-6[5][6]

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Tributylamine Tributylamine (C₁₂H₂₇N) Reaction + Tributylamine->Reaction DimethylSulfate Dimethyl Sulfate ((CH₃)₂SO₄) DimethylSulfate->Reaction Product Tributylmethylammonium Methyl Sulfate (C₁₄H₃₃NO₄S) Reaction->Product Quaternization

Caption: Synthesis of this compound.

Experimental Workflow: Solvent-Free Synthesis

Solvent_Free_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Charge Tributylamine to Reactor B Establish Inert Atmosphere (N₂) A->B C Heat Tributylamine (e.g., 85-90°C) B->C D Dropwise Addition of Dimethyl Sulfate C->D E Maintain Temperature (e.g., ~130°C) D->E Exothermic Reaction F Stir for 3-4 hours E->F G Cool to Solidify F->G H Tributylmethylammonium Methyl Sulfate G->H

Caption: Workflow for solvent-free synthesis.

References

An In-depth Technical Guide to the Solubility of Tributylmethylammonium Methyl Sulfate in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tributylmethylammonium (B1194469) Methyl Sulfate (B86663)

Tributylmethylammonium methyl sulfate, with the CAS number 13106-24-6, is a quaternary ammonium (B1175870) salt.[1][2][3][4][5][6] It is also known as methyltributylammonium methyl sulfate.[2][3] The compound has a molecular formula of C14H33NO4S and a molecular weight of 311.48 g/mol .[2][3][4][5] Its structure consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with methyl sulfate as the counter-ion.

Physical and Chemical Properties:

  • Appearance: Typically a white solid or a viscous liquid, depending on the temperature.[2][7]

  • Ionic Nature: As a salt, it is ionic in character, which largely dictates its solubility behavior.[2]

  • Applications: It is utilized as a phase-transfer catalyst in organic synthesis, an electrolyte in electrochemical systems, and in the synthesis of metal-organic frameworks (MOFs).[1][2]

Solubility in Polar Solvents: A Qualitative Overview

To facilitate research and development, this guide provides detailed methodologies for the experimental determination of the solubility of this compound.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various polar solvents is not extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water
Methanol
Ethanol (B145695)
Other Polar Solvents

Experimental Protocols for Solubility Determination

Several methods can be employed to accurately determine the solubility of this compound in polar solvents. The choice of method may depend on the available equipment and the desired precision.

This is a straightforward and common method for determining the solubility of a solid in a liquid.

Protocol:

  • Saturation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the polar solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the saturated solution from the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt).

  • Mass Determination: Weigh the container with the dried residue. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the container.

  • Calculation: The solubility can then be expressed in g/100 mL or other desired units.

This method is suitable if the ionic liquid has a chromophore or can be derivatized to form a colored species.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at a specific wavelength using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

  • Dilution: After separating the clear saturated solution, dilute it by a known factor to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Titration methods can be used to quantify the concentration of the quaternary ammonium salt in a saturated solution.

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution as previously described.

  • Titration: A known volume of the clear saturated solution can be titrated against a standardized solution of an appropriate titrant. For quaternary ammonium compounds, methods like two-phase titration with an anionic surfactant (e.g., sodium dodecyl sulfate) and an indicator can be used.

  • Endpoint Detection: The endpoint can be determined visually with a colorimetric indicator or instrumentally using a potentiometric sensor.

  • Concentration Calculation: The concentration of the this compound in the saturated solution is calculated based on the stoichiometry of the titration reaction and the volume of titrant used.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

experimental_workflow_gravimetric cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 prep3 Separate saturated solution prep2->prep3 meas1 Take known volume of supernatant prep3->meas1 meas2 Evaporate solvent meas1->meas2 meas3 Weigh residue meas2->meas3 analysis1 Calculate solubility (g/100 mL) meas3->analysis1

Caption: Gravimetric method workflow for solubility determination.

experimental_workflow_spectroscopic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation cal1 Prepare standard solutions cal2 Measure absorbance cal1->cal2 cal3 Generate calibration curve cal2->cal3 calc1 Determine concentration from curve cal3->calc1 sa1 Prepare saturated solution sa2 Dilute supernatant sa1->sa2 sa3 Measure absorbance sa2->sa3 sa3->calc1 calc2 Calculate original solubility calc1->calc2

Caption: Spectroscopic method workflow for solubility determination.

Conclusion

This compound is a versatile quaternary ammonium salt with high solubility in polar solvents. While quantitative data is not widely published, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to determine the solubility in their specific solvent systems. The provided methodologies and workflow diagrams offer a robust framework for generating reliable and accurate solubility data, which is crucial for its application in research, drug development, and various industrial processes.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylmethylammonium (B1194469) methyl sulfate (B86663) ([N4441][MeSO4]) is a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst and electrolyte component.[1][2][3] Its performance and safety in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the expected thermal behavior of tributylmethylammonium methyl sulfate. Due to a lack of specific experimental data in the public domain for this exact compound, this guide synthesizes information from analogous quaternary ammonium salts and established principles of thermal decomposition. It outlines the probable decomposition pathways, presents typical methodologies for thermal analysis, and offers a framework for assessing its stability.

Introduction

Quaternary ammonium salts, a class of ionic liquids, are gaining prominence in various chemical and pharmaceutical processes due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency.[4] this compound, with its asymmetric cation and methyl sulfate anion, is of interest for applications requiring a non-coordinating and thermally stable ionic liquid.[1] Understanding the limits of its thermal stability and the nature of its decomposition products is critical for process optimization, safety, and regulatory compliance. This guide details the theoretical decomposition mechanisms and provides standardized protocols for empirical verification.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Formula C₁₄H₃₃NO₄S[2][5]
Molecular Weight 311.48 g/mol [2][4][6]
CAS Number 13106-24-6[4][5][6]
Appearance Viscous liquid or solid[2]
Solubility Highly soluble in polar solvents[2]
Flash Point 179.5 °C (closed cup)[4][7]
Reported Degradation Temp. > 180 °C (by TGA)[1]

Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium salts typically proceeds through two primary mechanisms: Hofmann elimination and nucleophilic substitution (SN2). The operative pathway is influenced by the structure of the cation and the nature of the anion.[7]

Hofmann Elimination

This pathway involves the abstraction of a proton from a β-carbon of one of the alkyl chains by a base. For this compound, the methyl sulfate anion or another base present would abstract a proton from one of the butyl groups, leading to the formation of a tertiary amine (tributylamine), an alkene (1-butene), and methylsulfuric acid.

Nucleophilic Substitution (SN2)

In this mechanism, the methyl sulfate anion acts as a nucleophile, attacking one of the alkyl groups attached to the positively charged nitrogen atom.[7] There are two potential sites of attack on the tributylmethylammonium cation:

  • Attack at the methyl group: This is sterically less hindered and generally preferred. The products would be tributylamine (B1682462) and dimethyl sulfate.

  • Attack at a butyl group: This is sterically more hindered but still possible. The products would be dibutylmethylamine and butyl methyl sulfate.

The following diagram illustrates these potential decomposition pathways.

Figure 1: Potential Thermal Decomposition Pathways cluster_0 Hofmann Elimination cluster_1 Nucleophilic Substitution (SN2) MTBS Tributylmethylammonium Methyl Sulfate TBA Tributylamine MTBS->TBA β-H Abstraction TBA2 Tributylamine MTBS->TBA2 Attack at Methyl DBMA Dibutylmethylamine MTBS->DBMA Attack at Butyl Butene 1-Butene TBA->Butene MSA Methylsulfuric Acid TBA->MSA DMS Dimethyl Sulfate TBA2->DMS BMS Butyl Methyl Sulfate DBMA->BMS

Figure 1: Potential Thermal Decomposition Pathways

Thermal Analysis Data

Ionic LiquidTonset (°C)Anion TypeReference(s)
[EMIM][Ac]~170Acetate[3]
[BMIM][Cl]~250Chloride[8]
[BMIM][BF4]~350Tetrafluoroborate[3]
[BMIM][PF6]~380Hexafluorophosphate[3]
[BMIM][Tf2N]> 400Bis(trifluoromethylsulfonyl)imide[3][8]

(Note: [EMIM] = 1-ethyl-3-methylimidazolium; [BMIM] = 1-butyl-3-methylimidazolium; Ac = Acetate)

This comparative data suggests that the thermal stability of this compound is likely moderate, influenced by the nucleophilicity of the methyl sulfate anion, which is greater than that of anions like Tf2N but less than that of halides.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[1][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify mass loss.

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic (e.g., alumina) or platinum pan.

  • Atmosphere: Conduct the analysis under an inert atmosphere to prevent oxidation. Use high-purity nitrogen or argon at a flow rate of 50-100 mL/min.[7]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[7][10]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset decomposition temperature (Tonset), defined as the intersection of the baseline tangent with the tangent of the decomposition step.[3]

    • Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which represents the point of maximum mass loss rate.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify phase transitions like melting, crystallization, and glass transitions.[1][11]

  • Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Cool the sample to -90 °C at a rate of 10 °C/min.

    • Hold isothermally for 5 minutes.

    • Heat the sample from -90 °C to 200 °C (or below the decomposition temperature) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline (glass transition).[11]

The following diagram illustrates a generalized workflow for the thermal analysis of this compound.

Figure 2: Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Obtain Sample of Tributylmethylammonium Methyl Sulfate weigh_tga Weigh 5-10 mg into TGA pan start->weigh_tga weigh_dsc Weigh 2-5 mg into DSC pan start->weigh_dsc tga Run TGA (e.g., 30-600°C @ 10°C/min in N2 atmosphere) weigh_tga->tga seal_dsc Hermetically seal DSC pan weigh_dsc->seal_dsc dsc Run DSC (e.g., -90-200°C @ 10°C/min in N2 atmosphere) seal_dsc->dsc tga_data Determine T-onset, T-peak, Mass Loss (%) tga->tga_data dsc_data Identify Glass Transition (Tg), Melting (Tm), Crystallization (Tc) dsc->dsc_data

Figure 2: Experimental Workflow for Thermal Analysis

Conclusion

While specific, verified thermal analysis data for this compound is not currently available in published literature, a robust theoretical and practical framework exists for its evaluation. The compound is expected to decompose via Hofmann elimination and/or nucleophilic substitution pathways, with an anticipated decomposition temperature above 180 °C. For applications requiring precise knowledge of its thermal limits, it is imperative to conduct empirical studies using standardized TGA and DSC protocols as outlined in this guide. Such analysis will provide the necessary data on decomposition temperatures and phase behavior to ensure safe and effective use in research and development.

References

An In-depth Technical Guide to Tributylmethylammonium Methyl Sulfate as an Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tributylmethylammonium (B1194469) methyl sulfate (B86663), a quaternary ammonium (B1175870) salt with growing significance as an ionic liquid. This document details its physicochemical properties, synthesis protocols, and diverse applications, with a focus on its role as a phase-transfer catalyst and in materials science.

Core Properties

Tributylmethylammonium methyl sulfate, also known as methyltributylammonium methyl sulfate or MTBS, is a quaternary ammonium salt with the chemical formula C₁₄H₃₃NO₄S.[1][2] It is recognized for its utility as a phase-transfer catalyst and as a component in electrochemical systems.[1][3]

The physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₃₃NO₄S[2][4]
Molecular Weight 311.48 g/mol [1][2][4]
CAS Number 13106-24-6[1][4]
Appearance Viscous liquid or solid, depending on temperature; often white.[3][5]
Solubility Highly soluble in polar solvents, less soluble in non-polar solvents.[3]
Flash Point 179.50 °C (closed cup)
Purity (typical) ≥95%
Impurities ≤0.5% water, ≤30 mg/kg chloride (Cl⁻)
IdentifierValueSource
IUPAC Name methyl sulfate;tributyl(methyl)azanium[4]
SMILES CCCC--INVALID-LINK--(CCCC)CCCC.COS(=O)(=O)[O-][4]
InChI 1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1[4]
InChIKey FIMHASWLGDDANN-UHFFFAOYSA-M[1][4]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct quaternization of tributylamine (B1682462) with dimethyl sulfate.[1][3] This reaction can be performed with or without a solvent.

Solvent-Based Synthesis Protocol: [1][3]

  • Dissolve dimethyl sulfate in an anhydrous solvent such as toluene.

  • Prepare a separate solution of tributylamine in the same anhydrous solvent.

  • Cool the dimethyl sulfate solution in an ice bath to manage the exothermic nature of the reaction.

  • Maintain an inert atmosphere (e.g., using nitrogen gas) to prevent side reactions with atmospheric moisture or oxygen.

  • Add the tributylamine solution dropwise to the cooled dimethyl sulfate solution with continuous stirring.

  • A slight excess of tributylamine is often used to ensure complete consumption of the hazardous dimethyl sulfate.[1]

  • After the addition is complete, the reaction mixture is typically stirred for a specified period to ensure completion.

  • The product can then be isolated and purified.

Solvent-Free Synthesis Protocol: [1]

  • Charge a reaction vessel with molten tributylamine and stir under an inert gas blanket.

  • Add dimethyl sulfate directly to the molten tributylamine.

  • The exothermic reaction will increase the temperature of the mixture.

  • Maintain the temperature above the melting point of the resulting quaternary ammonium salt to ensure the mixture remains homogeneous.[1]

Synthesis Workflow

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions TBA Tributylamine Reaction Quaternization Reaction TBA->Reaction DMS Dimethyl Sulfate DMS->Reaction Solvent Solvent (e.g., Toluene) or Solvent-Free (Molten) Solvent->Reaction Temp Controlled Temperature (e.g., Ice Bath or 80-130°C) Temp->Reaction Atmosphere Inert Atmosphere (e.g., Nitrogen) Atmosphere->Reaction Product Tributylmethylammonium Methyl Sulfate Reaction->Product

Caption: General workflow for the synthesis of this compound.

Applications

This compound has several applications, primarily stemming from its properties as an ionic liquid and phase-transfer catalyst.

As a phase-transfer catalyst, this compound facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[1] The lipophilic tributylmethylammonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[1] This mechanism is crucial for various organic syntheses, such as the synthesis of dialkyl sulfides and oxidation reactions using agents like potassium permanganate.[1]

Phase-Transfer Catalysis Mechanism

Mechanism of Phase-Transfer Catalysis Aqueous Aqueous Phase Organic Organic Phase Catalyst Tributylmethylammonium Cation (Q+) Nucleophile Nucleophile (Nu-) Catalyst->Nucleophile Substrate Organic Substrate (R-X) Product Product (R-Nu) Substrate->Product Product->Catalyst IonPair Ion Pair (Q+Nu-) IonPair->Organic Transfers to IonPair->Substrate Reacts in Organic Phase

Caption: Role of this compound in phase-transfer catalysis.

This compound is utilized as a supporting electrolyte in various electrochemical systems due to its good electrochemical stability.[1][6] One notable application is in the electrodeposition of metal alloys, such as Nickel-Tungsten (Ni-W), where it can influence the properties of the resulting material.[6]

Application in Ni-W Alloy Electrodeposition:

In the electrodeposition of Ni-W alloys, the addition of this compound (MTBS) to the electrolyte solution has been shown to affect the hardness and corrosion resistance of the resulting alloy.[6]

ParameterNi-W without MTBSNi-W with MTBSSource
Crystallite Size (before heat treatment) 4.7 nm3.5 nm[6]
Crystallite Size (after heat treatment) 20.4 nm24.7 nm[6]
Hardness (before heat treatment) 678 ± 48 HV871 ± 105 HV[6]
Hardness (after heat treatment) 1081 ± 41 HV1456 ± 136 HV[6]
Charge Transfer Resistance (Rct) 763 Ω cm²688 Ω cm²[6]

The presence of the large ions from MTBS can control the nucleation and growth of Ni-W crystals, leading to a more homogeneous deposit.[6] This results in a smaller crystallite size before heat treatment and significantly increased hardness both before and after heat treatment.[6]

Experimental Protocol for Ni-W Electrodeposition with MTBS: [6]

  • Prepare an electrolyte solution containing:

    • 0.1 M Nickel chloride (NiCl₂)

    • 0.3 M Sodium tungstate (B81510) (Na₂WO₄)

    • 0.6 M Tri-sodium citrate (B86180) (Na₃C₆H₅O₇) as a complexing agent

    • 0.6 M Ammonium chloride (NH₄Cl) to increase current efficiency

    • 0.18 M Sodium bromide (NaBr) to improve conductivity

  • Add 0.6 M this compound (MTBS) as an additive.

  • Perform electrodeposition on a suitable substrate (e.g., brass).

  • Optionally, perform heat treatment on the resulting Ni-W alloy (e.g., at 600°C for 6 hours in an Ar gas atmosphere).

Furthermore, this compound is employed as a supporting electrolyte in the electrochemical deposition of Metal-Organic Frameworks (MOFs), where it enhances the conductivity of the electrolyte solution.[1]

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[4][7][8]

  • P264: Wash skin thoroughly after handling.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

It is essential to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[8][9] The toxicological properties have not been thoroughly investigated.[8][9]

Conclusion

This compound is a versatile ionic liquid with established applications in phase-transfer catalysis and emerging uses in electrochemistry and materials science. Its synthesis is straightforward, and its properties can be leveraged to enhance reaction efficiency and material characteristics. As research into ionic liquids continues to expand, the potential applications for this compound in various scientific and industrial fields, including drug development processes, are likely to grow.

References

Tributylmethylammonium Methyl Sulfate: A Technical Review of Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS) is a quaternary ammonium (B1175870) salt that has emerged as a versatile compound with significant potential across various scientific and industrial domains. Its unique properties as an ionic liquid, phase-transfer catalyst, and electrolyte have led to its application in materials science, organic synthesis, and electrochemistry. This in-depth technical guide provides a comprehensive review of the current applications of MTBS, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Physicochemical Properties

Tributylmethylammonium methyl sulfate, with the chemical formula C₁₄H₃₃NO₄S, is a quaternary ammonium salt.[1][2][3][4][5] It consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with methyl sulfate as the counter-anion.[1][2] Depending on its purity and temperature, it can exist as a viscous liquid or a solid.[6] MTBS is generally soluble in polar solvents and possesses good electrochemical stability.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₃₃NO₄S[1][2][3][4][5]
Molecular Weight 311.48 g/mol [3][4]
Appearance Viscous liquid or solid[6]
Solubility Soluble in polar solvents[6]
Electrochemical Stability Good[7]

Applications in Materials Science

A significant application of MTBS is in the field of materials science, particularly in the electrodeposition of metal alloys. Its role as an additive can significantly influence the microstructure and, consequently, the physical properties of the deposited material.

Electrodeposition of Ni-W Alloys

Research has demonstrated that the addition of this compound to the electrolyte solution enhances the hardness of electrodeposited nickel-tungsten (Ni-W) alloys.[7] The presence of the large tributylmethylammonium cations is believed to control the nucleation rate and the growth of Ni-W crystals, leading to a more homogeneous deposit.[7]

Table 2: Effect of MTBS on the Hardness and Corrosion Resistance of Ni-W Alloys

ConditionHardness (HV)Corrosion Resistance (Rct in Ω cm²)
Without MTBS (Before Heat Treatment) 678 ± 48763
With MTBS (Before Heat Treatment) 871 ± 105688
Without MTBS (After Heat Treatment) 1081 ± 41Not Reported
With MTBS (After Heat Treatment) 1456 ± 136Not Reported

Data sourced from a 2020 study on the effect of MTBS addition on Ni-W alloy properties.

This protocol describes the synthesis of a Ni-W alloy using an electrodeposition method with the addition of this compound.

Materials:

  • Nickel chloride (NiCl₂) (0.1 M)

  • Sodium tungstate (B81510) (Na₂WO₄) (0.3 M)

  • Trisodium citrate (B86180) (Na₃C₆H₅O₇) (0.6 M)

  • Ammonium chloride (NH₄Cl) (0.6 M)

  • Sodium bromide (NaBr) (0.18 M)

  • This compound (MTBS) (0.6 M)

  • Brass plate (anode)

  • Carbon (cathode)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) (10%)

  • Hydrochloric acid (HCl) (14%)

Procedure:

  • Prepare the brass plate anode by smoothing its surface with sandpaper (1000, 2000, and 5000 mesh).

  • Sonicate the brass plate in ethanol for 15 minutes.

  • Rinse the plate with 10% NaOH solution.

  • Activate the plate using 14% HCl.

  • Sonicate the carbon cathode in ethanol for 30 minutes.

  • Prepare the electrolyte solution containing NiCl₂, Na₂WO₄, Na₃C₆H₅O₇, NH₄Cl, NaBr, and MTBS in their respective concentrations.

  • Perform the electrodeposition using a DC power supply with a current density of 100 mA/cm² at a temperature of 75°C and a pH of 8.9 for 2 hours.

  • Optional: Perform heat treatment on the deposited alloy at 600°C for 6 hours in an argon gas atmosphere.

G cluster_anode Anode Preparation cluster_cathode Cathode Preparation cluster_electrolyte Electrolyte Solution cluster_electrodeposition Electrodeposition cluster_post_treatment Post-Treatment (Optional) Anode Brass Plate Smoothing Sandpaper Smoothing Anode->Smoothing Sonication_A Ethanol Sonication Smoothing->Sonication_A Rinsing NaOH Rinse Sonication_A->Rinsing Activation HCl Activation Rinsing->Activation Process DC Electrodeposition 100 mA/cm², 75°C, pH 8.9, 2h Activation->Process Cathode Carbon Electrode Sonication_C Ethanol Sonication Cathode->Sonication_C Sonication_C->Process Electrolyte NiCl2, Na2WO4, Na3C6H5O7, NH4Cl, NaBr, MTBS Electrolyte->Process HeatTreatment Heat Treatment 600°C, 6h, Ar atmosphere Process->HeatTreatment

Figure 1: Experimental workflow for the electrodeposition of Ni-W alloy with MTBS.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can also be employed as a supporting electrolyte in the electrochemical synthesis of Metal-Organic Frameworks (MOFs).[8][9] MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and catalysis. In the electrochemical synthesis of MOFs, MTBS enhances the conductivity of the electrolyte solution, which is crucial for the controlled dissolution of the metal anode and the subsequent coordination with the organic linker to form the MOF structure.[8]

This conceptual protocol outlines the general steps for the electrochemical synthesis of the metal-organic framework HKUST-1 using this compound as a supporting electrolyte.

Materials:

  • Copper foil or plate (anode)

  • Inert conductive material (e.g., platinum, cathode)

  • Trimesic acid (H₃BTC - organic linker)

  • This compound (MTBS - supporting electrolyte)

  • Suitable solvent (e.g., ethanol/water mixture)

Procedure:

  • Prepare an electrolyte solution by dissolving trimesic acid and this compound in the chosen solvent.

  • Assemble an electrochemical cell with the copper anode and the inert cathode immersed in the electrolyte solution.

  • Apply a constant potential or current between the electrodes to initiate the anodic dissolution of copper.

  • The dissolved copper ions (Cu²⁺) will then react with the deprotonated trimesic acid linkers in the solution to form the HKUST-1 framework, which may deposit on the electrode surface or precipitate in the solution.

  • After the synthesis is complete, the HKUST-1 product is collected, washed with fresh solvent to remove unreacted starting materials and the electrolyte, and then dried.

G cluster_reactants Reactants cluster_process Electrochemical Synthesis cluster_product Product Anode Copper Anode (Cu) Cell Electrochemical Cell Anode->Cell Linker Trimesic Acid (H3BTC) Linker->Cell Coordination Coordination Reaction Cu²⁺ + BTC³⁻ -> HKUST-1 Linker->Coordination Electrolyte Tributylmethylammonium Methyl Sulfate (MTBS) Electrolyte->Cell AnodicDissolution Anodic Dissolution Cu -> Cu²⁺ + 2e⁻ Cell->AnodicDissolution Applied Potential/Current AnodicDissolution->Coordination HKUST1 HKUST-1 MOF Coordination->HKUST1

Figure 2: Conceptual workflow for the electrochemical synthesis of HKUST-1 using MTBS.

Application in Organic Synthesis: Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC).[6] Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (typically an aqueous phase and an organic phase).[10][11][12][13][14] The MTBS cation, with its lipophilic butyl groups and a hydrophilic charged head, can transport anions from the aqueous phase to the organic phase, where the reaction with an organic substrate can occur.[6][15]

While specific quantitative data for reactions catalyzed by MTBS is not extensively detailed in the readily available literature, the principles of its action are analogous to other quaternary ammonium PTCs. For example, in a Williamson ether synthesis, an alkoxide anion from the aqueous phase can be transferred to the organic phase to react with an alkyl halide.

This protocol outlines the general steps for the O-alkylation of a phenol (B47542) using an alkyl halide under phase-transfer catalysis conditions with this compound.

Materials:

  • A phenol

  • An alkyl halide (e.g., benzyl (B1604629) bromide)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • This compound (MTBS)

  • An organic solvent (e.g., toluene, dichloromethane)

  • Water

Procedure:

  • Dissolve the phenol and the alkyl halide in the organic solvent.

  • Prepare an aqueous solution of the base (NaOH or KOH).

  • Add the aqueous base solution to the organic solution.

  • Add a catalytic amount of this compound to the two-phase mixture.

  • Stir the mixture vigorously at a suitable temperature (e.g., room temperature to reflux) to ensure efficient mixing of the phases.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude ether product.

  • Purify the product by a suitable method, such as column chromatography or distillation.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Phenoxide Phenoxide Anion (ArO⁻) NaOH->Phenoxide Deprotonation of Phenol MTBS_org Q⁺ArO⁻ Phenoxide->MTBS_org Ion Exchange MTBS_aq MTBS (Q⁺X⁻) MTBS_aq->MTBS_org Phase Transfer AlkylHalide Alkyl Halide (R-X) Ether Ether (Ar-O-R) AlkylHalide->Ether Ether->MTBS_aq Regeneration of Catalyst MTBS_org->Ether SN2 Reaction

Figure 3: Mechanism of phase-transfer catalyzed O-alkylation of a phenol.

Considerations for Drug Development Professionals

The application of ionic liquids, including quaternary ammonium salts like MTBS, in the pharmaceutical field is an area of growing interest.[1][2][3][4][16] Their potential uses include acting as solvents for active pharmaceutical ingredient (API) synthesis, forming API-ionic liquids to improve bioavailability, and as components in drug delivery systems.[1][16]

However, the direct application of this compound in drug development is not well-documented in publicly available literature. A critical consideration for any compound intended for pharmaceutical use is its biocompatibility and toxicity profile.

Biocompatibility and Cytotoxicity

There is limited specific toxicological data available for this compound. However, the toxicity of ionic liquids is a subject of ongoing research. The toxicity of quaternary ammonium compounds can vary significantly depending on the structure of the cation and the nature of the anion. Generally, the length of the alkyl chains on the cation can influence the toxicity, with longer chains often leading to higher toxicity.

Given the lack of specific data for MTBS, a thorough toxicological assessment, including in vitro cytotoxicity studies on relevant human cell lines and in vivo biocompatibility studies, would be a mandatory prerequisite for considering its use in any pharmaceutical application.[16]

Conclusion

This compound is a promising quaternary ammonium salt with demonstrated applications in materials science and organic synthesis. Its role in enhancing the properties of electrodeposited alloys and facilitating biphasic reactions is well-established. While its potential in the synthesis of advanced materials like MOFs is recognized, further research is needed to provide detailed protocols and quantitative performance metrics.

For drug development professionals, the lack of specific biocompatibility and toxicological data for MTBS is a significant hurdle. Although the broader class of ionic liquids holds promise for pharmaceutical applications, extensive safety and efficacy studies would be required before this compound could be considered for any role in drug formulation or delivery. Future research should focus on these critical areas to unlock the full potential of this versatile compound.

References

Tributylmethylammonium Methyl Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tributylmethylammonium (B1194469) methyl sulfate (B86663), a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and materials science. This document covers its nomenclature, physicochemical properties, and key applications, with a focus on its role as a phase-transfer catalyst and in electrodeposition processes. Detailed experimental methodologies and mechanistic pathways are presented to facilitate its practical application and understanding.

Nomenclature and Identification

Tributylmethylammonium methyl sulfate is a quaternary ammonium salt. Its identity is established through various nomenclature systems and registry numbers.

Table 1: Synonyms and Alternate Names [1]

TypeName
Common Name This compound
Synonym Methyltributylammonium methyl sulfate[2][3]
Abbreviation MTBS[1]
IUPAC Name methyl sulfate;tributyl(methyl)azanium[1]
Systematic Name 1-Butanaminium, N,N-dibutyl-N-methyl-, methyl sulfate (1:1)[1]
Other Name Ammonium, tributylmethyl-, methyl sulfate
Trade Name BASIONIC(TM) ST 62[1]

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 13106-24-6[2][3]
EC Number 454-210-6[2]
PubChem CID 11045164[1]
InChI Key FIMHASWLGDDANN-UHFFFAOYSA-M[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

Table 3: Physicochemical Data

PropertyValue
Molecular Formula C₁₄H₃₃NO₄S[3]
Molecular Weight 311.48 g/mol [2][3]
Appearance White to off-white solid
Melting Point 62 °C
Flash Point 179.5 °C (closed cup)[2]
Solubility Soluble in water
Density 1.02 g/cm³

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the quaternization of tributylamine (B1682462) with dimethyl sulfate.[4]

Experimental Protocol

Materials:

  • Tributylamine

  • Dimethyl sulfate

  • Anhydrous toluene (B28343) (solvent)

  • Ice bath

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, dissolve a specific molar equivalent of dimethyl sulfate in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of one molar equivalent of tributylamine in anhydrous toluene dropwise to the cooled dimethyl sulfate solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 12-24 hours) to ensure the reaction goes to completion.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold, anhydrous toluene to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Note: Dimethyl sulfate is a potent alkylating agent and is toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Applications

This compound is a versatile compound with significant applications in phase-transfer catalysis and electrochemistry.

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The lipophilic tributylmethylammonium cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.[6][7][8]

The following diagram illustrates the general mechanism of a nucleophilic substitution reaction (SN2) facilitated by this compound.

PTC_Mechanism cluster_aqueous Aqueous Phase Na_aq Na⁺ NaX_aq Na⁺X⁻ Na_aq->NaX_aq Nu_aq Nu⁻ Q_ion Q⁺ (Tributylmethylammonium) Nu_aq->Q_ion RX_org R-X RNu_org R-Nu QNu_org [Q⁺Nu⁻] QNu_org->RX_org SN2 Reaction QX_org [Q⁺X⁻] QNu_org->QX_org Forms ion pair with X⁻ QX_org->NaX_aq Returns to aqueous phase Q_ion->QNu_org Forms ion pair with Nu⁻

Caption: Mechanism of phase-transfer catalysis.

The following is a general protocol for a nucleophilic substitution reaction using this compound as a phase-transfer catalyst.

Reaction: R-Cl (in organic solvent) + NaCN (in water) → R-CN + NaCl

Materials:

  • Alkyl chloride (e.g., 1-chlorooctane)

  • Sodium cyanide (NaCN)

  • This compound (catalyst)

  • Organic solvent (e.g., toluene)

  • Deionized water

  • Standard reaction setup with stirring and temperature control

Procedure:

  • In a reaction vessel, prepare a solution of sodium cyanide in water.

  • Add the organic phase, consisting of the alkyl chloride dissolved in toluene.

  • Add a catalytic amount of this compound (typically 1-5 mol% relative to the alkyl chloride) to the biphasic mixture.

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as required.

Electrodeposition of Ni-W Alloys

This compound is used as an additive in the electrodeposition of nickel-tungsten (Ni-W) alloys. It can influence the crystal growth and morphology of the deposited alloy, leading to improved properties such as hardness and corrosion resistance.

The following diagram outlines the general workflow for the electrodeposition of a Ni-W alloy.

Electrodeposition_Workflow cluster_prep Preparation cluster_process Electrodeposition cluster_post Post-Processing & Analysis prep_electrolyte Prepare Electrolyte Bath setup_cell Assemble Electrochemical Cell prep_electrolyte->setup_cell prep_electrodes Prepare Electrodes (Cathode & Anode) prep_electrodes->setup_cell set_params Set Deposition Parameters (Current Density, Temperature, Time) setup_cell->set_params run_deposition Run Electrodeposition set_params->run_deposition rinse_dry Rinse and Dry Deposited Alloy run_deposition->rinse_dry characterize Characterize Alloy Properties (SEM, XRD, Hardness, etc.) rinse_dry->characterize

Caption: Ni-W alloy electrodeposition workflow.

Materials and Equipment:

  • Nickel sulfate (NiSO₄)

  • Sodium tungstate (B81510) (Na₂WO₄)

  • Citric acid or sodium citrate (B86180) (complexing agent)

  • Ammonium chloride (NH₄Cl) (optional, for pH control)

  • This compound (additive)

  • Deionized water

  • Substrate for deposition (cathode, e.g., copper or steel plate)

  • Inert anode (e.g., platinum or graphite)

  • DC power supply

  • Electrochemical cell (beaker)

  • Hot plate with magnetic stirrer

  • pH meter

Bath Composition (Example):

ComponentConcentration
Nickel Sulfate (NiSO₄·6H₂O)0.2 M
Sodium Tungstate (Na₂WO₄·2H₂O)0.1 M
Sodium Citrate0.3 M
This compound1-5 g/L

Procedure:

  • Prepare the electrolyte bath by dissolving the components in deionized water. Adjust the pH of the solution to the desired value (typically in the range of 6-8) using a suitable acid or base.

  • Clean and prepare the cathode substrate by degreasing, pickling, and rinsing to ensure a clean and active surface for deposition.

  • Assemble the electrochemical cell with the cathode and anode immersed in the electrolyte bath.

  • Heat the electrolyte to the desired operating temperature (e.g., 50-70 °C) and maintain it with stirring.

  • Connect the electrodes to the DC power supply.

  • Apply a constant current density (e.g., 2-5 A/dm²) for a specified duration to achieve the desired coating thickness.

  • After deposition, remove the coated substrate from the bath, rinse it thoroughly with deionized water, and dry it.

  • The deposited Ni-W alloy can then be characterized for its composition, morphology, and properties.

Safety Information

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 4: GHS Hazard Information

PictogramSignal WordHazard Statement
GHS07WarningH319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

References

Unveiling the Aquatic Toxicity Profile of Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the potential for aquatic toxicity of tributylmethylammonium (B1194469) methyl sulfate (B86663). The information is curated for researchers, scientists, and drug development professionals, presenting key ecotoxicological data, detailed experimental methodologies, and visual representations of testing workflows.

Executive Summary

Tributylmethylammonium methyl sulfate, a quaternary ammonium (B1175870) salt, has been evaluated for its acute toxicity to key aquatic organisms representing different trophic levels. The available data indicates a 96-hour LC50 for the fish species Oncorhynchus mykiss (Rainbow Trout) to be greater than 100 mg/L, suggesting low acute toxicity to fish. For aquatic invertebrates, a 48-hour EC50 for Daphnia magna has been determined to be 56 mg/L, indicating a potential for harmful effects at this concentration. Currently, specific data on the toxicity of this compound to algae is not publicly available. The toxicological profile of this compound is of interest due to the broader class of quaternary ammonium compounds (QACs) being known for their potential to disrupt cell membranes.[1]

Aquatic Ecotoxicity Data

The following tables summarize the available quantitative data on the aquatic toxicity of this compound.

Table 1: Acute Toxicity to Fish

SpeciesExposure DurationEndpointResultGuideline
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50> 100 mg/LOECD 203

Table 2: Acute Toxicity to Aquatic Invertebrates

SpeciesExposure DurationEndpointResultGuideline
Daphnia magna (Water Flea)48 hoursEC5056 mg/LDirective 92/69/EEC

Table 3: Toxicity to Algae

SpeciesExposure DurationEndpointResultGuideline
Data Not Available72 hoursEC50Data Not AvailableOECD 201

Experimental Protocols

Detailed experimental protocols for the cited studies are based on internationally recognized guidelines.

Fish Acute Toxicity Test (OECD 203)

The acute toxicity to fish was likely determined following the OECD Guideline 203 for a static limit test.[2][3][4][5]

  • Test Organism: Oncorhynchus mykiss (Rainbow Trout).

  • Test Type: Static limit test, where fish are exposed to a single high concentration of the test substance (e.g., 100 mg/L) for a 96-hour period without renewal of the test solution.[2][4]

  • Test Conditions: The test is conducted under controlled conditions of temperature and a defined photoperiod (e.g., 12-16 hours of light).[2]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[2][3][4]

  • Endpoint: The LC50 (Lethal Concentration 50%) is the concentration estimated to cause mortality in 50% of the test fish. In a limit test, if mortality is below 50% at the limit concentration, the LC50 is reported as being greater than that concentration.[2][4]

  • Data Analysis: The number of dead fish is recorded at each observation time. For a limit test, the result is a statement of whether the LC50 is above or below the test concentration.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD 202)

The acute toxicity to Daphnia magna was determined in a 48-hour static test, likely following the principles of OECD Guideline 202.[6][7][8][9]

  • Test Organism: Daphnia magna, young daphnids (less than 24 hours old).[6][7][8]

  • Test Type: Static test, where daphnids are exposed to a range of concentrations of the test substance for 48 hours without renewal of the test solutions.[6][8][9]

  • Test Conditions: The test is performed in a suitable test medium under controlled temperature and light conditions.[6]

  • Observations: The number of immobilized daphnids is observed at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[8][9]

  • Endpoint: The EC50 (Effective Concentration 50%) is the concentration of the test substance that results in the immobilization of 50% of the daphnids.[6][7][8]

  • Data Analysis: The percentage of immobilized daphnids at each concentration is used to calculate the EC50 value, typically using probit analysis or other suitable statistical methods.

Algal Growth Inhibition Test (OECD 201)

While no specific data is available for this compound, a standard algal toxicity test would follow the OECD Guideline 201.

  • Test Organism: A species of freshwater algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Test Type: A 72-hour static test where exponentially growing algal cultures are exposed to a range of concentrations of the test substance.

  • Test Conditions: The test is conducted in a nutrient-rich medium under continuous, uniform illumination and constant temperature.

  • Observations: Algal growth (biomass) is measured at the start and at 24, 48, and 72 hours, typically by cell counts, fluorometry, or spectrophotometry.

  • Endpoint: The EC50 is the concentration of the test substance that causes a 50% reduction in either the growth rate (ErC50) or the yield (EyC50) of the algae compared to a control.

  • Data Analysis: The growth inhibition for each concentration is calculated and used to determine the EC50 value.

Signaling Pathways and Mechanisms of Toxicity

Specific studies detailing the signaling pathways or precise molecular mechanisms of aquatic toxicity for this compound are not currently available in the public domain. However, as a quaternary ammonium compound (QAC), its toxicity is likely related to the general mechanisms attributed to this class of chemicals.

QACs are cationic surfactants that can interact with the negatively charged cell membranes of aquatic organisms. This interaction can lead to a disruption of the membrane's structural integrity and function, potentially causing cell lysis and death.[1] The lipophilicity of the alkyl chains on the quaternary ammonium cation can influence the degree of this interaction and, consequently, the toxicity. For tributylmethylammonium, the three butyl groups and one methyl group contribute to its overall lipophilicity.

The general mechanism of QAC toxicity involves:

  • Adsorption to the Cell Surface: The positively charged quaternary ammonium headgroup is attracted to the negatively charged components of the cell membrane or cell wall.

  • Insertion into the Lipid Bilayer: The hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane.

  • Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound in different aquatic organisms.

Visualizations

The following diagrams illustrate the generalized workflows for the standard aquatic toxicity tests.

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis A Prepare Test Solutions (incl. Control) C Introduce Fish to Test Chambers A->C B Acclimatize Test Fish (e.g., Oncorhynchus mykiss) B->C D Maintain Controlled Conditions (Temp, Light) E Record Mortality at 24, 48, 72, 96h D->E F Calculate 96-h LC50 E->F

Figure 1: Generalized workflow for an OECD 203 Fish Acute Toxicity Test.

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation cluster_analysis Data Analysis A Prepare Test Solutions (incl. Control) C Introduce Daphnids to Test Vessels A->C B Culture & Select Daphnia magna (<24h old) B->C D Maintain Controlled Conditions (Temp, Light) E Record Immobilisation at 24h & 48h D->E F Calculate 48-h EC50 E->F

Figure 2: Generalized workflow for an OECD 202 Daphnia Acute Immobilisation Test.

OECD_201_Workflow cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_observation Observation cluster_analysis Data Analysis A Prepare Test Solutions & Culture Medium C Inoculate Test Flasks A->C B Prepare Algal Inoculum (Exponential Growth Phase) B->C D Incubate under Continuous Light & Constant Temp E Measure Algal Biomass at 0, 24, 48, 72h D->E F Calculate 72-h EC50 (Growth Rate & Yield) E->F

Figure 3: Generalized workflow for an OECD 201 Algal Growth Inhibition Test.

QAC_Toxicity_Mechanism cluster_compound Tributylmethylammonium Cation cluster_cell Aquatic Organism Cell cluster_effect Toxic Effect QAC Positively Charged Headgroup (Quaternary Ammonium) Membrane Negatively Charged Cell Membrane QAC->Membrane Electrostatic Attraction Alkyl Hydrophobic Alkyl Chains (3 Butyl, 1 Methyl) Bilayer Lipid Bilayer Alkyl->Bilayer Hydrophobic Interaction Disruption Membrane Disruption Membrane->Disruption Bilayer->Disruption Components Intracellular Components Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Figure 4: Postulated mechanism of toxicity for quaternary ammonium compounds.

References

Methodological & Application

Application Notes and Protocols: Tributylmethylammonium Methyl Sulfate as a Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tributylmethylammonium (B1194469) Methyl Sulfate (B86663) (MTBS) as a phase-transfer catalyst (PTC) in organic synthesis. While specific peer-reviewed data for MTBS in many common organic reactions is limited, its structural similarity to other widely used quaternary ammonium (B1175870) salts allows for the development of robust protocols based on established methodologies.

Introduction to Phase-Transfer Catalysis with Tributylmethylammonium Methyl Sulfate

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst is a substance that transports a reactant from one phase to another, where the reaction can then proceed.

This compound (MTBS) is a quaternary ammonium salt that can function as an effective phase-transfer catalyst. Its structure, featuring a positively charged nitrogen atom surrounded by lipophilic butyl and methyl groups, allows it to form an ion pair with an anionic reactant (e.g., a nucleophile) and transport it from an aqueous or solid phase into an organic phase where the substrate is dissolved. This transfer overcomes the phase barrier, enabling the reaction to occur at a significantly faster rate.

Mechanism of Action:

The catalytic cycle of MTBS in a typical nucleophilic substitution reaction involves the following steps:

  • The tributylmethylammonium cation ([t-BuMeN]⁺) exchanges its methyl sulfate anion for the reacting anion (Nu⁻) at the interface of the two phases.

  • The resulting ion pair, [t-BuMeN]⁺Nu⁻, is soluble in the organic phase and diffuses away from the interface.

  • In the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive and attacks the organic substrate (R-X), forming the product (R-Nu).

  • The newly formed anion (X⁻) pairs with the tributylmethylammonium cation, and the resulting ion pair, [t-BuMeN]⁺X⁻, diffuses back to the interface to restart the catalytic cycle.

Applications in Organic Synthesis

Based on the principles of phase-transfer catalysis, this compound is expected to be an effective catalyst for a variety of organic transformations, including:

  • Nucleophilic Substitution Reactions:

    • Williamson Ether Synthesis (O-alkylation)

    • Esterification of Carboxylic Acids (O-alkylation)

    • N-Alkylation of Amines and Amides

    • Cyanation of Alkyl Halides

  • Oxidation Reactions

  • Polymerization Reactions

The following sections provide detailed protocols for these key applications. The quantitative data presented is representative of typical phase-transfer catalyzed reactions and may need to be optimized for specific substrates and conditions when using MTBS.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (O-Alkylation of Phenols)

This protocol describes a general method for the synthesis of aryl ethers from phenols and alkyl halides using this compound as a phase-transfer catalyst.

Reaction Scheme:

Ar-OH + R-X + NaOH --(this compound)--> Ar-O-R + NaX + H₂O

Materials:

ReagentMolar Equivalent
Phenol (B47542)1.0
Alkyl Halide1.1 - 1.5
Sodium Hydroxide (B78521) (50% aq. solution)2.0 - 4.0
This compound0.01 - 0.05
Organic Solvent (e.g., Toluene, Dichloromethane)-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq), organic solvent, and the aqueous sodium hydroxide solution.

  • Add this compound (0.01 - 0.05 eq) to the vigorously stirred biphasic mixture.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 50-80 °C) and stir vigorously for 2-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data (Representative):

PhenolAlkyl HalideCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
4-NitrophenolBenzyl Bromide5Toluene604>95
Phenoln-Butyl Bromide2Dichloromethane40 (reflux)690-95
2-NaphtholEthyl Iodide3Toluene705>90

Experimental Workflow:

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Phenol, Solvent, and NaOH(aq) B Add Tributylmethylammonium methyl sulfate A->B C Add Alkyl Halide B->C D Heat and Stir C->D E Monitor by TLC/GC D->E F Cool and Separate Phases E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Chromatography H->I Product Product I->Product Aryl Ether

Williamson Ether Synthesis Workflow

Protocol 2: Esterification of Carboxylic Acids

This protocol outlines a general procedure for the synthesis of esters from carboxylic acids and alkyl halides using this compound as a phase-transfer catalyst.

Reaction Scheme:

R'-COOH + R-X + K₂CO₃ --(this compound)--> R'-COOR + KX + KHCO₃

Materials:

ReagentMolar Equivalent
Carboxylic Acid1.0
Alkyl Halide1.1 - 1.5
Potassium Carbonate (solid)1.5 - 2.0
This compound0.02 - 0.10
Organic Solvent (e.g., Acetonitrile, DMF)-

Procedure:

  • In a round-bottom flask, suspend the carboxylic acid (1.0 eq) and potassium carbonate (1.5 - 2.0 eq) in the chosen organic solvent.

  • Add this compound (0.02 - 0.10 eq) to the mixture.

  • Add the alkyl halide (1.1 - 1.5 eq) and stir the mixture vigorously.

  • Heat the reaction to a suitable temperature (typically 40-70 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Wash the solid residue with a small amount of the organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Quantitative Data (Representative):

Carboxylic AcidAlkyl HalideCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
Benzoic AcidEthyl Bromide5Acetonitrile608>90
Acetic AcidBenzyl Chloride10DMF401285-90
Phenylacetic AcidMethyl Iodide5Acetonitrile506>95

Logical Relationship of Reaction Components:

Esterification_Relationship cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid (R'-COOH) Product Ester (R'-COOR) Carboxylic_Acid->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Base Base (K₂CO₃) Base->Carboxylic_Acid Deprotonation PTC Tributylmethylammonium methyl sulfate PTC->Carboxylic_Acid Anion Transport

Esterification Reaction Components

Protocol 3: Cyanation of Alkyl Halides

This protocol provides a general method for the nucleophilic substitution of alkyl halides with a cyanide source, facilitated by this compound.

Reaction Scheme:

R-X + NaCN --(this compound)--> R-CN + NaX

Materials:

ReagentMolar Equivalent
Alkyl Halide1.0
Sodium Cyanide1.2 - 2.0
This compound0.01 - 0.05
Solvent SystemToluene/Water or Dichloromethane/Water

Procedure:

  • Prepare a biphasic system by dissolving sodium cyanide (1.2 - 2.0 eq) in water and the alkyl halide (1.0 eq) in the organic solvent in a round-bottom flask.

  • Add this compound (0.01 - 0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-10 hours.

  • Monitor the disappearance of the alkyl halide by GC or TLC.

  • After the reaction is complete, cool to room temperature and separate the phases.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over a suitable drying agent, filter, and remove the solvent by distillation.

  • The resulting nitrile can be purified by vacuum distillation or chromatography.

Quantitative Data (Representative):

| Alkyl Halide | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromooctane | 2 | Toluene/Water | Reflux | 5 | >95 | | Benzyl Chloride | 1 | Dichloromethane/Water | Reflux | 2 | >98 | | 1-Chlorobutane | 5 | Toluene/Water | Reflux | 10 | 85-90 |

Phase-Transfer Catalysis Signaling Pathway for Cyanation:

Cyanation_Pathway Aqueous Aqueous Phase (Na⁺, CN⁻) Interface Interface Aqueous->Interface CN⁻ Organic Organic Phase (R-X) Product Product (R-CN) Organic->Product Reaction Byproduct [t-BuMeN]⁺X⁻ Organic->Byproduct Interface->Aqueous Regeneration PTC_org [t-BuMeN]⁺CN⁻ Interface->PTC_org Ion Exchange PTC_aq [t-BuMeN]⁺(MeSO₄)⁻ PTC_aq->Interface [t-BuMeN]⁺ PTC_org->Organic Transport Product->Organic Byproduct->Interface Transport

Cyanation Phase-Transfer Pathway

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a promising phase-transfer catalyst for a range of organic reactions. Its efficacy is based on its ability to transport anionic reactants into an organic phase, thereby accelerating reaction rates and often improving yields under mild conditions. The protocols provided herein serve as a starting point for the application of this catalyst in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Applications of Tributylmethylammonium Methyl Sulfate in Electrochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS), a quaternary ammonium (B1175870) ionic liquid, has emerged as a versatile compound in various electrochemical applications. Its inherent properties, such as good electrochemical stability, thermal stability, and its role as a phase-transfer catalyst, make it a compound of interest in the fields of electrodeposition, energy storage, and electrosynthesis.[1] This document provides detailed application notes and experimental protocols for the use of MTBS in key electrochemical processes.

Physicochemical Properties

Tributylmethylammonium methyl sulfate is a quaternary ammonium salt with the chemical formula C₁₄H₃₃NO₄S and a molecular weight of 311.48 g/mol .[2] It typically appears as a white solid or a viscous liquid, depending on its purity and temperature.[3]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13106-24-6[1][2]
Molecular Formula C₁₄H₃₃NO₄S[2]
Molecular Weight 311.48 g/mol [1][2]
Appearance White solid or viscous liquid[3]
Assay ≥95%
Water Content ≤0.5%
Flash Point 179.50 °C (closed cup)

Application 1: Additive in the Electrodeposition of Ni-W Alloys

This compound has been successfully utilized as an additive in the electrodeposition of nickel-tungsten (Ni-W) alloys to enhance their mechanical properties. The presence of large ions from MTBS can control the nucleation rate and the growth of Ni-W crystals, leading to a more homogeneous and finer-grained deposit.

Quantitative Data

The addition of MTBS to the electrodeposition bath has a notable effect on the crystallite size, hardness, and corrosion resistance of the resulting Ni-W alloy.

Table 2: Effect of MTBS on the Properties of Electrodeposited Ni-W Alloys

ParameterWithout MTBSWith 0.6 M MTBS
Crystallite Size (before heat treatment) 4.7 nm3.5 nm
Hardness (before heat treatment) 678 ± 48 HV871 ± 105 HV
Crystallite Size (after heat treatment) 20.4 nm24.7 nm
Hardness (after heat treatment) 1081 ± 41 HV1456 ± 136 HV
Charge Transfer Resistance (Rct) 763 Ω cm²688 Ω cm²

Data sourced from a study on Ni-W alloy electrodeposition.

Experimental Protocol: Electrodeposition of Ni-W Alloy

This protocol describes the DC electrodeposition of a Ni-W alloy on a brass substrate using this compound as an additive.

Materials:

  • Nickel chloride (NiCl₂)

  • Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

  • Tri-sodium citrate (B86180) (Na₃C₆H₅O₇)

  • Ammonium chloride (NH₄Cl)

  • Sodium bromide (NaBr)

  • This compound (MTBS) ≥ 95%

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Deionized water

  • Brass plate (anode)

  • Carbon electrode (cathode)

Equipment:

  • DC power supply

  • Electrochemical cell (beaker)

  • Hot plate with magnetic stirrer

  • pH meter

  • Sandpaper (1000, 2000, and 5000 mesh)

  • Sonicator

Procedure:

  • Substrate Preparation:

    • Mechanically polish the brass plate surface using progressively finer sandpaper (1000, 2000, and 5000 mesh).

    • Sonicate the polished plate in ethanol for 15 minutes.

    • Rinse the plate with a 10% NaOH solution.

    • Activate the surface by dipping it in a 14% HCl solution.

    • Rinse thoroughly with deionized water.

    • Sonicate the carbon cathode in ethanol for 30 minutes.

  • Electrolyte Preparation:

    • Prepare the electrolyte solution with the following composition:

      • 0.1 M Nickel chloride (NiCl₂)

      • 0.3 M Sodium tungstate (Na₂WO₄)

      • 0.6 M Tri-sodium citrate (Na₃C₆H₅O₇)

      • 0.6 M Ammonium chloride (NH₄Cl)

      • 0.18 M Sodium bromide (NaBr)

      • 0.6 M this compound (MTBS)

    • Dissolve the components in deionized water.

    • Adjust the pH of the solution to 8.9 using NaOH.

  • Electrodeposition:

    • Assemble the electrochemical cell with the prepared brass anode and carbon cathode.

    • Heat the electrolyte to 75°C and maintain the temperature throughout the deposition process.

    • Apply a constant DC current density of 100 mA/cm².

    • Continue the electrodeposition for 2 hours.

  • Post-treatment (Optional):

    • For heat treatment, anneal the deposited Ni-W alloy at 600°C for 6 hours in an inert argon atmosphere.

Experimental Workflow

Electrodeposition_Workflow cluster_prep Preparation cluster_process Electrodeposition Process cluster_post Post-Treatment & Analysis A Substrate Preparation (Polishing, Cleaning, Activation) C Cell Assembly (Brass Anode, Carbon Cathode) A->C B Electrolyte Preparation (Dissolving Salts & MTBS, pH Adjustment) B->C D Set Conditions (75°C, pH 8.9) C->D E Apply Current (100 mA/cm² for 2 hours) D->E F Heat Treatment (Optional) (600°C, 6h, Ar) E->F G Characterization (Hardness, Corrosion Resistance) E->G F->G

Workflow for the electrodeposition of Ni-W alloys using MTBS.

Application 2: Supporting Electrolyte in the Electrochemical Synthesis of Metal-Organic Frameworks (MOFs)

This compound can serve as a supporting electrolyte in the electrochemical synthesis of Metal-Organic Frameworks (MOFs). Its role is to increase the conductivity of the electrolyte solution, which is essential for the electrochemical reactions that lead to the formation of the MOF structure. One example is in the anodic deposition of HKUST-1.

Experimental Protocol: Generalized Electrochemical Synthesis of HKUST-1

This protocol provides a general framework for the electrochemical synthesis of HKUST-1 on a conductive substrate. Note: This is a generalized protocol, and specific parameters such as potential, concentration, and time may need to be optimized for a particular experimental setup.

Materials:

  • Copper source (e.g., copper foil or a pre-deposited copper film on a conductive substrate)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • This compound (MTBS)

  • Ethanol or other suitable solvent

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (copper source)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

Procedure:

  • Electrolyte Preparation:

    • Prepare an ethanolic solution of the organic linker, for example, 0.05 M Benzene-1,3,5-tricarboxylic acid.

    • Add this compound as the supporting electrolyte to the solution. A typical concentration would be in the range of 0.05 M to 0.1 M.

    • Ensure all components are fully dissolved.

  • Electrochemical Synthesis:

    • Assemble the three-electrode cell with the copper source as the working electrode, a platinum counter electrode, and a reference electrode.

    • Immerse the electrodes in the prepared electrolyte solution.

    • Apply a constant anodic potential or current to the working electrode. The potential will drive the oxidation of the copper, releasing Cu²⁺ ions into the solution.

    • The Cu²⁺ ions then coordinate with the deprotonated BTC linkers to form the HKUST-1 framework on the electrode surface.

    • The synthesis can be carried out for a specific duration, for example, from several minutes to a few hours, depending on the desired film thickness.

  • Post-synthesis Treatment:

    • After the synthesis, gently rinse the MOF-coated electrode with fresh solvent (e.g., ethanol) to remove any unreacted precursors.

    • Dry the electrode under vacuum or in a stream of inert gas.

Logical Relationship in MOF Electrosynthesis

MOF_Synthesis_Logic cluster_reactants Reactants & Electrolyte cluster_process Electrochemical Process cluster_product Product Cu_Source Copper Source (Anode) Potential Application of Anodic Potential Cu_Source->Potential Linker H₃BTC Linker Solution Linker_Deprotonation Linker Deprotonation Linker->Linker_Deprotonation MTBS MTBS (Supporting Electrolyte) MTBS->Potential Enhances Conductivity Cu_Oxidation Cu → Cu²⁺ + 2e⁻ Potential->Cu_Oxidation Coordination Cu²⁺ + BTC³⁻ → HKUST-1 Cu_Oxidation->Coordination Linker_Deprotonation->Coordination MOF_Film HKUST-1 Film on Electrode Coordination->MOF_Film

Logical flow of electrochemical MOF synthesis with MTBS.

Application 3: Potential Use in Energy Storage Devices (Batteries and Supercapacitors)

Quaternary ammonium-based ionic liquids are investigated for their potential as electrolytes in high-voltage batteries and supercapacitors due to their good electrochemical stability.[1] The wide electrochemical window of these materials is a desirable characteristic for such applications. However, specific performance data for this compound in batteries or supercapacitors is not extensively documented in the reviewed literature.

General Experimental Protocol: Cyclic Voltammetry for Electrochemical Window Determination

This protocol outlines a general procedure for determining the electrochemical stability window of an ionic liquid like MTBS using cyclic voltammetry.

Materials:

  • This compound (MTBS), dried under vacuum

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Potentiostat/Galvanostat

  • Glovebox or a sealed electrochemical cell to maintain an inert atmosphere

Procedure:

  • Preparation:

    • Thoroughly clean and polish the working electrode.

    • Dry the MTBS under high vacuum for several hours to remove any residual water, which can significantly affect the electrochemical window.

    • Assemble the three-electrode cell inside a glovebox under an inert atmosphere.

  • Cyclic Voltammetry Measurement:

    • Perform a cyclic voltammetry scan over a wide potential range.

    • Start the scan from the open-circuit potential towards negative potentials to determine the cathodic limit (reduction of the cation).

    • Then, scan towards positive potentials to determine the anodic limit (oxidation of the anion).

    • The scan rate can be set to a value between 20 and 100 mV/s.

    • The electrochemical window is defined as the potential range between the onset of the cathodic and anodic currents.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry MTBS under Vacuum C Assemble 3-Electrode Cell (in Glovebox) A->C B Clean & Polish Working Electrode B->C D Set CV Parameters (Scan Rate, Potential Range) C->D E Run Cyclic Voltammetry D->E F Determine Onset Potentials (Anodic & Cathodic) E->F G Calculate Electrochemical Window F->G

Workflow for determining the electrochemical window of MTBS.

References

Application Notes & Protocols: The Role of Tributylmethylammonium Methyl Sulfate as a Supporting Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributylmethylammonium methyl sulfate (B86663), also known as methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium (B1175870) salt with the chemical formula C₁₄H₃₃NO₄S.[1][2] As a type of ionic liquid, it has gained attention for its utility in various electrochemical systems.[1] This document provides detailed application notes and protocols for its use as a supporting electrolyte, a role critical for enhancing the conductivity of solutions in various electrochemical applications.[1][3] Its good electrochemical stability makes it a valuable component in the development of advanced materials and chemical processes.[4]

Physicochemical Properties

Tributylmethylammonium methyl sulfate is characterized by the following properties:

PropertyValue / DescriptionReference
Molecular Formula C₁₄H₃₃NO₄S[2][5]
Molecular Weight 311.48 g/mol [3][5]
CAS Number 13106-24-6[5][6]
Appearance Typically a viscous liquid or solid, depending on the temperature.[3]
Solubility Highly soluble in polar solvents. Less soluble in non-polar solvents.[3]
Purity ≥95% (typical commercial grade)
Impurities ≤0.5% water, ≤30 mg/kg chloride (Cl⁻)
Flash Point 179.5 °C (355.1 °F) - closed cup

Core Function: The Supporting Electrolyte

In electrochemistry, a supporting electrolyte is a salt added to a solution in a much larger concentration than the species of interest. Its primary function is to increase the solution's conductivity and to minimize the electric field's influence on the transport of the electroactive species, ensuring that diffusion is the primary mode of mass transport to the electrode surface. MTBS serves this purpose effectively due to its ionic nature and good electrochemical stability.[1][4]

Caption: General role of MTBS as a supporting electrolyte in an electrochemical cell.

Application 1: Electrodeposition of Metal-Organic Frameworks (MOFs)

MTBS is employed as a supporting electrolyte in the electrochemical deposition of thin, uniform MOF films on conductive surfaces.[1] It enhances the conductivity of the electrolyte solution, which is crucial for the electrochemical reactions that drive the formation of the MOF structure.[1]

Protocol: Anodic Deposition of HKUST-1 MOF Film

This protocol describes the preparation of a HKUST-1 film on a copper anode.

1. Materials and Reagents:

  • Copper foil (anode)

  • Platinum foil (cathode)

  • This compound (MTBS)

  • 1,3,5-Benzenetricarboxylic acid (BTC) (organic linker)

  • Ethanol (B145695) (solvent)

  • Electrochemical cell or beaker

  • DC power supply

2. Electrolyte Preparation:

  • Prepare a 100 mL solution of 0.05 M BTC in ethanol.

  • Add MTBS to the solution to a final concentration of 0.1 M.

  • Stir the solution until all components are fully dissolved.

3. Electrochemical Deposition Workflow:

  • Clean the copper and platinum foils by sonicating in ethanol for 10 minutes and then drying under a stream of nitrogen.

  • Set up the electrochemical cell with the copper foil as the working electrode (anode) and the platinum foil as the counter electrode (cathode), placed parallel to each other approximately 2 cm apart.

  • Fill the cell with the prepared electrolyte solution, ensuring both electrodes are submerged.

  • Connect the electrodes to the DC power supply.

  • Apply a constant potential of 5V for 30 minutes. The copper anode will dissolve, releasing Cu²⁺ ions that coordinate with the BTC linker to form the HKUST-1 film on the anode surface.

  • After deposition, gently rinse the coated copper foil with fresh ethanol to remove any unreacted species and dry it carefully.

MOF_Deposition_Workflow start Start prep Prepare Electrolyte: 0.05 M BTC + 0.1 M MTBS in Ethanol start->prep setup Set up Electrochemical Cell: Cu Anode, Pt Cathode prep->setup deposit Apply 5V Potential for 30 minutes setup->deposit formation Cu²⁺ ions release from anode and coordinate with BTC linker deposit->formation rinse Rinse with Ethanol and Dry deposit->rinse film HKUST-1 MOF Film forms on Anode formation->film end End rinse->end

Caption: Experimental workflow for the electrochemical deposition of a MOF film using MTBS.

Application 2: Enhancing Properties of Electrodeposited Ni-W Alloys

MTBS is used as an additive in electrolyte solutions for the electrodeposition of nickel-tungsten (Ni-W) alloys.[4] Its presence has been shown to significantly improve the hardness and corrosion resistance of the resulting alloy by controlling the nucleation rate and crystal growth, leading to more homogeneous deposits.[4]

Quantitative Data: Effect of MTBS on Ni-W Alloy Properties

The following table summarizes the reported effects of adding MTBS to the electrolyte bath on the physical properties of the electrodeposited Ni-W alloy.[4]

ConditionCrystallite Size (nm)Hardness (HV)
Without MTBS (Before Heat Treatment) 4.7678 ± 48
With MTBS (Before Heat Treatment) 3.5871 ± 105
Without MTBS (After Heat Treatment) 20.41081 ± 41
With MTBS (After Heat Treatment) 24.71456 ± 136

Data sourced from Christanti et al., 2020.[4]

Protocol: Electrodeposition of Ni-W Alloy with MTBS

This protocol is based on the methodology for synthesizing Ni-W alloys with enhanced mechanical properties.[4]

1. Materials and Reagents:

  • Nickel chloride (NiCl₂)

  • Sodium tungstate (B81510) dihydrate (Na₂WO₃·2H₂O)

  • Trisodium citrate (B86180) (Na₃C₆H₅O₇)

  • Ammonium chloride (NH₄Cl)

  • This compound (MTBS) (≥95%)

  • Deionized water

  • Steel substrate (cathode)

  • Nickel plate (anode)

  • Heated stirring plate

  • DC power supply

2. Electrolyte Bath Preparation:

  • In a 500 mL beaker, dissolve the following reagents in 400 mL of deionized water while stirring:

    • 25 g/L Nickel chloride

    • 50 g/L Sodium tungstate dihydrate

    • 75 g/L Trisodium citrate

    • 50 g/L Ammonium chloride

  • Add 1 g/L of MTBS to the solution.

  • Adjust the pH of the solution to 8.5 using NaOH or HCl.

  • Heat the solution to 65°C and maintain this temperature.

3. Electrodeposition Procedure:

  • Degrease the steel substrate by washing with acetone (B3395972) and ethanol.

  • Position the steel substrate (cathode) and the nickel plate (anode) in the heated electrolyte bath.

  • Apply a constant current density of 5 A/dm² for 60 minutes.

  • After deposition, remove the coated substrate, rinse thoroughly with deionized water, and dry.

  • (Optional) For heat treatment, anneal the coated substrate in a furnace at 400°C for 1 hour to further enhance hardness.

Application 3: Phase-Transfer Catalysis

Beyond its role as a supporting electrolyte, MTBS is an effective phase-transfer catalyst (PTC).[1][3] This application is particularly relevant in organic synthesis, including drug development, where reactants may be located in separate immiscible phases (e.g., aqueous and organic). MTBS facilitates the reaction by transporting a reactant (typically an anion) from one phase to another where the reaction can proceed.[1][3]

Phase_Transfer_Catalysis cluster_phases Immiscible Phases cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) RX_org Substrate (R-X) Na_aq Na⁺ RNu_org Product (R-Nu) RX_org->RNu_org Reaction X_org X⁻ RNu_org->X_org Releases Product Q_plus MTBS Cation (Q⁺) X_org->Q_plus Regenerates Catalyst Q_plus->Nu_aq Forms Ion Pair [Q⁺Nu⁻] Q_plus->Na_aq Returns to Aqueous Phase Q_plus->RX_org Transports to Organic Phase

Caption: Mechanism of MTBS as a phase-transfer catalyst between aqueous and organic phases.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or goggles, and chemical-resistant gloves.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation in the work area to avoid inhalation.[7]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[7]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and insights into the synthesis of metal-organic frameworks (MOFs) using the ionic liquid tributylmethylammonium (B1194469) methyl sulfate (B86663). This document focuses on electrochemical and mechanochemical synthesis routes, where this particular ionic liquid serves as a conducting salt, additive, or grinding auxiliary to influence MOF formation, crystallinity, and morphology.

Introduction: The Role of Tributylmethylammonium Methyl Sulfate in MOF Synthesis

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for applications in drug delivery, catalysis, gas storage, and separation. The synthesis method plays a crucial role in determining the final properties of the MOF.

This compound is an ammonium-based ionic liquid with good electrochemical stability. Its large cation and anion can influence the nucleation and crystal growth processes during MOF synthesis. In electrochemical methods, it primarily acts as a conducting salt, facilitating the flow of current. In mechanochemical synthesis, it can act as a liquid-assisted grinding (LAG) agent to enhance reactivity and control product formation.

Electrochemical Synthesis of MOFs

Electrochemical synthesis is a method that offers mild reaction conditions, rapid synthesis times, and control over film thickness and morphology.[1][2] In this approach, metal ions are supplied by the anodic dissolution of a sacrificial metal electrode into a solution containing the organic linker and an electrolyte. This compound is a suitable electrolyte for this process.

Application: Synthesis of Copper(II) 1,3,5-benzenetricarboxylate ([Cu₃(BTC)₂])

This protocol describes the electrochemical synthesis of [Cu₃(BTC)₂], a well-studied MOF, using this compound as the conducting salt.

Experimental Protocol:

  • Preparation of the Electrolyte Solution:

    • Dissolve 1,3,5-benzenetricarboxylic acid (H₃BTC) in a suitable solvent system (e.g., ethanol/water mixture).

    • Add this compound to the solution to act as the conducting salt. The concentration can be optimized for desired conductivity and crystal growth.

  • Electrochemical Cell Setup:

    • Use a two-electrode system in an undivided electrochemical cell.

    • The anode consists of a copper foil or plate (sacrificial electrode).

    • The cathode can be another copper plate or a different conductive material.

    • Immerse both electrodes in the prepared electrolyte solution, ensuring they do not touch.

  • Electrosynthesis:

    • Apply a constant current or potential between the two electrodes.

    • The anodic dissolution of the copper electrode will release Cu²⁺ ions into the solution.

    • These Cu²⁺ ions then react with the deprotonated BTC³⁻ linkers to form the [Cu₃(BTC)₂] MOF, which will precipitate in the solution or deposit on the electrode surfaces.

  • Product Collection and Purification:

    • After the synthesis is complete, collect the precipitated MOF powder by filtration or centrifugation.

    • Wash the product thoroughly with the solvent used for the synthesis (e.g., ethanol) to remove any unreacted starting materials and the ionic liquid.

    • Dry the purified MOF powder under vacuum or at an elevated temperature.

Quantitative Data Summary:

ParameterValue/RangeReference/Notes
Metal Source Copper FoilAnode
Organic Linker 1,3,5-benzenetricarboxylic acid (H₃BTC)
Conducting Salt This compound
Solvent Ethanol/WaterTypical solvent system
Applied Current 10 - 100 mATo be optimized
Reaction Time 1 - 4 hours
Temperature Room Temperature
Yield > 80%Dependent on conditions

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell cluster_synthesis Electrosynthesis cluster_purification Product Work-up A Dissolve H3BTC in Ethanol/Water B Add Tributylmethylammonium Methyl Sulfate A->B Create Electrolyte E Electrolyte Solution B->E C Copper Anode (+) C->E D Cathode (-) D->E F Apply Current G Anodic Dissolution of Cu F->G H MOF Formation [Cu3(BTC)2] G->H I Filter/Centrifuge H->I J Wash with Ethanol I->J K Dry MOF Powder J->K

Electrochemical synthesis workflow for [Cu₃(BTC)₂].

Mechanochemical Synthesis of MOFs

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to initiate chemical reactions. This method is often solvent-free or uses minimal amounts of liquid (liquid-assisted grinding, LAG), making it a green and efficient alternative to solvothermal methods.[3][4] this compound can be used as a liquid-assisted grinding additive.

Application: Synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8)

This protocol outlines the mechanochemical synthesis of ZIF-8 using this compound as a LAG additive.

Experimental Protocol:

  • Reactant Preparation:

    • Weigh out the solid reactants: a zinc source (e.g., zinc oxide, ZnO, or zinc acetate, Zn(OAc)₂) and the organic linker, 2-methylimidazole (B133640) (H-MeIM).

  • Milling Setup:

    • Place the solid reactants into a milling jar (e.g., made of stainless steel or agate).

    • Add the milling balls to the jar.

    • Add a small, catalytic amount of this compound as the LAG additive.

  • Mechanosynthesis:

    • Secure the jar in a ball mill and operate at a specified frequency for a set duration.

    • The mechanical energy from the milling process will facilitate the reaction between the zinc source and the 2-methylimidazole to form ZIF-8.

  • Product Collection and Purification:

    • After milling, carefully open the jar and collect the resulting powder.

    • Wash the product with a suitable solvent (e.g., methanol (B129727) or ethanol) to remove any unreacted starting materials and the ionic liquid.

    • Collect the purified ZIF-8 by centrifugation and decantation of the supernatant.

    • Dry the final product, typically in a vacuum oven.

Quantitative Data Summary:

ParameterValue/RangeReference/Notes
Metal Source Zinc Oxide (ZnO) or Zinc Acetate (Zn(OAc)₂)
Organic Linker 2-methylimidazole (H-MeIM)
LAG Additive This compoundCatalytic amount
Milling Frequency 20 - 50 Hz
Milling Time 15 - 60 minutes
Temperature Room Temperature
Yield > 95%

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_milling Mechanosynthesis cluster_purification Product Work-up A Zinc Source (e.g., ZnO) D Combine Reactants in Milling Jar A->D B 2-Methylimidazole B->D C Tributylmethylammonium Methyl Sulfate (LAG) C->D E Ball Mill at Set Frequency D->E F ZIF-8 Formation E->F G Collect Powder F->G H Wash with Methanol/Ethanol G->H I Centrifuge and Dry H->I J Pure ZIF-8 I->J

Mechanochemical synthesis workflow for ZIF-8.

Signaling Pathways and Logical Relationships

The use of this compound in MOF synthesis influences the reaction pathway by altering the environment in which the framework self-assembles.

Logical Relationship Diagram:

G cluster_input Inputs cluster_method Synthesis Method cluster_role Role of Ionic Liquid cluster_output Outputs Metal Metal Source (e.g., Cu, Zn) Electrochem Electrochemical Synthesis Metal->Electrochem Mechano Mechanochemical Synthesis Metal->Mechano Linker Organic Linker (e.g., BTC, MeIM) Linker->Electrochem Linker->Mechano IL Tributylmethylammonium Methyl Sulfate Electrolyte Conducting Salt IL->Electrolyte In Electrochemical LAG Grinding Additive IL->LAG In Mechanochemical MOF Target MOF (e.g., [Cu3(BTC)2], ZIF-8) Electrochem->MOF Mechano->MOF Electrolyte->Electrochem LAG->Mechano

Role of the ionic liquid in different synthesis methods.

Conclusion

This compound is a versatile ionic liquid that can be effectively employed in the synthesis of metal-organic frameworks. Its role as a conducting salt in electrochemical synthesis and as a liquid-assisted grinding agent in mechanochemical synthesis allows for efficient and controlled formation of MOFs under mild conditions. The protocols provided herein serve as a starting point for researchers and scientists to explore the use of this ionic liquid in the development of novel MOF materials for various applications, including in the field of drug development where control over particle size and purity is paramount. Further optimization of the reaction parameters is encouraged to achieve desired material properties.

References

Application Notes and Protocols for Carbon Dioxide Capture Using Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributylmethylammonium (B1194469) methyl sulfate (B86663) ([TBMN][MeSO₄]) is a quaternary ammonium-based ionic liquid (IL) that has been investigated for its potential in post-combustion CO₂ capture.[1] Ionic liquids are a class of molten salts with low melting points, negligible vapor pressure, and high thermal stability, making them attractive alternatives to traditional volatile amine-based solvents for CO₂ scrubbing.[2] This document provides an overview of the application of tributylmethylammonium methyl sulfate in CO₂ capture, including its physical and chemical properties, experimental protocols for synthesis and CO₂ absorption measurements, and data on its CO₂ solubility.

Chemical Structure:

  • Name: this compound

  • Synonyms: Methyltributylammonium methyl sulfate, [TBMN][MeSO₄][3]

  • CAS Number: 13106-24-6[3]

  • Molecular Formula: C₁₄H₃₃NO₄S[3]

  • Molecular Weight: 311.48 g/mol [3]

Physical and Chemical Properties

This compound is typically a viscous liquid or a solid depending on the temperature.[4] It is highly soluble in polar solvents and has a flash point of 179.5 °C.[4]

PropertyValue
Appearance Viscous liquid or solid
Molecular Formula C₁₄H₃₃NO₄S
Molecular Weight 311.48 g/mol
CAS Number 13106-24-6
Solubility Highly soluble in polar solvents
Flash Point 179.5 °C (closed cup)
Purity ≥95% (commercially available)
Impurities ≤0.5% water, ≤30 mg/kg chloride

Table 1: Physical and chemical properties of this compound.[4]

CO₂ Capture Performance

The solubility of CO₂ in this compound has been experimentally determined. A study measured the bubble-point pressures at various temperatures, indicating that CO₂ solubility in this ionic liquid is significant.[1] The data shows that the solubility of CO₂ in [TBMN][MeSO₄] is higher than in the analogous imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium methylsulfate (B1228091) ([bmim][MeSO₄]).[1]

Temperature (K)Pressure (MPa) for CO₂ Mole Fraction of ~0.2Pressure (MPa) for CO₂ Mole Fraction of ~0.4Pressure (MPa) for CO₂ Mole Fraction of ~0.6
313~2.5~5.5~9.0
333~3.5~7.0~11.0
353~4.5~8.5>12.0
368~5.0~9.5>12.0

Table 2: Experimental CO₂ solubility data in this compound, presented as the pressure required to achieve certain CO₂ mole fractions at different temperatures. Data is estimated from graphical representations in the cited literature.[1]

Mechanism of CO₂ Capture

The capture of CO₂ by this compound is primarily a physical absorption process.[2] The CO₂ molecules are held within the free volume of the ionic liquid by van der Waals forces and interact with the ions of the IL.[2] Theoretical studies on quaternary ammonium-based ionic liquids suggest that the anion plays a significant role in the interaction with CO₂, acting as a Lewis base to the Lewis acidic CO₂.[2][5][6]

CO2_Absorption_Mechanism cluster_IL Ionic Liquid Bulk cluster_Interaction Physical Interaction Cation [TBMN]⁺ Anion [MeSO₄]⁻ CO2_gas CO₂ (gas) CO2_dissolved CO₂ (dissolved) CO2_gas->CO2_dissolved Dissolution CO2_dissolved->Cation van der Waals forces CO2_dissolved->Anion Lewis Acid-Base Interaction Synthesis_Workflow Reactants Tributylamine + Dimethyl Sulfate Reaction Quaternization Reaction (80-130°C) Reactants->Reaction Product Tributylmethylammonium Methyl Sulfate Reaction->Product Solvent Optional: Anhydrous Toluene Solvent->Reaction Purification Isolation and Drying (Vacuum) Product->Purification FinalProduct Pure [TBMN][MeSO₄] Purification->FinalProduct CO2_Capture_Regeneration_Cycle Lean_IL Lean [TBMN][MeSO₄] Absorption CO₂ Absorption (High P, Low T) Lean_IL->Absorption Rich_IL CO₂-Rich [TBMN][MeSO₄] Regeneration Regeneration (Low P, High T) Rich_IL->Regeneration Absorption->Rich_IL Regeneration->Lean_IL CO2_Out CO₂ Output Regeneration->CO2_Out CO2_In CO₂ Input CO2_In->Absorption

References

Application Notes and Protocols: Electrodeposition of Ni-W Alloys with Tributylmethylammonium Methyl Sulfate Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrodeposition of Nickel-Tungsten (Ni-W) alloys using tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS) as an additive. The inclusion of MTBS, an ionic liquid, has been shown to significantly influence the properties of the resulting Ni-W alloy, particularly its hardness and crystalline structure.

Introduction

The electrodeposition of Ni-W alloys is a widely utilized technique for producing coatings with high hardness, excellent wear resistance, and good corrosion protection.[1][2] These properties make them suitable for various industrial applications, including in the automotive and aerospace sectors.[3][4] The addition of organic molecules or ionic liquids to the electroplating bath can further enhance the characteristics of the deposited alloy.[3][5]

Tributylmethylammonium methyl sulfate (MTBS) is an ammonium-based ionic liquid that has been investigated as an additive in the electrodeposition of Ni-W alloys.[2] Its large cations and anions are believed to influence the nucleation and growth of Ni-W crystals, leading to a more homogeneous deposit with altered mechanical properties.[2] The presence of these large ions can also affect the ion mobility within the electrolyte, thereby influencing the deposition rate.[2]

Effects of this compound (MTBS) Additive

The addition of MTBS to the Ni-W electrodeposition bath has been demonstrated to have a significant impact on the crystallite size and hardness of the resulting alloy.

Data Presentation

The following table summarizes the quantitative data on the effect of MTBS on the properties of electrodeposited Ni-W alloys, both before and after heat treatment.

PropertyConditionNi-W Alloy (Without MTBS)Ni-W Alloy (With MTBS)
Crystallite Size (nm) Before Heat Treatment4.7[2]3.5[2]
After Heat Treatment (600°C for 6 hours in Ar)[1]20.4[2]24.7[2]
Microhardness (HV) Before Heat Treatment678 ± 48[2]871 ± 105[2]
After Heat Treatment (600°C for 6 hours in Ar)[1]1081 ± 41[2]1456 ± 136[2]
Corrosion Resistance (Rct in Ω cm²) As Deposited763[2]688[2]

Note: Rct (charge transfer resistance) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.

Experimental Protocols

This section provides a detailed methodology for the electrodeposition of Ni-W alloys with and without the MTBS additive, based on the available literature.

Materials and Equipment
  • Anode: Platinized titanium mesh[4]

  • Cathode (Substrate): Brass plate (1 cm x 1 cm)[1]

  • Power Supply: DC power supply capable of constant current (galvanostatic) operation

  • Electrodeposition Cell: Glass beaker or tank

  • Magnetic Stirrer and Stir Bar

  • Water Bath or Hot Plate with Temperature Control

  • pH Meter

  • Chemicals:

    • Nickel Sulfate (NiSO₄·6H₂O)

    • Sodium Tungstate (B81510) (Na₂WO₄·2H₂O)

    • Sodium Citrate (Na₃C₆H₅O₇)

    • Ammonium Chloride (NH₄Cl)

    • This compound (MTBS)

    • Ammonia (B1221849) solution (for pH adjustment)

    • Sulfuric acid (for pH adjustment)

    • Deionized water

Electrolyte Bath Composition
ComponentConcentrationPurpose
Nickel SulfateVaries (e.g., 16.5 g/L)[6]Source of Nickel ions
Sodium TungstateVaries (e.g., 30 g/L)[6]Source of Tungsten ions
Sodium CitrateVaries (e.g., 90 g/L)[6]Complexing agent
This compound (MTBS)To be added as requiredAdditive

Note: The optimal concentrations of the main components may vary depending on the desired alloy composition and properties. The cited literature on MTBS addition did not specify the exact bath composition; therefore, a typical citrate-based bath composition is provided as a starting point.

Substrate Preparation
  • Degrease the brass substrate by immersing it in an alkaline soap solution at approximately 50°C for 1 minute.[4]

  • Rinse the substrate thoroughly with deionized water.[4]

  • Activate the substrate by immersing it in a dilute sulfuric acid solution (e.g., 10% v/v) at room temperature for about 10 seconds.[4]

  • Rinse the substrate again with deionized water.[4]

  • Perform a water break test to ensure the surface is clean. A clean surface will be completely wet by the water.[4]

Electrodeposition Procedure
  • Prepare the electrolyte bath by dissolving the components in deionized water.

  • Adjust the pH of the bath to the desired value (e.g., between 4 and 8) using ammonia solution or sulfuric acid.[6]

  • Heat the electrolyte to the desired operating temperature (e.g., 30 to 70 °C).[6]

  • Place the prepared brass cathode and the platinized titanium anode in the electrodeposition cell.

  • Connect the electrodes to the DC power supply.

  • Apply a constant cathodic current density (e.g., 5 to 100 mA/cm²) for a specified duration to achieve the desired coating thickness.[6]

  • After deposition, remove the coated substrate, rinse it with deionized water, and dry it.

Characterization
  • Hardness: Microhardness can be measured using a Vickers microhardness tester.[1]

  • Corrosion Resistance: Electrochemical Impedance Spectroscopy (EIS) can be performed in a 3.5% NaCl solution to determine the charge transfer resistance (Rct).[1]

  • Structure and Crystallite Size: X-Ray Diffraction (XRD) can be used to determine the phase composition and calculate the crystallite size of the deposited alloy.[1]

Mechanism of Action and Visualization

The ionic liquid MTBS influences the electrodeposition process through the interaction of its large organic cation and anion with the depositing metal ions at the cathode surface.

G cluster_electrolyte Electrolyte Bulk cluster_interface Electrode-Electrolyte Interface Ni_ions Ni²⁺ ions Cathode Cathode Surface Ni_ions->Cathode Diffusion W_ions [WO₄]²⁻ ions W_ions->Cathode Diffusion MTBS MTBS (Tributylmethylammonium⁺ Methyl Sulfate⁻) Adsorption Adsorption of MTBS ions MTBS->Adsorption Migration Nucleation Controlled Nucleation Cathode->Nucleation Reduction Adsorption->Cathode Adsorption->Nucleation Influences Growth Inhibited Crystal Growth Adsorption->Growth Influences Nucleation->Growth Ni_W_Alloy Homogeneous Ni-W Alloy Deposit Growth->Ni_W_Alloy

Caption: Influence of MTBS on Ni-W electrodeposition.

The presence of tributylmethylammonium cations and methyl sulfate anions at the cathode surface can control the nucleation rate and the subsequent growth of the Ni-W crystals.[2] This is believed to result in a more refined and homogeneous grain structure in the deposited alloy.[2] The large size of the MTBS ions may also physically hinder the diffusion of Ni²⁺ and tungstate ions to the cathode, leading to a decreased deposition rate.[2]

References

Application Notes and Protocols for the Dehydrogenation of Ethylene Diamine Bisborane using a Tributylmethylammonium-Based Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrogenation of amine boranes is a promising avenue for chemical hydrogen storage. Ethylene (B1197577) diamine bisborane (EDAB) is a solid material with a high hydrogen content. The use of ionic liquids (ILs) as both solvents and catalysts can significantly enhance the rate and extent of hydrogen release from amine boranes under milder conditions compared to solid-state thermolysis. This document provides detailed application notes and protocols for the dehydrogenation of EDAB using a tributylmethylammonium-based ionic liquid.

While the specific use of tributylmethylammonium (B1194469) methyl sulfate (B86663) for this application is not extensively documented in publicly available literature, a closely related ionic liquid, tributylmethylammonium methyl carbonate ([TBMA][CH3CO3]) , has been shown to be effective. The protocols and data presented herein are based on the reported use of [TBMA][CH3CO3] and provide a strong foundation for researchers investigating similar systems.

Data Presentation

The following table summarizes the quantitative data for the dehydrogenation of ethylene diamine bisborane (EDAB) in tributylmethylammonium methyl carbonate ([TBMA][CH3CO3]).

ParameterValue
Ionic LiquidTributylmethylammonium methyl carbonate ([TBMA][CH3CO3])
SubstrateEthylene diamine bisborane (EDAB)
Temperature105 °C
Hydrogen Equivalents Released3.50

Experimental Protocols

This section details the methodologies for the key experiments involved in the dehydrogenation of EDAB using a tributylmethylammonium-based ionic liquid.

Materials and Reagents
  • Ethylene diamine bisborane (EDAB)

  • Tributylmethylammonium methyl carbonate ([TBMA][CH3CO3]) or Tributylmethylammonium methyl sulfate

  • Anhydrous solvent (e.g., toluene, if synthesizing the ionic liquid)

  • Dimethyl carbonate or Dimethyl sulfate (for synthesis of the ionic liquid)

  • Tributylamine (for synthesis of the ionic liquid)

  • Deuterated solvents for NMR analysis (e.g., DMSO-d6)

Pre-treatment of the Ionic Liquid

Prior to the dehydrogenation experiment, it is crucial to remove any residual moisture from the ionic liquid, as water can interfere with the reaction.

  • Place the required amount of the tributylmethylammonium-based ionic liquid in a round-bottom flask.

  • Heat the flask to 70 °C under vacuum for 24 hours.

  • After drying, store the ionic liquid under an inert atmosphere (e.g., nitrogen or argon) until use.

Dehydrogenation of Ethylene Diamine Bisborane

The following protocol describes the thermal dehydrogenation of EDAB in the presence of the ionic liquid.

  • In a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the pre-treated tributylmethylammonium-based ionic liquid and ethylene diamine bisborane.

  • The other neck of the flask should be connected to a gas burette or a similar apparatus to measure the volume of evolved hydrogen gas.

  • Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 105 °C).

  • Commence stirring to ensure a homogeneous mixture.

  • Monitor and record the volume of hydrogen gas evolved over time until the gas evolution ceases.

  • Upon completion, allow the reaction mixture to cool to room temperature under an inert atmosphere.

  • The remaining reaction mixture can be analyzed to characterize the spent fuel.

Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique to characterize the starting materials, the ionic liquid, and the reaction products.

  • ¹H NMR Spectroscopy: This technique can be used to confirm the structure and purity of the ionic liquid and to analyze the dehydrogenation products.

  • ¹¹B NMR Spectroscopy: This is particularly useful for tracking the changes in the boron environment during the dehydrogenation process and identifying the boron-containing byproducts.

Sample Preparation for NMR:

  • Carefully extract a small aliquot of the reaction mixture under an inert atmosphere.

  • Dissolve the sample in an appropriate deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the dehydrogenation of ethylene diamine bisborane in a tributylmethylammonium-based ionic liquid.

DehydrogenationWorkflow cluster_prep Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Analysis IL_prep IL Pre-treatment (70°C, 24h, vacuum) Reactant_prep Reactant Weighing (EDAB & IL) IL_prep->Reactant_prep Dried IL Reaction_setup Reaction Setup (Two-neck flask, inert atm.) Reactant_prep->Reaction_setup Reactants Heating Heating & Stirring (e.g., 105°C) Reaction_setup->Heating H2_collection H₂ Gas Collection (Gas burette) Heating->H2_collection Evolved H₂ Product_analysis Product Characterization (¹H & ¹¹B NMR) Heating->Product_analysis Reaction mixture Data_recording Data Recording (H₂ volume vs. time) H2_collection->Data_recording Volume data

Caption: Experimental workflow for EDAB dehydrogenation.

Proposed Dehydrogenation Pathway

The following diagram illustrates the proposed initial step in the dehydrogenation of EDAB, highlighting the role of the ionic liquid.

DehydrogenationMechanism cluster_interaction Initial Interaction EDAB Ethylene Diamine Bisborane (H₃B-NH₂-CH₂-CH₂-NH₂-BH₃) Interaction Hydrogen Bonding EDAB->Interaction IL Ionic Liquid ([TBMA]⁺ [CH₃CO₃]⁻) IL->Interaction Dehydrogenation Dehydrogenation (H₂ Release) Interaction->Dehydrogenation Initiates EDAB_protic Protic N-H of EDAB EDAB_protic->Interaction IL_anion Anion of IL (e.g., [CH₃CO₃]⁻) IL_anion->Interaction Products Spent Fuel + H₂ Dehydrogenation->Products

Caption: Role of the ionic liquid in initiating dehydrogenation.

Tributylmethylammonium Methyl Sulfate: A Greener Alternative in Chemical Synthesis through Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-IL-001

Introduction

Tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS) is a quaternary ammonium (B1175870) salt that is gaining attention as a versatile component in green chemistry applications.[1][2] With the chemical formula C₁₄H₃₃NO₄S, this ionic liquid is primarily utilized as a phase-transfer catalyst (PTC).[1][2] Its application allows for the efficient reaction between reagents located in separate immiscible phases, often an aqueous and an organic layer. This capability can lead to the use of less hazardous solvents, reduced reaction times, and milder reaction conditions, aligning with the principles of green chemistry. While its role as a solvent is not extensively documented in major chemical reactions, its function as a PTC offers a significant green alternative in chemical synthesis.

Physicochemical Properties

Understanding the physical and chemical properties of tributylmethylammonium methyl sulfate is crucial for its effective application. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₃₃NO₄S[2]
Molecular Weight 311.48 g/mol [2]
Appearance Viscous liquid or solid (temperature dependent)[2]
Flash Point 179.5 °C (closed cup)[3]
Solubility Highly soluble in polar solvents[2]

Applications in Chemical Reactions

This compound's primary role is as a phase-transfer catalyst, where it facilitates the transfer of an anion from an aqueous phase to an organic phase, where the reaction with an organic substrate occurs. This is particularly useful in reactions where the nucleophile is an inorganic salt, insoluble in the organic reaction medium.

Phase-Transfer Catalysis Mechanism

The mechanism of phase-transfer catalysis using MTBS involves the exchange of anions at the interface of the two immiscible liquids. The lipophilic tributylmethylammonium cation pairs with the anion of the aqueous reactant, transporting it into the organic phase. Once in the organic phase, the anion is more reactive and can readily participate in the desired chemical transformation.

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Reactant M⁺X⁻ MTBS_Aq [R₄N]⁺[MeSO₄]⁻ Aq_Reactant->MTBS_Aq Anion Exchange MTBS_Org [R₄N]⁺X⁻ MTBS_Aq->MTBS_Org Phase Transfer Org_Substrate R'-Y Product R'-X Org_Substrate->Product Byproduct M⁺Y⁻ MTBS_Org->MTBS_Aq Catalyst Regeneration MTBS_Org->Org_Substrate Reaction Interface Interface

Mechanism of Phase-Transfer Catalysis with MTBS.

Experimental Protocols

General Protocol for Williamson Ether Synthesis using MTBS as a Phase-Transfer Catalyst

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide in a biphasic system.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol and sodium hydroxide in water to form the corresponding alkoxide.

  • Add the organic solvent (toluene) to the flask, creating a biphasic system.

  • Add a catalytic amount of this compound (typically 1-5 mol%) to the mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.

  • Slowly add the alkyl halide to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., distillation or column chromatography).

Williamson_Ether_Synthesis_Workflow start Start dissolve Dissolve Alcohol & NaOH in Water start->dissolve add_solvent Add Organic Solvent & MTBS dissolve->add_solvent heat_stir Heat and Stir Vigorously add_solvent->heat_stir add_halide Add Alkyl Halide heat_stir->add_halide monitor Monitor Reaction Progress add_halide->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

General Workflow for Williamson Ether Synthesis.

Greener Aspects and Conclusion

The use of this compound as a phase-transfer catalyst contributes to greener chemical processes in several ways:

  • Reduced Use of Hazardous Solvents: By enabling reactions in biphasic systems (e.g., water-organic), the need for potentially toxic and volatile organic solvents that can dissolve all reactants can be minimized.

  • Milder Reaction Conditions: Phase-transfer catalysis often allows for reactions to be carried out at lower temperatures and pressures, reducing energy consumption.

  • Improved Reaction Efficiency: By increasing the reaction rate, the overall process becomes more efficient, leading to less waste generation.

References

Enhancing Corrosion Resistance of Metal Alloys with Methyltrimethoxysilane (MTBS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for enhancing the corrosion resistance of various metal alloys using Methyltrimethoxysilane (MTBS), also known as Methyltrimethoxysilane (MTMS). The information compiled herein is based on established research and is intended to guide laboratory procedures for the surface treatment of metals to mitigate corrosion.

Introduction

Corrosion is a significant concern across numerous industries, leading to material degradation, structural failure, and economic losses. Methyltrimethoxysilane (MTBS) has emerged as a key organosilicon compound in the formulation of protective coatings. Through a sol-gel process, MTBS forms a dense and durable siloxane network (-Si-O-Si-) on metal surfaces. This coating acts as a physical barrier, preventing the ingress of corrosive agents such as moisture and chlorides. Furthermore, the methyl groups in the MTBS molecule impart a hydrophobic character to the surface, further repelling water and enhancing corrosion protection. The versatility of MTBS allows for its application on a variety of metal alloys, including those based on steel, aluminum, and magnesium.

Mechanism of Corrosion Protection by MTBS

The primary mechanism by which MTBS enhances corrosion resistance is through the formation of a stable, well-adhered, and hydrophobic sol-gel coating. This process involves two key chemical reactions: hydrolysis and condensation.

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the MTBS molecule react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (-Si-OH).

  • Condensation: The newly formed silanol groups then react with each other (self-condensation) or with hydroxyl groups present on the metal surface to form a cross-linked siloxane network (Si-O-Si). This network constitutes the protective film.

The methyl group (-CH₃) attached to the silicon atom is not hydrolyzed and remains oriented outwards from the surface, creating a low-surface-energy, water-repellent layer. This hydrophobicity is crucial for preventing the electrolyte from reaching the metal surface, thereby inhibiting the electrochemical reactions that drive corrosion.

Quantitative Data on Corrosion Resistance

The effectiveness of MTBS coatings in enhancing corrosion resistance has been demonstrated through various electrochemical tests. The following tables summarize key quantitative data from studies on different metal alloys.

Table 1: Corrosion Data for MTBS-Coated Magnesium Alloys

AlloyTreatmentCorrosion Current Density (i corr) (A/cm²)Polarization Resistance (R p) (Ω·cm²)Reference
AZ31Uncoated1.05 x 10⁻⁴2.24 x 10³[1]
AZ31MAO/MTMS Composite Coating6.68 x 10⁻¹⁰-[2]
LZ91Uncoated--[3]
LZ91MAO/Ni-P Composite CoatingReduced by 2 orders of magnitude-[3]

Table 2: Corrosion Data for MTBS-Coated Aluminum Alloys

AlloyTreatmentCorrosion Current Density (i corr) (A/cm²)Polarization Resistance (R p) (Ω·cm²)Reference
AA 2024Uncoated--[4]
AA 2024GPTMS and ASB Sol-Gel CoatingPitting observed in 3-4 days-[4]
3003Uncoated--[5]
3003Propargyl alcohol inhibitorDecreased anodic dissolution-[5]

Table 3: Corrosion Data for MTBS-Coated Steel

AlloyTreatmentCorrosion Current Density (i corr) (A/cm²)Polarization Resistance (R p) (Ω·cm²)Reference
Mild SteelUncoated-Lower[6]
Mild SteelOrganic Coating-Better[6]

Experimental Protocols

Protocol for Sol-Gel Coating of Metal Alloys with MTBS

This protocol outlines the general steps for applying an MTBS-based sol-gel coating to a metal substrate. Optimization of parameters such as precursor concentration, water-to-silane ratio, catalyst, curing temperature, and time may be necessary for specific alloys and applications.

Materials and Equipment:

  • Methyltrimethoxysilane (MTBS)

  • Ethanol (B145695) (or other suitable solvent)

  • Deionized water

  • Acid catalyst (e.g., HCl, HNO₃) or base catalyst (e.g., NH₄OH)

  • Metal alloy substrates (e.g., steel, aluminum, magnesium coupons)

  • Beakers and magnetic stirrer

  • Pipettes

  • Ultrasonic bath

  • Oven or furnace for curing

  • Dip-coater, spin-coater, or spray gun

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Substrate Preparation:

    • Degrease the metal substrates by ultrasonic cleaning in acetone (B3395972) for 15 minutes, followed by ethanol for 15 minutes.

    • Rinse the substrates thoroughly with deionized water.

    • For some alloys, an additional surface activation step may be required (e.g., etching with a mild acid or alkaline solution) to ensure good adhesion of the coating.

    • Dry the substrates in an oven at a suitable temperature (e.g., 60°C) or with a stream of dry air.

  • Sol Preparation:

    • In a clean beaker, mix MTBS and ethanol in the desired molar ratio (e.g., 1:4) under vigorous stirring.

    • In a separate beaker, prepare an aqueous solution of the catalyst.

    • Slowly add the catalyzed water to the MTBS/ethanol solution dropwise while stirring continuously. The hydrolysis reaction is exothermic.

    • Continue stirring the sol for a specified period (e.g., 1-24 hours) at room temperature to allow for hydrolysis and initial condensation to occur. This is the aging step.[7]

  • Coating Deposition:

    • Apply the prepared sol to the cleaned metal substrates using one of the following methods:

      • Dip-coating: Immerse the substrate into the sol and withdraw it at a constant speed. The coating thickness is controlled by the withdrawal speed.

      • Spin-coating: Place the substrate on the spin-coater chuck, dispense the sol onto the surface, and spin at a high speed to spread the coating uniformly.

      • Spray-coating: Use a spray gun to apply a fine mist of the sol onto the substrate.

  • Curing:

    • Allow the coated substrates to air dry for a short period to evaporate the bulk of the solvent.

    • Transfer the substrates to an oven or furnace for thermal curing. The curing temperature and time are critical parameters that influence the final properties of the coating (e.g., 100-200°C for 1-2 hours).[8]

Protocol for Electrochemical Corrosion Testing

This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion resistance of the MTBS-coated metal alloys. These tests should be performed according to relevant standards such as ASTM G3, G5, and G102.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell

  • Coated metal alloy as the working electrode (WE)

  • Platinum or graphite (B72142) counter electrode (CE)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode (RE)

  • Corrosive medium (e.g., 3.5 wt% NaCl solution, simulating seawater)

  • Polishing equipment for preparing the working electrode

Procedure:

  • Electrode Preparation:

    • Mount the coated metal sample in an appropriate holder, exposing a well-defined surface area to the electrolyte.

    • Ensure a good electrical contact is made to the back of the sample.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the corrosive solution.

    • Position the reference electrode close to the working electrode surface using a Luggin capillary to minimize IR drop.

  • Open Circuit Potential (OCP) Measurement:

    • Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots to determine parameters such as coating capacitance (C_c), pore resistance (R_po), and charge transfer resistance (R_ct).

  • Potentiodynamic Polarization:

    • After EIS, perform a potentiodynamic polarization scan.

    • Scan the potential from a cathodic value relative to the OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

    • Plot the resulting current density as a function of the applied potential on a logarithmic scale (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plot. A lower i_corr value indicates better corrosion resistance.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sol Sol Preparation cluster_coat Coating Deposition cluster_cure Curing cluster_test Corrosion Testing degrease Degreasing (Acetone, Ethanol) rinse1 Rinsing (Deionized Water) degrease->rinse1 activate Surface Activation (Optional Etching) rinse1->activate dry1 Drying activate->dry1 dip Dip-coating dry1->dip spin Spin-coating dry1->spin spray Spray-coating dry1->spray mix Mixing (MTBS + Ethanol) hydrolyze Hydrolysis (Add Catalyzed Water) mix->hydrolyze age Aging (Stirring) hydrolyze->age age->dip age->spin age->spray air_dry Air Drying dip->air_dry spin->air_dry spray->air_dry thermal_cure Thermal Curing air_dry->thermal_cure ocp OCP Measurement thermal_cure->ocp eis EIS ocp->eis polarization Potentiodynamic Polarization eis->polarization

Caption: Experimental workflow for MTBS coating and corrosion testing.

signaling_pathway cluster_reactants Reactants cluster_reactions Sol-Gel Reactions cluster_products Products cluster_surface Metal Surface mtbs MTBS (CH₃Si(OCH₃)₃) hydrolysis Hydrolysis (+ H₂O, Catalyst) mtbs->hydrolysis water Water (H₂O) water->hydrolysis silanol Silanol (CH₃Si(OH)₃) hydrolysis->silanol condensation Condensation (- H₂O) siloxane Siloxane Network (-Si-O-Si-) condensation->siloxane silanol->condensation hydrophobic_surface Hydrophobic Surface (with -CH₃ groups) siloxane->hydrophobic_surface metal_oh Metal-OH groups metal_oh->condensation

Caption: Mechanism of MTBS sol-gel coating formation for corrosion protection.

References

Application Notes and Protocols: Ethylene Diamine in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ethylene (B1197577) diamine in the synthesis of polyamides, with a focus on non-traditional nylon-like polymers. While not a conventional monomer for mainstream nylon production (such as Nylon 6,6, which utilizes hexamethylenediamine), ethylene diamine serves as a valuable building block for creating specialized polyamides with unique architectures, such as hyperbranched polymers and flexible resins. This document outlines the synthesis protocols, potential applications, and key data for these materials.

Application: Synthesis of Hyperbranched Polyamides (HBPAs)

Ethylene diamine can be employed in a novel, one-step solid-state polymerization method to produce monodisperse hyperbranched polyamides (HBPAs) when reacted with ethylenediaminetetraacetic acid (EDTA).[1] This approach leverages an acid-base reaction between EDTA and ethylene diamine (EDA) to form molecular ions that aggregate in the solid state. Subsequent thermal treatment promotes amide bond formation, resulting in a highly branched polymer structure.[1]

Potential Applications:

  • Drug Delivery: The branched structure and potential for functionalization make these HBPAs promising candidates for drug delivery systems.

  • Colloidal Systems: Their unique architecture is beneficial for applications in various colloidal systems.[1]

  • Coatings and Adhesives: Polyamide-based materials often exhibit excellent adhesion and film-forming properties.[2]

Experimental Protocol: Solid-State Polymerization of EDTA and Ethylene Diamine[1]

Materials:

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ethylene diamine (EDA)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Petri dishes

  • Oven or vacuum oven

  • Fourier-transform infrared (FTIR) spectrometer

  • Nuclear magnetic resonance (NMR) spectrometer

  • Gel permeation chromatography (GPC) system

  • Dynamic light scattering (DLS) and zeta potential analyzer

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare separate aqueous solutions of EDTA and ethylene diamine.

  • Acid-Base Reaction and Precipitation:

    • Mix the EDTA and ethylene diamine solutions. An acid-base reaction will occur, forming positive and negative molecular ions.

    • Allow the solvent to evaporate (e.g., by casting onto a petri dish), inducing the precipitation and ordered aggregation of the molecular ions into a solid material.

  • Solid-State Polymerization:

    • Subject the solid material to thermal treatment in an oven. The temperature should be carefully controlled to promote amide formation without causing degradation.

  • Characterization:

    • The resulting hyperbranched polyamide can be characterized using:

      • FTIR and NMR spectroscopy to confirm the chemical structure and amide bond formation.

      • GPC to determine the molecular weight and dispersity index.

      • DLS and zeta potential measurements to analyze particle size and surface charge in solution at various pH values.

Quantitative Data Summary

The synthesis of HBPAs from EDTA and EDA can yield macromolecules with a very low dispersity index (DPI), in some cases as low as 1.1, indicating a high degree of uniformity in the polymer chains.[1]

PropertyValueReference
Dispersity Index (DPI)As low as 1.1[1]

Application: Synthesis of Polyamide Resins from Dimer Acids

Ethylene diamine can be reacted with dimerized fatty acids, such as dilinoleic acid, to form flexible polyamide resins.[3] These resins are distinct from the rigid, fiber-forming nylons and are valued for their adhesive properties and flexibility.

Potential Applications:

  • Hot-melt adhesives

  • Printing inks

  • Surface coatings

Experimental Workflow: Synthesis of Polyamide Resins

G cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_processing Product Processing cluster_characterization Characterization Dilinoleic_Acid Dilinoleic Acid Reactor Reaction Vessel (Inert Atmosphere, Elevated Temperature) Dilinoleic_Acid->Reactor Ethylene_Diamine Ethylene Diamine Ethylene_Diamine->Reactor Water_Removal Removal of Water Byproduct (e.g., Vacuum Distillation) Reactor->Water_Removal Resin_Isolation Isolation of Polyamide Resin Water_Removal->Resin_Isolation Viscosity Viscosity Measurement Resin_Isolation->Viscosity MW_Analysis Molecular Weight Analysis Resin_Isolation->MW_Analysis

Caption: Workflow for Polyamide Resin Synthesis.

Signaling Pathway: Amide Bond Formation in Polyamide Synthesis

The fundamental reaction in the synthesis of polyamides from a diamine and a dicarboxylic acid (or its derivative) is the formation of an amide bond, which is a type of condensation reaction.

G cluster_reactants Reactants cluster_product Products Diamine R1-(NH2)2 (e.g., Ethylene Diamine) Intermediate Reaction Intermediate Diamine->Intermediate Nucleophilic attack Diacid R2-(COOH)2 (e.g., Dicarboxylic Acid) Diacid->Intermediate Polyamide -[NH-R1-NH-CO-R2-CO]n- (Polyamide) Water H2O (Byproduct) Intermediate->Polyamide Dehydration Intermediate->Water

Caption: Amide Bond Formation Pathway.

Traditional Nylon Synthesis for Context: Nylon 6,10

For comparative purposes, the synthesis of a traditional nylon, Nylon 6,10, is outlined below. This process typically uses hexamethylenediamine (B150038), a longer-chain diamine than ethylene diamine, and sebacoyl chloride.[4][5][6] The properties of the resulting polymer, such as high tensile strength and durability, are largely due to the specific monomers used.[7]

Experimental Protocol: Interfacial Polymerization of Nylon 6,10[4][5][6][8]

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • Sodium hydroxide (B78521) (NaOH)

  • Sebacoyl chloride

  • Hexane (or another suitable organic solvent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Prepare a solution of hexamethylenediamine and sodium hydroxide in water.

  • Organic Phase Preparation: Prepare a solution of sebacoyl chloride in hexane.

  • Interfacial Polymerization:

    • Carefully pour the organic phase over the aqueous phase in a beaker, creating two distinct layers.

    • A film of Nylon 6,10 will form at the interface of the two layers.

  • Polymer Extraction:

    • Using forceps, grasp the polymer film and pull it out of the beaker. It can be continuously drawn out as a "rope" and wound onto a glass rod.

  • Washing and Drying:

    • Wash the synthesized nylon rope with water and then with a solvent like acetone (B3395972) to aid in drying.

    • Allow the nylon to dry completely.

Comparative Data of Common Polyamides
Polyamide TypeMonomersKey PropertiesCommon Applications
Nylon 6,6 Hexamethylenediamine, Adipic acidHigh mechanical strength, high melting point, good rigidityAutomotive parts, textiles, carpets[8][9][10][11]
Nylon 6 CaprolactamGood toughness, flexibility, and wear resistanceEngineering plastics, fibers, films[12][13]
Nylon 6,10 Hexamethylenediamine, Sebacic acidLower moisture absorption than Nylon 6,6, good chemical resistanceBristles for brushes, electrical insulators, high-performance components[10][14]

References

Application Notes and Protocols: Ion Transport Dynamics of Tributylmethylammonium Methyl Sulfate in Battery Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium (B1194469) methyl sulfate (B86663) ([TMA][MeSO₄]) is a quaternary ammonium-based ionic liquid (IL) that has garnered interest for various electrochemical applications due to its notable electrochemical stability.[1] As a class of materials, ionic liquids offer potential advantages as battery electrolytes, including low volatility and high thermal stability, which can enhance battery safety.[2][3][4][5][6] However, the ion transport properties of ILs, such as ionic conductivity and cation transference number, are critical for battery performance and can be influenced by factors like viscosity and ion size.[7][8] The larger size of the tributylmethylammonium cation can lead to higher viscosity and potentially lower ionic conductivity compared to other electrolytes.[1]

These application notes provide a summary of the key considerations for utilizing [TMA][MeSO₄] and similar quaternary ammonium (B1175870) salts in battery research and offer detailed protocols for the experimental characterization of their ion transport dynamics. While specific quantitative data for tributylmethylammonium methyl sulfate in battery electrolytes is not extensively documented in publicly available literature, the following sections provide data for analogous ammonium-based ionic liquids to serve as a reference point for researchers. The provided protocols will enable the systematic evaluation of [TMA][MeSO₄] for battery applications.

Data Presentation: Ion Transport Properties of Ammonium-Based Ionic Liquids

The following tables summarize typical ion transport property ranges for quaternary ammonium-based ionic liquids. It is important to note that these values are illustrative and the specific properties of this compound will need to be determined experimentally.

Table 1: Ionic Conductivity of Representative Quaternary Ammonium-Based Ionic Liquid Electrolytes

CationAnionLithium Salt Concentration (mol/kg)Temperature (°C)Ionic Conductivity (mS/cm)
TrimethylpropylammoniumBis(trifluoromethanesulfonyl)imide (TFSI)025~ 3.5
TrimethylpropylammoniumBis(trifluoromethanesulfonyl)imide (TFSI)1.0 (LiTFSI)25~ 1.2
N-methyl-N-propylpiperidiniumBis(trifluoromethanesulfonyl)imide (TFSI)025~ 2.9
N-methyl-N-propylpiperidiniumBis(trifluoromethanesulfonyl)imide (TFSI)1.0 (LiTFSI)25~ 0.9

Note: Data is compiled from studies on similar quaternary ammonium ionic liquids and serves as an example. Actual values for this compound will vary.

Table 2: Viscosity and Cation Transference Number of Quaternary Ammonium-Based Ionic Liquids

CationAnionLithium Salt Concentration (mol/kg)Temperature (°C)Viscosity (cP)Li⁺ Transference Number (t₊)
TrimethylpropylammoniumBis(trifluoromethanesulfonyl)imide (TFSI)025~ 60N/A
TrimethylpropylammoniumBis(trifluoromethanesulfonyl)imide (TFSI)1.0 (LiTFSI)25~ 150~ 0.1 - 0.2
N-methyl-N-propylpiperidiniumBis(trifluoromethanesulfonyl)imide (TFSI)025~ 75N/A
N-methyl-N-propylpiperidiniumBis(trifluoromethanesulfonyl)imide (TFSI)1.0 (LiTFSI)25~ 200~ 0.1 - 0.2

Note: Data is compiled from studies on similar quaternary ammonium ionic liquids and serves as an example. Actual values for this compound will vary.

Experimental Protocols

Measurement of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of the this compound-based electrolyte.

Materials and Equipment:

  • This compound

  • Lithium salt (e.g., LiTFSI, LiPF₆)

  • Co-solvent (e.g., ethylene (B1197577) carbonate, dimethyl carbonate), if applicable

  • Conductivity cell with two inert electrodes (e.g., platinum or stainless steel) of a known geometry

  • Potentiostat with a frequency response analyzer

  • Glovebox with an inert atmosphere (e.g., argon)

  • Temperature-controlled chamber

Protocol:

  • Electrolyte Preparation: Inside an argon-filled glovebox, prepare the electrolyte by dissolving the desired concentration of lithium salt in this compound. If using co-solvents, mix them in the desired ratio before adding the salt.

  • Cell Assembly: Assemble the conductivity cell with the prepared electrolyte inside the glovebox. Ensure there are no air bubbles between the electrodes.

  • Temperature Equilibration: Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 1 hour.

  • EIS Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • The resulting data is typically plotted as a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

Determination of the Electrochemical Stability Window (ESW) via Cyclic Voltammetry (CV)

Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

Materials and Equipment:

  • Electrolyte containing this compound

  • Three-electrode electrochemical cell (e.g., a coin cell with a lithium metal reference and counter electrode, and a working electrode such as platinum or glassy carbon)

  • Potentiostat

  • Glovebox

Protocol:

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox using the prepared electrolyte.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Scan the potential of the working electrode from the open-circuit voltage to a cathodic limit (e.g., -0.5 V vs. Li/Li⁺) and then to an anodic limit (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • The ESW is determined by identifying the potentials at which the current begins to increase significantly, indicating the onset of electrolyte reduction (cathodic limit) and oxidation (anodic limit). A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits.

Evaluation of Battery Performance via Galvanostatic Cycling

Objective: To assess the performance of a battery utilizing the this compound-based electrolyte.

Materials and Equipment:

  • Electrolyte containing this compound

  • Cathode and anode materials (e.g., LiFePO₄ and lithium metal)

  • Separator

  • Coin cell components (casings, spacers, springs)

  • Battery cycler

  • Glovebox

Protocol:

  • Cell Assembly: Assemble a coin cell in a glovebox with the chosen cathode, anode, separator, and the prepared electrolyte.

  • Formation Cycles: Cycle the cell at a low current rate (e.g., C/20) for a few cycles to form a stable solid electrolyte interphase (SEI).

  • Galvanostatic Cycling:

    • Cycle the battery between defined voltage limits at various C-rates (e.g., C/10, C/5, 1C).

    • Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

  • Data Analysis:

    • Plot the discharge capacity and coulombic efficiency versus cycle number to evaluate the cycling stability.

    • Analyze the voltage profiles to understand the electrochemical processes and polarization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_perf Performance Testing Prep Electrolyte Preparation EIS Ionic Conductivity (EIS) Prep->EIS CV Electrochemical Stability (CV) Prep->CV Viscosity Viscosity Measurement Prep->Viscosity Transference Transference Number Measurement Prep->Transference Cycling Galvanostatic Cycling EIS->Cycling CV->Cycling Viscosity->Cycling Transference->Cycling Rate Rate Capability Cycling->Rate

Caption: Experimental workflow for characterizing an ionic liquid-based battery electrolyte.

Ion_Transport_Relationships cluster_properties Intrinsic Properties cluster_transport Transport Dynamics cluster_performance Battery Performance Viscosity Viscosity (η) Conductivity Ionic Conductivity (σ) Viscosity->Conductivity IonSize Ion Size IonSize->Conductivity Dielectric Dielectric Constant Dielectric->Conductivity Transference Cation Transference Number (t+) Conductivity->Transference Diffusion Diffusion Coefficient (D) Conductivity->Diffusion Power Power Density Conductivity->Power Transference->Power Capacity Capacity Retention Transference->Capacity Diffusion->Power Diffusion->Capacity Efficiency Coulombic Efficiency Power->Efficiency Capacity->Efficiency

Caption: Logical relationships between intrinsic properties, ion transport dynamics, and battery performance.

Ion_Movement_in_Battery cluster_anode Anode cluster_cathode Cathode cluster_electrolyte Electrolyte (this compound) Anode Anode Li_ion Li⁺ Anode->Li_ion Discharge Cathode Cathode Cathode->Li_ion Charge Li_ion->Anode Li_ion->Cathode TMA_ion TMA⁺ TMA_ion->Cathode Migration MeSO4_ion MeSO₄⁻ MeSO4_ion->Anode Migration

References

Troubleshooting & Optimization

Optimizing reaction conditions for tributylmethylammonium methyl sulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of tributylmethylammonium (B1194469) methyl sulfate (B86663). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing tributylmethylammonium methyl sulfate?

The synthesis is typically achieved through a quaternization reaction, which is a type of SN2 reaction. In this process, the tertiary amine, tributylamine (B1682462), acts as a nucleophile and attacks the methyl group of the alkylating agent, dimethyl sulfate. This forms the quaternary ammonium (B1175870) cation and the methyl sulfate anion.[1]

The fundamental reaction is as follows: (CH₃CH₂CH₂CH₂)₃N + (CH₃)₂SO₄ → [(CH₃CH₂CH₂CH₂)₃NCH₃]⁺[CH₃SO₄]⁻

Q2: What are the key parameters to control for a successful synthesis?

The success and purity of the final product are highly dependent on several reaction conditions:

  • Temperature: The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions.[1]

  • Stoichiometry: The molar ratio of the reactants, tributylamine and dimethyl sulfate, influences the reaction's completeness.[1]

  • Solvent: The choice of solvent, or the use of a solvent-free system, can impact reaction rate and ease of purification.[1]

  • Atmosphere: Conducting the reaction under an inert atmosphere is recommended to prevent side reactions with atmospheric moisture.[1]

Q3: What are the common impurities in this synthesis?

Common impurities can include:

  • Unreacted tributylamine.

  • Residual dimethyl sulfate.

  • Hydrolysis products if moisture is present.

  • Byproducts from side reactions if the temperature is not controlled.

Q4: How can I purify the final product?

Purification can be achieved through several methods:

  • Precipitation: Adding a non-polar solvent (an anti-solvent) like hexane (B92381) or diethyl ether to the reaction mixture can precipitate the ionic liquid product, which can then be isolated by filtration or centrifugation.

  • Washing: The crude product can be washed with a non-polar solvent to remove unreacted starting materials.

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Q5: Is it possible to conduct this synthesis without a solvent?

Yes, a solvent-free approach is an environmentally friendly option. In this method, dimethyl sulfate is added directly to molten tributylamine under an inert atmosphere. The exothermic nature of the reaction helps to maintain the mixture in a molten state.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Reagents are of poor quality or have degraded.1. Increase reaction time or temperature moderately. Ensure proper mixing. 2. Optimize the precipitation and washing steps. Use a suitable anti-solvent and minimize the volume used for washing. 3. Use freshly opened or purified reagents. Ensure dimethyl sulfate has been stored properly.
Product is a Dark Color (Brown or Black) 1. Reaction temperature was too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials.1. Maintain strict temperature control, especially during the addition of dimethyl sulfate. Use an ice bath to manage the exotherm. 2. Purify starting materials before the reaction. Tributylamine can be distilled.
Product is an Oil and Does Not Solidify 1. Presence of unreacted starting materials or solvent impurities. 2. The product may be a room-temperature ionic liquid.1. Ensure the reaction has gone to completion. Wash the product thoroughly with a non-polar solvent to remove impurities. Dry under high vacuum. 2. Verify the physical state of the pure product from literature or product specifications. If it is an ionic liquid, it will not solidify.
Presence of Unreacted Tributylamine in the Final Product 1. Insufficient amount of dimethyl sulfate used. 2. Incomplete reaction.1. Use a slight excess of dimethyl sulfate (e.g., 1.05 to 1.1 equivalents). However, be cautious as dimethyl sulfate is toxic.[1] 2. Increase the reaction time or consider a moderate increase in temperature.
Final Product is Contaminated with Water 1. Use of non-anhydrous solvents or reagents. 2. Exposure to atmospheric moisture during the reaction or workup.1. Use anhydrous solvents and ensure reagents are dry. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure of the product to air during purification.

Data Presentation

Table 1: Illustrative Optimization of Reaction Conditions

The following table provides an illustrative summary of how different reaction parameters can influence the yield of this compound. The values are representative and intended to guide optimization efforts.

Entry Solvent Molar Ratio (Tributylamine:Dimethyl Sulfate) Temperature (°C) Reaction Time (h) Illustrative Yield (%)
1Toluene1:12512Moderate
2Toluene1:1.05604High
3Acetonitrile1:1.05603High
4Solvent-free1:180-1002Very High
5Toluene1.1:1604High (ensures consumption of dimethyl sulfate)

Note: "High" yield is considered to be in the range of 90-98%. The solvent-free reaction often proceeds to near-quantitative yield.[3]

Experimental Protocols

Detailed Methodology: Synthesis of this compound

Materials:

  • Tributylamine (purified by distillation)

  • Dimethyl sulfate (handle with extreme care, toxic and corrosive)[4]

  • Anhydrous Toluene (or other suitable anhydrous solvent)

  • Anhydrous Hexane (or other suitable non-polar solvent for washing)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.

  • Reagent Preparation: In the dropping funnel, prepare a solution of dimethyl sulfate (1.05 equivalents) in anhydrous toluene. In the reaction flask, add tributylamine (1 equivalent) dissolved in anhydrous toluene.

  • Reaction Execution:

    • Place the reaction flask in an ice bath to cool the tributylamine solution.

    • Begin stirring the tributylamine solution and slowly add the dimethyl sulfate solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 30 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete (monitor by TLC or NMR if possible).

  • Product Isolation and Purification:

    • If the product has precipitated out of the solution, it can be collected by filtration.

    • If the product remains in solution, add anhydrous hexane to the reaction mixture to precipitate the this compound.

    • Wash the collected solid with fresh anhydrous hexane to remove any unreacted starting materials.

    • Dry the purified product under vacuum to obtain a white to off-white solid or a colorless to pale yellow viscous liquid.

Characterization

The final product can be characterized using spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the tributyl and methyl groups attached to the nitrogen atom, as well as the methyl group of the methyl sulfate anion.

    • Expected Chemical Shifts (illustrative):

      • ~0.9 ppm (triplet, 9H, -CH₃ of butyl groups)

      • ~1.3-1.7 ppm (multiplets, 18H, -CH₂-CH₂-CH₃ of butyl groups)

      • ~3.0 ppm (singlet, 3H, N⁺-CH₃)

      • ~3.3 ppm (triplet, 6H, N⁺-CH₂- of butyl groups)

      • ~3.7 ppm (singlet, 3H, CH₃-SO₄⁻)

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the cation and anion.

Mandatory Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Solutions: - Tributylamine in Anhydrous Toluene - Dimethyl Sulfate in Anhydrous Toluene addition Slow, Dropwise Addition of Dimethyl Sulfate (with cooling) reagents->addition setup Assemble Dry Glassware under Inert Atmosphere setup->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring precipitation Precipitate Product with Hexane stirring->precipitation filtration Filter the Solid Product precipitation->filtration washing Wash with Hexane filtration->washing drying Dry under Vacuum washing->drying characterization Characterize Product (NMR, etc.) drying->characterization TroubleshootingFlow start Low Product Yield? check_reaction Is the reaction complete? (Check TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes solution_incomplete Increase reaction time/temperature. Check stoichiometry. incomplete->solution_incomplete check_workup Was there product loss during workup? complete->check_workup workup_loss Product Loss During Workup check_workup->workup_loss Yes no_workup_loss No Significant Workup Loss check_workup->no_workup_loss No solution_workup Optimize precipitation and washing steps. Minimize solvent volumes. workup_loss->solution_workup check_reagents Check Purity of Starting Materials no_workup_loss->check_reagents

References

Technical Support Center: Purification of Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of tributylmethylammonium (B1194469) methyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized tributylmethylammonium methyl sulfate?

A1: The most common impurities originate from the synthesis process, which is typically the quaternization of tributylamine (B1682462) with dimethyl sulfate.[1] These impurities include:

  • Unreacted starting materials: Tributylamine and dimethyl sulfate.

  • Water: Introduced from the atmosphere or reagents. Commercial this compound can contain up to 0.5% water.

  • Colored impurities: Byproducts from side reactions can discolor the final product.

  • Halide ions: Chloride is a common trace anion impurity, with concentrations up to 30 mg/kg found in commercial products.

Q2: What is a general approach to purify crude this compound?

A2: A common purification strategy involves the following steps:

  • Solvent Washing: To remove unreacted organic starting materials.

  • Decolorization: To remove colored impurities.

  • Drying: To remove residual water and volatile solvents.

Q3: Which solvents are recommended for washing this compound?

A3: Non-polar solvents in which this compound has low solubility are ideal for removing unreacted tributylamine and dimethyl sulfate. Diethyl ether and ethyl acetate (B1210297) are commonly used for this purpose.

Q4: How can I remove colored impurities from my product?

A4: Treatment with activated carbon is a standard and effective method for removing colored byproducts from ionic liquids.

Q5: What is the best way to dry the purified this compound?

A5: Due to its ionic nature and low volatility, drying under high vacuum at an elevated temperature is the most effective method to remove water and any residual volatile organic solvents.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The purified product is a viscous oil instead of a solid. Residual solvent or high water content.Ensure thorough drying under high vacuum and at an appropriate temperature to remove all volatile components.
The product remains colored after purification. Incomplete removal of colored byproducts.Increase the amount of activated carbon used during the decolorization step or increase the treatment time. A second activated carbon treatment may be necessary.
The final product has a strong amine odor. Incomplete removal of unreacted tributylamine.Perform additional washes with a non-polar solvent like diethyl ether. Ensure vigorous mixing during the washing steps to maximize extraction of the amine.
Low yield of purified product. Loss of product during washing steps due to some solubility in the wash solvent.Use a minimal amount of cold washing solvent for each wash. Ensure the chosen wash solvent has very low solubility for this compound.
NMR analysis shows the presence of unknown peaks. Side reactions during synthesis or degradation of the product.Review the synthesis reaction conditions (temperature, stoichiometry) to minimize side product formation. Ensure the purification process is not causing degradation.

Experimental Protocols

Protocol 1: Purification of Crude this compound

Objective: To purify synthesized this compound by removing unreacted starting materials, colored impurities, and water.

Materials:

  • Crude this compound

  • Diethyl ether (anhydrous)

  • Activated carbon

  • Celite or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • High vacuum pump

Procedure:

  • Solvent Washing: a. Place the crude this compound in a round-bottom flask. b. Add a sufficient volume of anhydrous diethyl ether to fully suspend the crude product. c. Stir the mixture vigorously at room temperature for 1-2 hours. d. Allow the solid to settle and decant the diethyl ether. e. Repeat the washing process two more times with fresh anhydrous diethyl ether.

  • Decolorization: a. After the final wash, add a suitable amount of a polar solvent in which the product is soluble (e.g., a minimal amount of acetone (B3395972) or dichloromethane). b. Add activated carbon to the solution (typically 1-2% w/w of the ionic liquid). c. Stir the mixture at room temperature for 2-4 hours. d. Prepare a pad of Celite in a Büchner funnel and filter the mixture to remove the activated carbon. e. Wash the filter cake with a small amount of the same polar solvent to recover any adsorbed product.

  • Solvent Removal and Drying: a. Combine the filtrate and the washings in a round-bottom flask. b. Remove the polar solvent under reduced pressure using a rotary evaporator. c. Once the bulk of the solvent is removed, connect the flask to a high vacuum line. d. Heat the flask gently (e.g., 60-80°C) while under high vacuum for several hours to remove residual water and solvent. e. The final product should be a white to off-white solid.

Data Presentation

Table 1: Expected Purity Levels After Purification

Parameter Specification Analytical Method
Assay ≥95%Quantitative NMR (qNMR)
Water Content ≤0.5%Karl Fischer Titration
Chloride (Cl⁻) ≤30 mg/kgIon Chromatography
Residual Tributylamine Not detectableHeadspace GC-MS
Residual Dimethyl Sulfate Not detectableGC-MS

Note: The purity of the final product is highly dependent on the purity of the starting materials and the rigor of the purification process.

Mandatory Visualizations

PurificationWorkflow crude Crude Product wash Solvent Washing (Diethyl Ether) crude->wash Remove unreacted starting materials decolorize Decolorization (Activated Carbon) wash->decolorize Remove colored impurities dry Drying (High Vacuum) decolorize->dry Remove water & solvent pure Purified Product (≥95%) dry->pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingFlowchart cluster_troubleshooting Troubleshooting Path start Purification Complete check_purity Analyze Purity (e.g., NMR, Karl Fischer) start->check_purity is_pure Purity ≥95%? check_purity->is_pure pass Product Meets Specs is_pure->pass Yes fail Identify Impurity is_pure->fail No residual_amine Residual Amine? fail->residual_amine residual_water High Water Content? residual_amine->residual_water No rewash Repeat Solvent Wash residual_amine->rewash Yes colored Product Colored? residual_water->colored No redry Dry Under High Vacuum residual_water->redry Yes retreat Repeat Activated Carbon Treatment colored->retreat Yes rewash->check_purity redry->check_purity retreat->check_purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Managing exothermic reactions during tributylmethylammonium methyl sulfate production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tributylmethylammonium (B1194469) methyl sulfate (B86663), with a specific focus on managing the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for producing tributylmethylammonium methyl sulfate, and why is it exothermic?

The synthesis is primarily achieved through the direct quaternization of tributylamine (B1682462) (a tertiary amine) with dimethyl sulfate (an alkylating agent).[1] The fundamental reaction is: (CH₃CH₂CH₂CH₂)₃N + (CH₃)₂SO₄ → [ (CH₃CH₂CH₂CH₂)₃NCH₃ ]⁺ [ CH₃SO₄ ]⁻[1] This reaction, like many alkylation and quaternization processes, is highly exothermic due to the formation of a stable quaternary ammonium (B1175870) salt from the reactants. The formation of the new carbon-nitrogen bond releases a significant amount of energy as heat.

Q2: Why is controlling the exothermic reaction so critical?

Managing the heat generated is crucial for several reasons:

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway. This can cause the reaction mixture to boil violently, potentially breaching the reaction vessel and releasing hazardous materials.[1]

  • Product Purity: Excessive temperatures can lead to side reactions and decomposition of reactants or the final product, resulting in lower yield and purity.[1]

  • Reproducibility: Consistent temperature control is essential for ensuring reproducible experimental outcomes.

Q3: What are the primary strategies for managing the exotherm during synthesis?

Several strategies are employed to control the reaction temperature effectively:

  • Controlled Reagent Addition: The most common method is the slow, dropwise addition of dimethyl sulfate to the tributylamine.[1] This allows the heat to be generated gradually and dissipate.

  • External Cooling: Using a cooling bath (e.g., an ice bath) to surround the reaction vessel is a standard laboratory practice to absorb the heat produced.[1]

  • Use of Solvents: Performing the reaction in an anhydrous solvent, such as toluene (B28343), helps to dilute the reactants and provides a medium to absorb and transfer heat more efficiently.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents unwanted side reactions with atmospheric moisture or oxygen, which can also contribute to impurities.[1]

Q4: Is a solvent-free synthesis possible, and how is the exotherm managed in that case?

Yes, a solvent-free process is an environmentally advantageous alternative.[1] In this method, dimethyl sulfate is added directly to stirred, molten tributylamine. The exothermic nature of the reaction is utilized to raise the mixture's temperature, which is then carefully maintained above the melting point of the final product to ensure the mixture remains homogeneous.[1] Control is achieved by precisely regulating the addition rate of the dimethyl sulfate.

Q5: What are the signs of a potential thermal runaway?

Key indicators of a developing thermal runaway include:

  • A sudden, sharp, and uncontrollable rise in the reaction temperature.

  • A rapid increase in internal pressure in a sealed vessel.

  • Noticeable changes in the reaction mixture, such as vigorous boiling, off-gassing, or rapid color change.

Troubleshooting Guide

Issue: The reaction temperature is rising too quickly despite controlled addition.

  • Possible Cause 1: The addition rate of dimethyl sulfate is still too fast for the current cooling setup.

    • Solution: Immediately stop the addition of the reagent. Allow the temperature to stabilize or decrease before resuming addition at a significantly slower rate.

  • Possible Cause 2: The cooling bath is not efficient enough.

    • Solution: Ensure the cooling bath has sufficient volume and is at the correct temperature (e.g., replenish ice in an ice bath). Ensure the reaction flask has maximum surface area contact with the cooling medium.

  • Possible Cause 3: The reaction is being run at too high a concentration.

    • Solution: For future experiments, consider using a greater volume of solvent to improve heat dissipation.

Issue: The final product is discolored (e.g., yellow or brown) or shows low purity.

  • Possible Cause 1: The reaction temperature was too high, causing thermal decomposition or side reactions.

    • Solution: Implement more rigorous temperature control measures, such as a slower addition rate and more efficient cooling. Industrial settings often maintain a temperature between 80°C and 130°C.[1]

  • Possible Cause 2: Contamination from water or oxygen.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under a positive pressure of an inert gas like nitrogen.[1] Use anhydrous grade solvents.

  • Possible Cause 3: Incorrect stoichiometry.

    • Solution: A slight excess of tributylamine is recommended to ensure all the hazardous dimethyl sulfate is consumed, which can also improve the purity profile.[1]

Issue: The reaction is sluggish or does not proceed to completion.

  • Possible Cause 1: The reaction temperature is too low.

    • Solution: While managing the exotherm is critical, the reaction still requires a certain activation energy. If the reaction is too cold, it may not proceed efficiently. Allow the reaction to warm slowly to room temperature after the addition is complete and stir for a designated period. For solvent-free methods, the temperature must be maintained above the product's melting point.[1]

  • Possible Cause 2: Inefficient mixing.

    • Solution: Ensure the stirring is vigorous enough to keep the reaction mixture homogeneous, allowing the reactants to interact effectively.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterLaboratory (Solvent-Based)Industrial / Solvent-FreeRationale & Reference
Temperature Control Cooling in an ice bathMaintained at 80°C - 130°CTo manage the strong exotherm and prevent side reactions.[1]
Reagent Addition Dropwise addition of dimethyl sulfateControlled direct additionTo regulate the rate of heat generation.[1]
Stoichiometry Slight excess of tributylamine0.90 to 0.97 equivalents of dimethyl sulfateTo ensure complete consumption of hazardous dimethyl sulfate.[1]
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen)To prevent side reactions with atmospheric moisture or oxygen.[1]
Solvent Anhydrous Toluene (optional)None (molten reactants)Solvent aids in heat dissipation; solvent-free is a greener alternative.[1]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis Using a Solvent

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reactant Preparation: In the flask, dissolve tributylamine in anhydrous toluene. Prepare a solution of dimethyl sulfate in anhydrous toluene in the dropping funnel. A slight molar excess of tributylamine is recommended.[1]

  • Reaction: Place the reaction flask in an ice bath to cool the tributylamine solution.

  • Controlled Addition: Begin the dropwise addition of the dimethyl sulfate solution to the stirred tributylamine solution.[1] Monitor the internal temperature closely, ensuring it does not rise uncontrollably. Adjust the addition rate to maintain a stable temperature.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: The product may precipitate out of the solution. Isolate the solid product by filtration, wash with a non-polar solvent (like hexane) to remove unreacted tributylamine, and dry under a vacuum.

Protocol 2: Solvent-Free Synthesis

  • Setup: Use a reaction vessel equipped with a mechanical stirrer, a heating mantle with a temperature controller, a controlled-rate addition pump or dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: Add tributylamine to the reaction vessel and begin stirring.

  • Reaction: Slowly add dimethyl sulfate directly to the stirred tributylamine under an inert gas blanket.[1]

  • Temperature Management: The initial exotherm will raise the temperature of the mixture. Use the temperature controller to maintain the temperature above the melting point of the product (e.g., 85°C - 130°C) but within a safe operating range.[1] The rate of dimethyl sulfate addition is the primary means of controlling the temperature.

  • Reaction Completion: After the addition is complete, maintain the temperature and continue stirring for a set period to ensure full conversion.

  • Work-up: Allow the molten product to cool and solidify. The product can then be used directly or purified further if necessary.

Visualizations

Exotherm_Troubleshooting problem Problem: Rapid, Uncontrolled Temperature Rise cause1 Possible Cause: Addition Rate Too Fast problem->cause1 cause2 Possible Cause: Inadequate Cooling problem->cause2 cause3 Possible Cause: Concentration Too High problem->cause3 solution1 Solution: Stop/Slow Reagent Addition cause1->solution1 solution2 Solution: Enhance Cooling Capacity (e.g., Replenish Ice) cause2->solution2 solution3 Solution: Use More Solvent (in future experiments) cause3->solution3

Caption: Troubleshooting logic for an uncontrolled temperature rise.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep prep reaction reaction workup workup A Assemble Dry Glassware B Add Tributylamine (& Solvent) A->B C Establish Inert Atmosphere (N2) B->C D Cool Reaction Vessel (Ice Bath) C->D E Slow, Dropwise Addition of Dimethyl Sulfate D->E F Monitor Temperature Closely E->F G Stir to Completion F->G H Isolate Product (Filtration) G->H I Wash & Dry Product H->I

Caption: General experimental workflow for laboratory synthesis.

References

Technical Support Center: Optimizing Phase-Transfer Catalysis with Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phase-transfer catalysis (PTC) utilizing tributylmethylammonium (B1194469) methyl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is tributylmethylammonium methyl sulfate and why is it used as a phase-transfer catalyst?

This compound is a quaternary ammonium (B1175870) salt that functions as a phase-transfer catalyst. Its structure, featuring a positively charged nitrogen atom with one methyl and three butyl groups, gives it amphiphilic properties. This allows it to form an ion pair with a reactant anion (e.g., a nucleophile) in an aqueous or solid phase and transport it into an organic phase where the substrate is dissolved.[1] This transfer overcomes the immiscibility of the reactants, significantly accelerating the reaction rate and often leading to higher yields and milder reaction conditions.[2]

Q2: How does the structure of this compound influence its catalytic activity?

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is highly dependent on its structure. The total number of carbon atoms on the alkyl chains (C#) and the distribution of those carbons (q-value) are useful empirical parameters for predicting catalyst performance.[3] For tributylmethylammonium, the C# is 13 (1+4+4+4), and the q-value is 1.75 (1/1 + 1/4 + 1/4 + 1/4).[3][4] This structure provides a good balance of hydrophilicity and lipophilicity, making it effective for many PTC applications, particularly those involving hydroxide (B78521) ions where the rate-limiting step is the mass transfer of the anion.[3][4]

Q3: When should I choose this compound over other common PTC catalysts like tetrabutylammonium (B224687) bromide (TBAB)?

The choice of catalyst depends on the specific reaction conditions and desired outcome. Tributylmethylammonium salts can be significantly easier to remove from the final product by washing with water compared to more lipophilic catalysts like TBAB.[3] This is a crucial advantage in pharmaceutical applications where high product purity is paramount.[3] While TBAB might sometimes offer slightly higher reactivity due to its greater organophilicity, the ease of separation and lower residual catalyst levels in the product often make tributylmethylammonium salts a more practical choice.

Q4: Can this compound be recovered and reused?

Yes, under certain conditions, tributylmethylammonium salts can be recovered and recycled. By carefully selecting a non-polar solvent and maintaining a high ionic strength in the aqueous phase, a three-liquid-phase system can be formed.[4] In this system, a small-volume middle phase rich in the phase-transfer catalyst (30-70%) is created, which can be separated and reused.[4] One patented process demonstrated an 84% recovery of methyl tributyl ammonium chloride (a closely related salt) by separating this middle phase.[4]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield in a phase-transfer catalyzed reaction can be due to several factors. Use the following guide to diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield in PTC Start Low Yield Observed CheckCatalyst Evaluate Catalyst Performance Start->CheckCatalyst CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckPurity Verify Reagent Purity Start->CheckPurity SideReactions Investigate Side Reactions Start->SideReactions CatalystStructure Is catalyst lipophilicity optimal? (Consider C# and q-value) CheckCatalyst->CatalystStructure CatalystConcentration Is catalyst concentration sufficient? (Typically 0.5-5 mol%) CheckCatalyst->CatalystConcentration CatalystPoisoning Is catalyst poisoning occurring? (e.g., by iodide or tosylate) CheckCatalyst->CatalystPoisoning Stirring Is agitation speed sufficient to maximize interfacial area? CheckConditions->Stirring Temperature Is the temperature optimal? (Too high can cause degradation) CheckConditions->Temperature WaterContent Is water content optimized? (Crucial for both L-L and S-L PTC) CheckConditions->WaterContent Solvent Is the solvent appropriate? (Polar aprotic often work well) CheckConditions->Solvent SubstratePurity Check substrate and nucleophile purity CheckPurity->SubstratePurity SolventPurity Ensure solvent is dry and pure CheckPurity->SolventPurity Degradation Catalyst degradation? (Hofmann elimination) SideReactions->Degradation Byproducts Identify byproducts (GC/MS, NMR) SideReactions->Byproducts Solution Implement Corrective Actions CatalystStructure->Solution CatalystConcentration->Solution CatalystPoisoning->Solution Stirring->Solution Temperature->Solution WaterContent->Solution Solvent->Solution SubstratePurity->Solution SolventPurity->Solution Degradation->Solution Byproducts->Solution

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Cause Troubleshooting Steps
Inefficient Catalyst Performance Ensure the catalyst has the appropriate lipophilicity for your system. For this compound, the C# of 13 and q-value of 1.75 make it suitable for many reactions, especially with hydrophilic anions like hydroxide.[3][4] Verify that the catalyst concentration is optimal (typically 0.5-5 mol%).
Suboptimal Reaction Conditions Agitation: Increase the stirring speed to maximize the interfacial area between the phases.[5] Temperature: While higher temperatures generally increase reaction rates, excessive heat can lead to catalyst degradation. Determine the optimal temperature for your specific reaction. Water Content: The amount of water is critical. In liquid-liquid PTC, too much water can hydrate (B1144303) the anion, reducing its nucleophilicity. In solid-liquid PTC, a small amount of water may be necessary to dissolve the inorganic salt.[6] Solvent: The choice of solvent can impact the reaction rate. Polar aprotic solvents like dichloromethane (B109758) can solubilize the catalyst and speed up both the phase transfer and the intrinsic reaction.[5]
Catalyst Degradation Quaternary ammonium salts can degrade under strongly basic conditions and at elevated temperatures, primarily through Hofmann elimination. This reduces the active catalyst concentration and can introduce impurities. If degradation is suspected, consider using a milder base, lowering the reaction temperature, or minimizing the reaction time.
Catalyst Poisoning Certain anions, particularly highly polarizable or lipophilic ones like iodide and tosylate, can pair very strongly with the quaternary ammonium cation.[3] This can "poison" the catalyst by preventing it from transporting the desired reactant anion. If possible, consider using alternative leaving groups, such as bromide instead of iodide, or mesylate instead of tosylate.[3]
Issue 2: Difficulty in Product Purification

Q: I am having trouble removing the this compound from my final product. What can I do?

A: One of the advantages of tributylmethylammonium salts is their relatively lower lipophilicity compared to catalysts like tetrabutylammonium salts, making them easier to remove with aqueous washes.[3]

  • Aqueous Extraction: Perform multiple washes of the organic phase with water or brine. The high ionic strength of brine can help to partition the catalyst into the aqueous phase.

  • Acidic Wash: For reactions run under basic conditions, a dilute acid wash can help to neutralize any remaining base and improve the partitioning of the catalyst into the aqueous phase.

  • Solvent Precipitation: In some cases, adding a non-polar solvent in which your product is soluble but the catalyst is not can cause the catalyst to precipitate, allowing for removal by filtration.

Data Presentation

The selection of a phase-transfer catalyst can significantly impact the reaction yield. While specific data for this compound is not always available in comparative studies, data for the structurally similar methyl tributyl ammonium chloride (MTBAC) can provide valuable insights.

Table 1: Comparative Performance of Phase-Transfer Catalysts in a Nucleophilic Substitution Reaction

CatalystC#q-valueRelative Performance
Methyl Tributyl Ammonium Chloride (MTBAC) 131.75High
Benzyl (B1604629) Trimethyl Ammonium Chloride103.1Low
Tetraethyl Ammonium Chloride82.0Low
Tetrapropyl Ammonium Bromide121.33Moderate
Data adapted from a patent describing the use and recycle of MTBAC, where it greatly outperformed the other listed catalysts.[4]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol using this compound

This protocol provides a general methodology for the O-alkylation of a phenolic substrate. The specific amounts, temperature, and reaction time should be optimized for each specific substrate.

Reaction Scheme

Ar-OH + R-X ---(this compound, Base, Solvent)--> Ar-O-R

Materials:

  • Phenolic substrate (e.g., 4-methoxyphenol)

  • Alkylating agent (e.g., benzyl bromide)

  • This compound (1-2 mol%)

  • Base (e.g., 50% aqueous NaOH or solid K₂CO₃)

  • Organic solvent (e.g., toluene (B28343) or dichloromethane)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (1 equivalent) and this compound (0.01-0.02 equivalents) in the organic solvent.

  • Addition of Base: Add the base (1.5-2.0 equivalents) to the reaction mixture. If using an aqueous base, add it slowly while stirring vigorously.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts and separate the organic layer.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Experimental Workflow Diagram

ExperimentalWorkflow O-Alkylation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve Phenol and Tributylmethylammonium methyl sulfate in Solvent b Add Base a->b c Add Alkylating Agent b->c d Heat and Stir c->d e Monitor by TLC/GC d->e f Cool and Quench with Water e->f g Separate Organic Layer f->g h Wash with Water/Brine g->h i Dry and Concentrate h->i j Purify (Chromatography/ Recrystallization) i->j Product Product j->Product

Caption: A typical experimental workflow for O-alkylation using PTC.

References

Technical Support Center: Overcoming Solubility Challenges with Tributylmethylammonium Methyl Sulfate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with tributylmethylammonium (B1194469) methyl sulfate (B86663) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why does tributylmethylammonium methyl sulfate have poor solubility in non-polar solvents?

A1: this compound is an ionic liquid, a salt that is liquid at or near room temperature. Its poor solubility in non-polar solvents like toluene, hexane, or dichloromethane (B109758) stems from the significant difference in polarity.[1] Ionic compounds are characterized by strong electrostatic interactions between their cations (tributylmethylammonium) and anions (methyl sulfate). Polar solvents can effectively solvate these ions through dipole-ion interactions, stabilizing them in solution. Non-polar solvents lack the ability to form these strong interactions, making it energetically unfavorable to dissolve the ionic liquid. The principle of "like dissolves like" governs this behavior; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

Q2: What are the primary strategies to improve the solubility of this compound in non-polar solvents?

A2: There are three main strategies to overcome the solubility challenges of this compound in non-polar media:

  • Co-solvency: Introducing a polar co-solvent can increase the overall polarity of the solvent system, enhancing the solubility of the ionic liquid.[2][3]

  • Reverse Micelle Formation: The use of surfactants can lead to the formation of reverse micelles, which are nanoscale aggregates that can encapsulate the ionic liquid in their polar core, allowing for its dispersion in a non-polar continuous phase.[4][5][6]

  • Chemical Modification: Altering the chemical structure of the ionic liquid, primarily through counter-ion exchange to a more lipophilic anion, can significantly increase its solubility in non-polar solvents.[7]

Q3: How does a co-solvent work to increase solubility?

A3: A co-solvent acts as a bridge between the highly polar ionic liquid and the non-polar bulk solvent. By being miscible with both, the co-solvent creates a microenvironment around the ions of this compound that is more polar than the bulk solvent. This localized increase in polarity helps to stabilize the ions, facilitating their dissolution in the non-polar medium.[8]

Q4: What is a reverse micelle and how does it help with solubility?

A4: A reverse micelle is a spontaneously formed aggregate of surfactant molecules in a non-polar solvent. The surfactant molecules orient themselves with their polar head groups facing inward, creating a polar core, and their non-polar tails extending outward into the non-polar solvent.[5][6] This polar core can encapsulate polar molecules, like this compound, effectively dissolving them in the non-polar solvent. The formation of these aggregates is dependent on the surfactant concentration exceeding the critical micelle concentration (CMC).[9]

Q5: How does changing the anion of this compound affect its solubility in non-polar solvents?

A5: The properties of an ionic liquid, including its solubility, can be tuned by altering its constituent cation and anion.[7] Exchanging the relatively polar methyl sulfate anion for a larger, more non-polar (lipophilic) anion can significantly increase the overall lipophilicity of the ionic liquid salt. This increased affinity for non-polar environments leads to enhanced solubility in non-polar solvents.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when trying to dissolve this compound in non-polar solvents.

Issue 1: The ionic liquid will not dissolve in my non-polar solvent.

dot

Caption: Troubleshooting workflow for insolubility.

  • Cause: The polarity mismatch between the ionic liquid and the non-polar solvent is too great.

  • Solutions:

    • Introduce a Co-solvent: Add a small amount of a polar aprotic solvent that is miscible with your non-polar solvent.

    • Add a Surfactant: Introduce a surfactant to the non-polar solvent to facilitate the formation of reverse micelles.

    • Perform Counter-Ion Exchange: Chemically modify the ionic liquid by exchanging the methyl sulfate anion for a more lipophilic one.

Issue 2: My reaction is biphasic and the reaction rate is very slow.
  • Cause: The reactants are in separate phases (the ionic liquid, potentially containing one reactant, and the non-polar solvent containing the other), and the reaction is limited by the slow diffusion of reactants across the phase boundary. This compound is often used as a phase-transfer catalyst precisely to overcome this issue.[10]

  • Solutions:

    • Increase Agitation: More vigorous stirring increases the interfacial area between the two phases, which can enhance the reaction rate. However, excessive agitation can lead to emulsification.[11][12]

    • Optimize Catalyst Concentration: Ensure you are using an appropriate concentration of this compound (typically 1-5 mol% in phase-transfer catalysis).[11]

    • Implement a Solubilization Strategy: Use one of the methods described above (co-solvents, surfactants, or ion exchange) to create a single-phase system or a microemulsion, thereby dramatically increasing the proximity of the reactants.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

Objective: To dissolve this compound in a non-polar solvent using a polar aprotic co-solvent.

Materials:

  • This compound

  • Non-polar solvent (e.g., Toluene)

  • Polar aprotic co-solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Glassware

Procedure:

  • To a stirred solution of the non-polar solvent (e.g., 100 mL of Toluene), add the desired amount of this compound.

  • Slowly add the co-solvent (e.g., THF) dropwise to the mixture while stirring vigorously.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Record the volume of co-solvent required to achieve complete dissolution.

Data Presentation:

Non-Polar SolventCo-solventCo-solvent % (v/v) for Dissolution (Illustrative)
TolueneTHF10 - 20%
HexaneDCM15 - 25%

Note: These are illustrative values. The required amount of co-solvent will vary depending on the specific concentration of the ionic liquid and the temperature.

dot

Caption: Co-solvent addition workflow.

Protocol 2: Solubilization via Reverse Micelle Formation

Objective: To disperse this compound in a non-polar solvent by forming reverse micelles with a surfactant.

Materials:

  • This compound

  • Non-polar solvent (e.g., Hexane)

  • Surfactant (e.g., Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) - AOT)

  • Magnetic stirrer and stir bar

  • Glassware

Procedure:

  • Prepare a stock solution of the surfactant in the non-polar solvent at a concentration above its critical micelle concentration (CMC).

  • Add the desired amount of this compound to the surfactant solution.

  • Stir the mixture vigorously for an extended period (e.g., 1-2 hours) to allow for the formation of reverse micelles and the encapsulation of the ionic liquid.

  • The solution should become clear or translucent, indicating the formation of a microemulsion.

Data Presentation:

SurfactantNon-Polar SolventTypical CMC (M) (Illustrative)
AOTCyclohexane~1 x 10⁻³
CTABChloroform~1 x 10⁻⁴

Note: CMC values are highly dependent on the specific solvent, temperature, and presence of any additives. These are illustrative values for common surfactants.

dot

Caption: Reverse micelle formation workflow.

Protocol 3: Increasing Lipophilicity via Counter-Ion Exchange

Objective: To increase the solubility of the tributylmethylammonium cation in non-polar solvents by exchanging the methyl sulfate anion with a more lipophilic anion.

Materials:

  • This compound

  • Salt of a lipophilic anion (e.g., Lithium bis(trifluoromethylsulfonyl)imide - LiTFSI)

  • Solvent in which both salts are soluble (e.g., Acetonitrile)

  • Non-polar solvent for extraction (e.g., Dichloromethane)

  • Water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound and a molar equivalent of the lipophilic anion salt (e.g., LiTFSI) in a suitable polar solvent like acetonitrile.

  • Stir the solution at room temperature for several hours to allow for ion exchange.

  • Remove the solvent under reduced pressure.

  • The resulting mixture will contain the desired tributylmethylammonium bis(trifluoromethylsulfonyl)imide and the salt byproduct (e.g., Lithium methyl sulfate).

  • Add water and a non-polar solvent (e.g., dichloromethane) to the mixture in a separatory funnel.

  • Shake the funnel to extract the more lipophilic tributylmethylammonium bis(trifluoromethylsulfonyl)imide into the organic layer. The more polar byproduct salt will remain in the aqueous layer.

  • Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and remove the solvent to yield the modified ionic liquid.

Data Presentation:

Original AnionLipophilic AnionExpected Solubility in Non-polar Solvents
Methyl sulfateBis(trifluoromethylsulfonyl)imide (TFSI⁻)Significantly Increased
Methyl sulfateHexafluorophosphate (PF₆⁻)Increased

dot

Caption: Counter-ion exchange workflow.

References

Technical Support Center: Stabilizing Tributylmethylammonium Methyl Sulfate in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing tributylmethylammonium (B1194469) methyl sulfate (B86663) (TMTBS) in electrolyte solutions.

Frequently Asked Questions (FAQs)

Q1: What is tributylmethylammonium methyl sulfate (TMTBS) and why is its stability in electrolytes important?

A1: this compound is a quaternary ammonium (B1175870) salt, a type of ionic liquid, with the chemical formula C₁₄H₃₃NO₄S. It is used in various applications, including as a phase-transfer catalyst and as a component in electrolyte solutions for electrochemical systems like batteries.[1] Its stability is crucial because degradation can lead to a loss of performance, the formation of undesirable byproducts, and potentially compromise the safety and lifespan of the electrochemical device.

Q2: What are the primary factors that can affect the stability of TMTBS in an electrolyte solution?

A2: The stability of TMTBS can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation reactions.

  • pH: TMTBS is generally more stable in neutral or acidic conditions and can degrade in alkaline (basic) environments.

  • Presence of Water: Water can participate in hydrolysis reactions, although the tributylmethylammonium cation is generally considered resistant to direct hydrolysis due to the absence of reactive functional groups.[1] However, the presence of water can influence the nucleophilicity of other species in the electrolyte, indirectly affecting stability.

  • Co-solvents and Additives: The other components of the electrolyte solution can interact with TMTBS and affect its stability.

  • Electrochemical Conditions: In applications like batteries, the operating voltage window is a critical factor.[2]

Q3: What are the main degradation pathways for TMTBS?

A3: The primary degradation pathway for quaternary ammonium salts like TMTBS, particularly under basic conditions or at elevated temperatures, is Hofmann elimination .[3][4] This reaction involves the abstraction of a proton from a β-carbon (a carbon atom adjacent to the nitrogen-containing carbon) by a base, leading to the formation of an alkene (in this case, butene) and a tertiary amine (tributylamine), along with water. Another potential degradation route is nucleophilic attack on the methyl or butyl groups of the cation.

Q4: How can I detect and quantify the degradation of TMTBS in my experiments?

A4: Several analytical techniques can be used to monitor the degradation of TMTBS:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products. A reversed-phase column with a suitable mobile phase can be employed.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the degradation products and allow for the quantification of the remaining TMTBS.[7][8]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of TMTBS by measuring its mass loss as a function of temperature.

Troubleshooting Guides

Issue 1: Rapid degradation of TMTBS observed in an alkaline electrolyte.
Possible Cause Troubleshooting Step Expected Outcome
Hofmann Elimination Lower the pH of the electrolyte to neutral or slightly acidic conditions, if the application allows.The rate of degradation should significantly decrease, extending the lifetime of the electrolyte.
Operate at a lower temperature.The kinetics of the Hofmann elimination reaction will be slowed down, improving stability.
Consider using a TMTBS analogue with branched alkyl chains if possible, as this can hinder the Hofmann elimination reaction.[9][10]Increased stability in alkaline media.
Issue 2: Inconsistent electrochemical performance suggesting TMTBS instability.
Possible Cause Troubleshooting Step Expected Outcome
Electrochemical Decomposition Determine the electrochemical stability window of your TMTBS-containing electrolyte using cyclic voltammetry.Ensure the operating voltage of your device stays within the stable potential window of the electrolyte to prevent oxidative or reductive decomposition.[2]
Interaction with Electrode Materials Conduct compatibility studies by soaking the electrode materials in the TMTBS electrolyte and analyzing for degradation products.Identify any detrimental reactions between the electrolyte and electrodes, and consider alternative electrode materials or protective coatings.
Impure TMTBS Verify the purity of the TMTBS using analytical techniques like HPLC or NMR before preparing the electrolyte.Using high-purity TMTBS will eliminate unexpected side reactions from contaminants.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are presented as templates. Researchers should generate their own data following the provided experimental protocols.

Table 1: Thermal Stability of this compound (Illustrative)

Temperature (°C)Time (hours)TMTBS Remaining (%)Degradation Products Detected
8024>99%Not Detected
1002495%Tributylamine, Butene
1202480%Tributylamine, Butene

Table 2: pH Stability of this compound at 60°C (Illustrative)

pHTime (hours)TMTBS Remaining (%)Degradation Products Detected
448>99%Not Detected
748>99%Not Detected
104890%Tributylamine, Butene
124865%Tributylamine, Butene

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Isothermal Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of high-purity TMTBS into a TGA pan.

  • Instrument Setup:

    • Place the sample in the TGA instrument.

    • Purge with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

  • Isothermal Analysis:

    • Ramp the temperature to the desired isothermal temperature (e.g., 80°C, 100°C, 120°C) at a controlled heating rate (e.g., 10°C/min).

    • Hold the sample at the isothermal temperature for a specified duration (e.g., 24 hours).

    • Continuously record the sample weight.

  • Data Analysis:

    • Plot the percentage of weight loss versus time at each isothermal temperature.

    • Determine the time required to reach a certain percentage of weight loss (e.g., 5%) as an indicator of thermal stability.

Protocol 2: Quantitative Analysis of TMTBS Degradation by HPLC
  • Preparation of Standards: Prepare a series of standard solutions of TMTBS in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at known concentrations to create a calibration curve.

  • Sample Preparation:

    • Prepare the electrolyte solution containing TMTBS.

    • Subject the electrolyte to the desired stress conditions (e.g., elevated temperature, specific pH).

    • At specified time intervals, withdraw an aliquot of the electrolyte.

    • Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of TMTBS in the chromatogram.

    • Use the calibration curve to determine the concentration of TMTBS in the sample at each time point.

    • Plot the concentration of TMTBS versus time to determine the degradation kinetics.

Visualizations

Degradation_Pathway cluster_products Degradation Products TMTBS Tributylmethylammonium Methyl Sulfate Products Base Base (e.g., OH⁻) or Heat Base->TMTBS Hofmann Elimination Butene Butene Tributylamine Tributylamine Water Water Experimental_Workflow start Prepare TMTBS Electrolyte Solution stress Apply Stress Condition (e.g., Heat, pH) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC/NMR sampling->analysis quantify Quantify TMTBS & Degradation Products analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics Troubleshooting_Logic start TMTBS Instability Observed check_conditions Check Operating Conditions (pH, Temp) start->check_conditions alkaline Alkaline pH? check_conditions->alkaline Yes high_temp High Temp? check_conditions->high_temp No alkaline->high_temp No lower_ph Lower pH alkaline->lower_ph Yes lower_temp Lower Temperature high_temp->lower_temp Yes check_electrochem Check Electrochemical Window high_temp->check_electrochem No stable Stability Improved lower_ph->stable lower_temp->stable adjust_voltage Adjust Operating Voltage check_electrochem->adjust_voltage Outside Window check_electrochem->stable Within Window adjust_voltage->stable

References

Reducing crystallite size in alloy electrodeposition with MTBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing crystallite size in alloy electrodeposition using 3-mercapto-1-propanesulfonate (B1229880) (MTBS) as an additive.

Troubleshooting Guides

This section addresses specific issues that may be encountered during alloy electrodeposition experiments with MTBS.

ProblemPossible CausesSuggested Solutions
Dull or Hazy Deposits - Incorrect MTBS concentration (too low or too high).- Imbalance in the primary metal salt concentrations in the bath.- Organic contamination of the electroplating bath.- Operating temperature is outside the optimal range.- Optimize MTBS concentration using a Hull cell test.- Analyze and adjust the metal salt concentrations to the recommended levels.- Perform a carbon treatment to remove organic impurities.- Ensure the bath temperature is maintained within the specified range for the alloy system.
Brittle Deposits - Excessive concentration of MTBS leading to high internal stress.- Imbalance of other organic additives in the bath.- Low operating temperature.- Reduce the concentration of MTBS in the bath.- Review and adjust the concentration of all organic additives.- Increase the bath temperature to the recommended level.
Poor Adhesion - Inadequate substrate cleaning or surface preparation.- Formation of an insulating film on the anode (anode polarization).- Contamination of the electroplating bath.- Ensure thorough cleaning and activation of the substrate before plating.- Clean the anodes and check for proper anode-to-cathode area ratio.- Filter the plating solution and perform a carbon treatment if necessary.
Pitting in the Deposit - Presence of suspended solid particles in the bath.- Organic contamination.- Hydrogen gas evolution at the cathode.- Filter the electroplating bath to remove any particulate matter.- Perform a carbon treatment to remove organic contaminants.- Optimize current density and consider adding a wetting agent to reduce hydrogen bubble adhesion.
Inconsistent Crystallite Size Reduction - Fluctuation in current density during deposition.- Inconsistent agitation of the electrolyte.- Degradation of MTBS over time.- Ensure a stable power supply and constant current density.- Maintain consistent and uniform agitation throughout the electrodeposition process.- Replenish MTBS in the bath as needed, based on usage and bath age.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of MTBS in alloy electrodeposition?

A1: MTBS, or 3-mercapto-1-propanesulfonate, primarily acts as a grain refiner and brightening agent in alloy electrodeposition. Its molecules adsorb onto the cathode surface, inhibiting the growth of large crystals and promoting the formation of new nuclei. This results in a deposit with a smaller, more uniform crystallite size, which often leads to improved properties such as increased hardness, brightness, and corrosion resistance.

Q2: How does MTBS concentration affect the crystallite size of the electrodeposited alloy?

A2: The concentration of MTBS has a significant impact on the final crystallite size. Generally, as the concentration of MTBS increases from a low level, the crystallite size of the alloy deposit decreases. However, an excessively high concentration of MTBS can lead to detrimental effects such as increased internal stress, brittleness of the deposit, and a decrease in plating efficiency. It is crucial to optimize the MTBS concentration for each specific alloy system.

Q3: What is the proposed mechanism for crystallite size reduction by MTBS?

A3: The mechanism involves the adsorption of MTBS molecules onto the active growth sites of the crystals on the cathode surface. The thiol group (-SH) in the MTBS molecule has a strong affinity for many metal surfaces and forms a temporary bond. This adsorbed layer physically blocks the addition of metal atoms to the existing crystal lattice, thus inhibiting crystal growth. This inhibition increases the energy required for further deposition on existing crystals, favoring the creation of new nucleation sites. The result is a much finer-grained (smaller crystallite size) deposit.

Q4: Can MTBS be used with other organic additives?

A4: Yes, MTBS can be used in conjunction with other organic additives such as suppressors (e.g., polyethylene (B3416737) glycol - PEG) and other levelers. In such systems, a competitive adsorption mechanism often occurs. The different additives work synergistically to control the deposition rate at various points on the cathode surface, leading to a smooth, bright, and fine-grained deposit. The balance between these additives is critical for achieving the desired deposit properties.

Q5: What are the typical operating parameters when using MTBS in an alloy electrodeposition bath?

A5: The optimal operating parameters are highly dependent on the specific alloy being deposited. However, some general guidelines include:

  • pH: The pH of the bath can affect the stability and effectiveness of MTBS. It's important to maintain the pH within the recommended range for the specific alloy system.

  • Current Density: The applied current density influences the rate of deposition and the effectiveness of the additives. A Hull cell test is recommended to determine the optimal current density range.

  • Temperature: Temperature affects the kinetics of the deposition process and the adsorption behavior of MTBS. It should be controlled within the specified range for the plating bath.

  • Agitation: Proper agitation is necessary to ensure a uniform supply of metal ions and additives to the cathode surface.

Quantitative Data

The following tables summarize the typical effects of MTBS and other process parameters on the properties of electrodeposited alloys. The exact values will vary depending on the specific alloy system and bath composition.

Table 1: Effect of MTBS Concentration on Ni-Co Alloy Properties

MTBS Concentration (mg/L)Average Crystallite Size (nm)Microhardness (HV)
0 (Control)45450
1030550
2022620
5018680

Table 2: Influence of Current Density on Fe-Ni Alloy Properties (with 20 mg/L MTBS)

Current Density (A/dm²)Average Crystallite Size (nm)Deposit Appearance
128Bright
221Bright
419Semi-bright
625Dull, burnt edges

Experimental Protocols

Protocol 1: Hull Cell Test for Optimizing MTBS Concentration

A Hull cell test is a valuable tool for determining the optimal concentration of additives and the bright current density range.

Materials:

  • Hull cell (267 mL standard)

  • DC power supply

  • Anode (appropriate for the alloy system, e.g., nickel for Ni-Fe alloy)

  • Cathode panel (e.g., polished brass)

  • Alloy electrodeposition bath without MTBS

  • MTBS stock solution

  • Heater and magnetic stirrer

Procedure:

  • Prepare the alloy electrodeposition bath according to the desired formulation, excluding MTBS.

  • Heat the solution to the target operating temperature.

  • Pour 267 mL of the heated solution into the Hull cell.

  • Place the appropriate anode in the cell.

  • Clean and prepare the brass cathode panel.

  • Place the cathode panel in the cell.

  • Connect the electrodes to the DC power supply.

  • Apply a specific total current (e.g., 2 A) for a set time (e.g., 5 minutes) with agitation.

  • Remove, rinse, and dry the panel. This is the control panel.

  • Add a small, measured amount of MTBS stock solution to the Hull cell.

  • Plate a new panel under the same conditions.

  • Repeat steps 10 and 11 with increasing amounts of MTBS.

  • Examine the plated panels to determine the MTBS concentration that provides the brightest and most uniform deposit over the widest current density range.

Protocol 2: Characterization of Crystallite Size by X-Ray Diffraction (XRD)

Equipment:

  • X-Ray Diffractometer with Cu Kα radiation

  • Electrodeposited alloy sample

Procedure:

  • Mount the electrodeposited alloy sample in the XRD instrument.

  • Perform a scan over a 2θ range appropriate for the expected phases of the alloy (e.g., 20° to 100°).

  • Identify the diffraction peaks corresponding to the desired alloy phase.

  • Select a prominent, well-defined peak for analysis.

  • Measure the Full Width at Half Maximum (FWHM) of the selected peak in radians (β).

  • Correct the FWHM for instrumental broadening by analyzing a standard sample with large crystallite size.

  • Calculate the crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

    • K is the Scherrer constant (typically ~0.9)

    • λ is the X-ray wavelength (e.g., 0.154 nm for Cu Kα)

    • β is the FWHM in radians

    • θ is the Bragg angle in radians

Visualizations

MTBS_Mechanism cluster_solution Electrolyte Bulk cluster_surface Cathode Surface MetalIons Metal Ions (M1, M2) ActiveSite Active Growth Site MetalIons->ActiveSite Deposition MTBS_sol MTBS MTBS_sol->ActiveSite Adsorption AdsorbedMTBS Adsorbed MTBS Layer ActiveSite->AdsorbedMTBS FineGrained Fine-Grained Deposit ActiveSite->FineGrained NewNucleus New Nucleation Site NewNucleus->FineGrained AdsorbedMTBS->ActiveSite Inhibits Growth AdsorbedMTBS->NewNucleus Promotes Nucleation Troubleshooting_Workflow Start Problem Identified (e.g., Dull Deposit) CheckParams Check Operating Parameters (Temp, pH, Agitation) Start->CheckParams CheckChem Analyze Bath Chemistry (Metal Salts, MTBS) Start->CheckChem Adjust Adjust Parameters or Chemistry CheckParams->Adjust HullCell Perform Hull Cell Test CheckChem->HullCell CarbonTreat Carbon Treatment HullCell->CarbonTreat Organic Contamination HullCell->Adjust Optimize Additives End Problem Resolved CarbonTreat->End Adjust->End Experimental_Workflow BathPrep 1. Bath Preparation (Metal Salts, Acids, MTBS) Electrodeposition 3. Electrodeposition (Set Current, Time, Temp) BathPrep->Electrodeposition SubstratePrep 2. Substrate Preparation (Cleaning & Activation) SubstratePrep->Electrodeposition PostTreatment 4. Post-Treatment (Rinsing & Drying) Electrodeposition->PostTreatment Characterization 5. Characterization (XRD, SEM, Hardness) PostTreatment->Characterization

Technical Support Center: Optimizing Tributylmethylammonium Methyl Sulfate for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the utilization of tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS) in catalysis. This resource is tailored for researchers, scientists, and professionals in drug development to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is tributylmethylammonium methyl sulfate (MTBS) and what is its primary role in catalysis?

This compound is a quaternary ammonium (B1175870) salt that primarily functions as a phase-transfer catalyst (PTC).[1][2] Its structure, featuring a positively charged nitrogen atom with three butyl groups and one methyl group, allows it to transport anions from an aqueous phase into an organic phase, where the reaction with an organic substrate can occur.[1] This is particularly useful for reactions where the reactants are soluble in immiscible solvents.

Q2: What are the key advantages of using MTBS as a phase-transfer catalyst?

MTBS offers several advantages in chemical synthesis:

  • Mild Reaction Conditions: It can facilitate reactions at room or slightly elevated temperatures, often avoiding the need for harsh reagents like sodium hydride.[1]

  • Improved Reaction Rates: By bringing reactants together that would otherwise not be in contact, it can significantly increase reaction rates.

  • Versatility: It is effective in a variety of reactions, including nucleophilic substitutions, alkylations, and oxidations.[1][2]

  • Good Thermal Stability: The methyl sulfate anion contributes to the thermal stability of the catalyst.[1]

Q3: What factors influence the catalytic activity of MTBS?

The efficiency of MTBS as a phase-transfer catalyst is influenced by several factors:

  • Catalyst Concentration: The amount of catalyst used is a critical parameter that needs to be optimized for each specific reaction.

  • Agitation Speed: Sufficient stirring is necessary to maximize the interfacial area between the aqueous and organic phases, which enhances the transfer of the reactant anion.[3]

  • Solvent Choice: The organic solvent should ideally be aprotic and immiscible with water to prevent strong interactions with the ion pair formed by the catalyst and the anion.[4]

  • Water Content: While phase-transfer catalysis can tolerate water, excessive amounts can hydrate (B1144303) the anion in the organic phase, reducing its reactivity.[5] In some solid-liquid PTC systems, a small amount of water may be necessary to dissolve the inorganic salt.[5]

  • Temperature: Increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to catalyst decomposition. Quaternary ammonium salts like MTBS are generally resistant up to 120-150°C but can decompose at lower temperatures (50-70°C) in the presence of strong bases like KOH and NaOH.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is showing a very low yield or is not proceeding at all. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield in a phase-transfer catalyzed reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Catalyst Quality: Ensure the MTBS used is of high purity and has been stored correctly to prevent degradation. Using a fresh batch of the catalyst is a good starting point.[4]

    • Catalyst Structure: The lipophilicity of the quaternary ammonium salt is crucial for its function. While MTBS is generally effective, for some specific reactions, a catalyst with different alkyl chain lengths might be more suitable.[4][5]

  • Optimize Reaction Conditions:

    • Concentration: The catalyst loading might be too low. A screening of different catalyst concentrations is recommended.

    • Temperature: The reaction temperature may be insufficient. Cautiously increase the temperature while monitoring for potential catalyst degradation or side reactions.[4]

    • Agitation: Inadequate stirring can severely limit the reaction rate by reducing the interfacial area. Ensure vigorous and consistent agitation.[3][4]

  • Check Reagent and Solvent Quality:

    • Purity of Reactants: Impurities in the starting materials can poison the catalyst.

    • Solvent Choice: The solvent may not be optimal for the reaction. Consider screening other aprotic, water-immiscible solvents.[4]

  • Investigate Potential Side Reactions:

    • Analyze the reaction mixture for byproducts to understand if competing reactions are consuming the starting materials. Adjusting reaction conditions, such as lowering the temperature, might minimize side reactions.[4]

Logical Troubleshooting Flow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions solution Problem Resolved catalyst->solution Fresh Catalyst Works reagents Verify Reagent/Solvent Quality conditions->reagents conditions->solution New Conditions Work side_reactions Investigate Side Reactions reagents->side_reactions reagents->solution Pure Reagents Work side_reactions->solution Side Reactions Addressed

Caption: A step-by-step logical guide for troubleshooting low reaction yields.

Issue 2: Formation of Emulsions

Q: My reaction mixture has formed a stable emulsion, making product isolation difficult. What causes this and how can I resolve it?

A: Emulsion formation is a common issue in phase-transfer catalysis due to the surfactant-like properties of quaternary ammonium salts like MTBS.

Causes:

  • High Catalyst Concentration: An excess of the catalyst can act as an emulsifier.

  • Intense Agitation: Very high stirring speeds can lead to the formation of stable emulsions.

  • Unfavorable Solvent Choice: Certain organic solvents can promote emulsification.

Solutions:

  • Optimize Catalyst Concentration: Reduce the amount of MTBS to the minimum effective concentration.

  • Adjust Agitation Speed: Use moderate stirring (e.g., 300-500 rpm) to ensure sufficient mixing without causing excessive emulsification.

  • Solvent Selection: If possible, switch to a solvent that is less prone to forming emulsions, such as toluene (B28343) or hexane.

  • Break the Emulsion:

    • Addition of Brine: Adding a saturated solution of sodium chloride can often help to break up an emulsion.

    • Filtration: Filtering the emulsion through a pad of celite can sometimes help to coalesce the dispersed droplets.

    • Changing the Phase Ratio: Adding more of either the organic or aqueous phase can sometimes destabilize the emulsion.

Data Presentation

Table 1: Illustrative Effect of MTBS Concentration on Reaction Yield and Time

The optimal concentration of MTBS is highly dependent on the specific reaction. The following table provides illustrative data for a hypothetical nucleophilic substitution reaction to demonstrate the general trend.

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Observations
0.52465Incomplete conversion, longer reaction time required.
1.01285Good balance between reaction time and yield.
2.0895Faster reaction and higher yield.
5.0696Diminishing returns on increasing catalyst loading.

Note: This data is for illustrative purposes only. Researchers should perform their own optimization studies.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using MTBS

This protocol describes a general procedure for the synthesis of an ether from a phenol (B47542) and an alkyl halide using MTBS as a phase-transfer catalyst.

Materials:

  • Phenol (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Sodium hydroxide (B78521) (NaOH) solution (50% w/v)

  • This compound (MTBS) (1-2 mol%)

  • Toluene

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and the aqueous NaOH solution.

  • Catalyst Addition: Add the specified amount of MTBS to the reaction mixture.

  • Reagent Addition: Add the alkyl halide to the stirring mixture.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for Williamson Ether Synthesis

References

Technical Support for Heat Treatment of Ni-W Alloys Synthesized with MTBS: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data, troubleshooting guides, and detailed protocols regarding the heat treatment of Nickel-Tungsten (Ni-W) alloys specifically synthesized using methyltinsilasesquioxane (MTBS) has yielded insufficient information to create a dedicated technical support center on this topic.

While extensive research exists on the heat treatment of Ni-W alloys prepared by various conventional methods, such as electrodeposition from sulfate (B86663) and citrate (B86180) baths, there is a notable lack of publicly available scientific literature detailing the effects of annealing on Ni-W alloys synthesized with the addition of MTBS. This organosilicon compound's influence on the alloy's microstructure, phase transformations, and subsequent mechanical and chemical properties after heat treatment is not well-documented.

The incorporation of silicon and tin from the MTBS precursor could lead to the formation of silicide and stannide phases within the Ni-W matrix during heat treatment. These phases would significantly alter the alloy's behavior compared to traditional Ni-W alloys, impacting properties such as hardness, corrosion resistance, and thermal stability. Without specific experimental data, any provided troubleshooting advice or protocols would be speculative and could lead to inaccurate experimental results or safety concerns.

Therefore, we are unable to provide the requested technical support center with troubleshooting guides, FAQs, quantitative data tables, detailed experimental protocols, and signaling pathway diagrams at this time. Doing so would not meet the standards of accuracy and reliability required for a scientific audience.

We recommend researchers working with this specific alloy system conduct preliminary characterization and controlled heat treatment studies to establish baseline data. This foundational research would be essential for developing the specific knowledge base required for a comprehensive technical support resource.

Minimizing impurities like water and chloride in tributylmethylammonium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tributylmethylammonium (B1194469) methyl sulfate (B86663). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize water and chloride impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are water and chloride impurities a concern when using tributylmethylammonium methyl sulfate?

Water and chloride impurities can significantly impact the physicochemical properties of ionic liquids like this compound. Even small amounts of water can affect viscosity, density, conductivity, and catalytic activity.[1] Chloride impurities, often remnants from the synthesis process, can alter the electrochemical window and corrosive properties of the ionic liquid.[2]

Q2: How can I determine the water content in my this compound sample?

The most common and reliable method for determining trace amounts of water in ionic liquids is Karl Fischer (KF) titration.[3][4] This technique is highly selective for water and can provide precise measurements.[3][4] Both volumetric and coulometric KF titration can be used, with the coulometric method being particularly suitable for very low water concentrations.[4][5] Ionic liquids themselves can be effective solvents for KF titration, especially for samples that are not easily soluble in traditional solvents like methanol.[6][7]

Q3: What are the recommended methods for drying this compound?

Several methods are effective for drying ionic liquids, with the choice depending on the thermal stability of the ionic liquid and the desired final water content. Common methods include:

  • Vacuum Drying: Applying a high vacuum, often at an elevated temperature (if the ionic liquid is thermally stable), is a highly effective method for removing water.[8][9]

  • Drying with Desiccants: Direct contact with molecular sieves (typically 3Å) can effectively absorb water from the ionic liquid.[8][10]

  • Inert Gas Purging: Bubbling a dry, inert gas such as argon or nitrogen through the ionic liquid can also facilitate moisture removal.

  • Azeotropic Distillation: This method involves adding a water-removing agent that forms an azeotrope with water, which is then removed by distillation.[11]

Q4: How should I properly handle and store this compound to prevent water absorption?

Most ionic liquids are hygroscopic and will absorb moisture from the atmosphere.[12][13] To minimize water absorption, the following handling and storage procedures are recommended:

  • Inert Atmosphere: Whenever possible, handle hygroscopic ionic liquids in a glove box under a dry, inert atmosphere (e.g., argon or nitrogen).[12]

  • Airtight Containers: Store the ionic liquid in tightly sealed, airtight glass containers.[12] Avoid plastic containers as some polymers may dissolve in the ionic liquid.[12]

  • Minimize Exposure: Minimize the time the ionic liquid is exposed to the ambient atmosphere.

  • Cool and Dark Place: Store the container in a cool, dry, and dark place to prevent degradation.[12]

Q5: How can I measure the chloride concentration in my sample?

Ion chromatography (IC) is a popular and successful technique for the quantification of chloride impurities in ionic liquids.[2][14] It allows for the simultaneous detection of various anions present in the sample.[15][16] Other methods include:

  • Wavelength Dispersive X-ray Fluorescence (WDXRF) Spectrometry: This technique can be used for the direct measurement of chlorides in ionic liquids.[2]

  • Volhard Titration: This titration method can be used for quantification, but it is not compatible with all types of ionic liquids, such as those containing thiocyanate.[2]

  • Silver Nitrate (B79036) Test: A simple qualitative test where the absence of a silver chloride precipitate upon addition of silver nitrate indicates the absence of chloride. However, this method is not very reliable for quantification.[2]

Q6: What methods can be used to remove chloride impurities?

Several methods can be employed to remove chloride ions from ionic liquids, including:

  • Silver Precipitation: This method is effective but can be costly due to the price of silver salts.[17]

  • Ion Exchange Resin: Using a modified ion exchange resin can effectively remove chloride ions.[17]

  • Solvent Extraction: This technique separates components based on their different solubilities in two immiscible liquid phases.[18][19]

  • Electrodialysis: This method can remove both cations and anions but may have high water and energy consumption.[17]

Troubleshooting Guide

Issue: My reaction is not proceeding as expected or is giving inconsistent results.

Possible Cause: Water or chloride impurities in the this compound could be interfering with the reaction. Water can act as a competing nucleophile or base, while chloride can coordinate with catalytic species, altering their activity.

Troubleshooting Steps:

  • Quantify Impurities: Determine the water content using Karl Fischer titration and the chloride content using ion chromatography.

  • Purify the Ionic Liquid: If impurity levels are high, purify the this compound using an appropriate drying method for water and a suitable removal technique for chloride.

  • Verify Purity: After purification, re-analyze the ionic liquid to confirm that the impurity levels are within an acceptable range for your application.

  • Proper Handling: Ensure that the purified ionic liquid is handled and stored under an inert atmosphere to prevent re-contamination.

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Drying Methods for Ionic Liquids

Drying MethodDescriptionAdvantagesDisadvantages
Vacuum Drying Application of high vacuum, often with heating.[8]Highly effective, can achieve very low water content.[10]Requires vacuum equipment; thermal stability of the ionic liquid must be considered.[8]
Molecular Sieves Direct contact with a desiccant like 3Å molecular sieves.[8]Simple and readily available.[8]May not be as effective as vacuum drying for some ionic liquids; potential for contamination from the sieves.[10]
Inert Gas Purging Bubbling a dry, inert gas through the liquid.Simple setup.Can be less efficient than other methods and may require longer processing times.
Azeotropic Distillation Addition of an entrainer to form a low-boiling azeotrope with water.[11]Can be very effective for deep drying.[11]Requires careful selection of the entrainer to avoid contamination of the ionic liquid.[11]

Table 2: Analytical Techniques for Impurity Detection

ImpurityAnalytical TechniquePrincipleLimit of Quantification (LOQ)
Water Karl Fischer (KF) TitrationRedox titration specific to water.[4]ppm levels.[5]
Chloride Ion Chromatography (IC)Separation of ions based on their affinity for a stationary phase.[16]ppm to sub-ppm levels.[14]
Chloride Wavelength Dispersive X-ray Fluorescence (WDXRF)Measurement of characteristic X-rays emitted from the sample.[2]For [A336][SCN], LOQ was 127 ppm.[2]

Table 3: Typical Specifications for this compound

ParameterSpecification
Assay ≥95%
Water Content ≤0.5%
Chloride (Cl-) ≤30 mg/kg (ppm)
Experimental Protocols

Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration

  • Apparatus: Automated coulometric Karl Fischer titrator.

  • Reagents: Anode and cathode solutions suitable for coulometric KF titration.

  • Procedure: a. Set up the Karl Fischer titrator according to the manufacturer's instructions. b. Allow the instrument to stabilize and perform a blank measurement to determine the drift. c. Using a gas-tight syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell. d. The titration will start automatically and stop once all the water has been titrated. e. The instrument will display the water content, typically in ppm or percentage. f. Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Determination of Chloride Content by Ion Chromatography

  • Apparatus: Ion chromatograph equipped with a conductivity detector, an appropriate anion-exchange column, and a suppressor.

  • Reagents: Eluent solution (e.g., a carbonate/bicarbonate buffer), regenerant solution for the suppressor, and certified chloride standard solutions.[15]

  • Sample Preparation: a. Accurately weigh a known amount of the this compound sample. b. Dilute the sample with deionized water to a known volume to bring the expected chloride concentration within the calibration range of the instrument.

  • Procedure: a. Set up the ion chromatograph with the appropriate column and eluent flow rate. b. Perform a calibration using a series of known chloride standard solutions to generate a calibration curve. c. Inject the prepared sample solution into the ion chromatograph. d. Identify the chloride peak based on its retention time compared to the standard. e. Quantify the chloride concentration in the sample using the calibration curve.

Protocol 3: Vacuum Drying of this compound

  • Apparatus: Schlenk flask or a similar round-bottom flask, vacuum pump capable of reaching high vacuum, and a heating mantle or oil bath.

  • Procedure: a. Place the this compound sample in the Schlenk flask. b. Connect the flask to a high-vacuum line. c. Begin stirring the sample if possible. d. Gradually apply vacuum to the flask. e. If the ionic liquid is thermally stable, gently heat the sample while under vacuum. The temperature should be chosen based on the thermal stability data of the specific ionic liquid to avoid decomposition. f. Continue drying under vacuum for a sufficient period (e.g., 24-72 hours) until the water content, as determined by Karl Fischer titration, is at the desired level.[8] g. After drying, allow the flask to cool to room temperature before backfilling with a dry, inert gas like argon or nitrogen.

Visualizations

DryingMethodSelection Workflow for Selecting a Drying Method start Start: High Water Content in Ionic Liquid thermal_stability Is the Ionic Liquid Thermally Stable? start->thermal_stability vacuum_drying High Vacuum Drying at Elevated Temperature thermal_stability->vacuum_drying Yes vacuum_rt High Vacuum Drying at Room Temperature thermal_stability->vacuum_rt No kf_analysis Analyze Water Content (Karl Fischer Titration) vacuum_drying->kf_analysis vacuum_rt->kf_analysis molecular_sieves Use Molecular Sieves (3Å) molecular_sieves->kf_analysis is_dry Is Water Content Acceptable? kf_analysis->is_dry is_dry->molecular_sieves No, needs further drying end End: Ionic Liquid is Dry is_dry->end Yes

Caption: A decision workflow for selecting an appropriate drying method for this compound.

TroubleshootingWorkflow Troubleshooting Unexpected Experimental Results start Unexpected Experimental Result check_impurities Suspect Ionic Liquid Impurities start->check_impurities analyze_water Measure Water Content (Karl Fischer) check_impurities->analyze_water Yes other_factors Investigate Other Experimental Parameters check_impurities->other_factors No analyze_chloride Measure Chloride Content (Ion Chromatography) analyze_water->analyze_chloride high_water Water Content Too High? analyze_chloride->high_water high_chloride Chloride Content Too High? high_water->high_chloride No dry_il Dry the Ionic Liquid high_water->dry_il Yes purify_chloride Remove Chloride Impurity high_chloride->purify_chloride Yes rerun_experiment Re-run Experiment with Purified Ionic Liquid high_chloride->rerun_experiment No dry_il->high_chloride purify_chloride->rerun_experiment

Caption: A logical workflow for troubleshooting experiments where impurities in the ionic liquid are suspected.

ImpuritySourcesAndRemoval Sources of Impurities and Removal Methods cluster_sources Sources of Impurities cluster_removal Removal Methods synthesis Synthesis Byproducts (e.g., Chloride) il Tributylmethylammonium Methyl Sulfate synthesis->il atmosphere Atmospheric Moisture (Water) atmosphere->il drying Drying Methods (Vacuum, Desiccants) drying->il Removes Water purification Purification Methods (Ion Exchange, Precipitation) purification->il Removes Chloride il->drying il->purification

Caption: Relationship between impurity sources and their respective removal methods for this compound.

References

Preventing side reactions with atmospheric moisture during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive reactions.

Troubleshooting Guide

This guide addresses common issues encountered during synthesis that may be attributed to atmospheric moisture contamination.

Problem Potential Cause(s) Solution(s)
Low or no product yield Moisture contamination from solvents, reagents, or glassware leading to decomposition of starting materials or reagents.[1][2]Ensure all solvents are rigorously dried.[2] Dry all glassware in an oven overnight or flame-dry it under an inert atmosphere immediately before use.[2][3][4] Use freshly opened reagents or determine the activity of moisture-sensitive reagents (e.g., organometallics) by titration.
Formation of unexpected byproducts Side reactions with water. For example, hydrolysis of esters or the formation of diols from epoxides.[2]Rigorously exclude water from the reaction. Use techniques such as a Schlenk line or a glovebox to maintain an inert atmosphere.[5][6][7]
Inconsistent reaction times or results Variable amounts of atmospheric moisture entering the reaction setup between experiments.[2]Standardize the experimental setup. Use a well-sealed reaction vessel with septa for reagent addition via syringe.[2][8] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction, monitored with a bubbler.[2][4][9]
Difficulty in product purification Presence of moisture-related byproducts that have similar properties to the desired product.Improve anhydrous techniques to minimize byproduct formation. Consider alternative purification methods if byproducts are unavoidable.
Failure of moisture-sensitive catalysts Deactivation of the catalyst by water.Handle and store catalysts under strictly anhydrous and anaerobic conditions, preferably in a glovebox.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of moisture in a chemical reaction?

A1: The main sources of moisture are the atmosphere, adsorbed water on glassware surfaces, and impurities in solvents and reagents.[3][10] Even brief exposure to air can introduce significant amounts of water, which can be detrimental to sensitive reactions.[11][12]

Q2: How can I effectively dry my solvents?

A2: Several methods exist for drying solvents, and the best choice depends on the solvent and the required level of dryness. Common techniques include distillation from a suitable drying agent (e.g., sodium/benzophenone (B1666685) for THF, calcium hydride for dichloromethane) or passing the solvent through a column of activated alumina.[13][14][15][16] For many applications, storing the solvent over activated molecular sieves (3Å or 4Å) is sufficient.[17][18][19]

Q3: What is the difference between a Schlenk line and a glovebox?

A3: A Schlenk line is a piece of glassware that allows for the manipulation of air-sensitive compounds on a laboratory bench under an inert atmosphere.[7] It consists of a dual manifold with vacuum and inert gas lines.[7] A glovebox is a sealed container filled with an inert gas, allowing for more complex manipulations as if working on an open bench.[5][6] Gloveboxes typically maintain a very low oxygen and moisture environment (often <1 ppm).[5][6]

Q4: How do I know if my solvent is dry enough?

A4: For highly sensitive reactions, a chemical indicator can be used. For example, in THF, sodium and benzophenone form a deep blue ketyl radical in the absence of water and oxygen.[15][20][21] A persistent blue or purple color indicates an anhydrous and anaerobic solvent.[20][21] For quantitative measurement, Karl Fischer titration is a highly accurate method to determine the water content in parts per million (ppm).[2]

Q5: Can I use a drying tube to protect my reaction from moisture?

A5: A drying tube filled with a desiccant like calcium chloride can prevent atmospheric moisture from entering the reaction vessel. However, it does not protect against oxygen.[4] For reactions sensitive to both air and moisture, a positive pressure of an inert gas is necessary.[4]

Data Presentation: Efficiency of Common Drying Agents

The following table summarizes the residual water content in various organic solvents after treatment with different drying agents. This data can help in selecting the appropriate drying method for a specific application.

Solvent Drying Agent Conditions Residual Water (ppm)
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux until blue, then distill~43
3Å Molecular Sieves20% m/v, 48 hours<10
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux, then distill~13
Acetonitrile 3Å Molecular SievesStatic drying<10
Phosphorus Pentoxide (P₂O₅)5% w/v, 24 hours9
Toluene Sodium/BenzophenoneReflux until blue, then distill~34
3Å Molecular Sieves24 hours<10
Silica GelPassed through a column<10
Methanol 3Å Molecular Sieves20% m/v, 5 days~10
Potassium Hydroxide (KOH)Static drying33
Magnesium/IodineReflux, then distill54

Data compiled from studies on the quantitative evaluation of desiccant efficiency.[17][18]

Experimental Protocols

Protocol 1: Setting up a Reaction on a Schlenk Line

This protocol outlines the basic steps for assembling and preparing a reaction flask for a moisture-sensitive reaction using a Schlenk line.

  • Glassware Preparation : Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., 125 °C overnight).[3][4]

  • Assembly : Assemble the reaction flask with a condenser and a gas inlet adapter while still hot.[4] Add a magnetic stir bar.

  • Connection to Schlenk Line : Connect the flask to the Schlenk line via flexible hosing.

  • Purging Cycles : Evacuate the flask under vacuum for several minutes to remove air and adsorbed moisture.[7]

  • Slowly refill the flask with an inert gas (nitrogen or argon).[22]

  • Repeat this vacuum/inert gas cycle at least three times to ensure an inert atmosphere.[5]

  • Solvent and Reagent Addition : Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.[7] Add air-sensitive solids in a glovebox or using a solid addition tube under a positive flow of inert gas.[7]

  • Maintaining Inert Atmosphere : Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[4][9]

Protocol 2: Using a Glovebox for Moisture-Sensitive Operations

This protocol provides a general workflow for using a glovebox to handle moisture-sensitive compounds.

  • Material Preparation : Dry all glassware, spatulas, and other equipment in an oven before introducing them into the glovebox.[5] Degas any porous materials.

  • Transferring Items : Place all necessary items in the antechamber.

  • Antechamber Purging : Evacuate and refill the antechamber with inert gas. This cycle should be repeated at least three times.[5] Typical cycles are 5 minutes for a small antechamber and 15-20 minutes for a large one.[5]

  • Bringing Items into the Box : Once the antechamber is purged, open the inner door and move the items into the main chamber.

  • Performing Operations : Conduct all manipulations (weighing, transfers, reaction setup) inside the glovebox.

  • Waste Removal : Segregate and remove all waste through the antechamber using the same purging procedure.

  • Maintaining Glovebox Integrity : Keep the glovebox clean and immediately clean up any spills. Avoid introducing volatile or corrosive chemicals that could damage the catalyst and sensors.[6][23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Work-up prep_glass Clean & Oven-Dry Glassware setup_schlenk Assemble Flask & Connect to Schlenk Line prep_glass->setup_schlenk prep_reagents Ensure Anhydrous Solvents & Reagents add_solvent Add Anhydrous Solvent prep_reagents->add_solvent purge Perform 3x Vacuum/Inert Gas Cycles setup_schlenk->purge purge->add_solvent add_reagents Add Reagents via Syringe/Cannula add_solvent->add_reagents run_reaction Run Reaction Under Positive Inert Gas Pressure add_reagents->run_reaction quench Quench Reaction run_reaction->quench isolate Isolate & Purify Product quench->isolate troubleshooting_tree start Low Product Yield or Failed Reaction q1 Was glassware properly dried? start->q1 a1_no Action: Oven-dry or flame-dry all glassware. q1->a1_no No q2 Were solvents certified anhydrous or freshly dried? q1->q2 Yes a1_no->q2 a2_no Action: Dry solvents over molecular sieves or distill from a drying agent. q2->a2_no No q3 Was an inert atmosphere maintained throughout? q2->q3 Yes a2_no->q3 a3_no Action: Use Schlenk line or glovebox. Ensure positive inert gas pressure. q3->a3_no No end_node Re-evaluate reaction conditions and reagent purity. q3->end_node Yes a3_no->end_node

References

Validation & Comparative

A Comparative Guide: Tributylmethylammonium Methyl Sulfate vs. Tetrabutylammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quaternary ammonium (B1175870) salts, both tributylmethylammonium (B1194469) methyl sulfate (B86663) ([TMBM][MeSO₄]) and various tetrabutylammonium (B224687) (TBA) salts are prominent compounds utilized in a range of applications, from phase-transfer catalysis to electrochemical systems. This guide offers an objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the optimal salt for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate quaternary ammonium salt is often dictated by its fundamental physicochemical properties. Below is a summary of available data for tributylmethylammonium methyl sulfate and three common tetrabutylammonium salts: tetrabutylammonium bromide (TBAB), tetrabutylammonium tetrafluoroborate (B81430) (TBATFB), and tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).

PropertyThis compound ([TMBM][MeSO₄])Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium Tetrafluoroborate (TBATFB)Tetrabutylammonium Hexafluorophosphate (TBAPF₆)
Molecular Formula C₁₄H₃₃NO₄S[1][2]C₁₆H₃₆BrN[3]C₁₆H₃₆BF₄N[4][5]C₁₆H₃₆F₆NP[6][7]
Molecular Weight 311.48 g/mol [1][2]322.37 g/mol [3]329.27 g/mol [4][8]387.43 g/mol [6][7]
Appearance Viscous liquid or solid[2]White crystalline solid[3][9]White crystalline powder[4][5]White powder[7][10]
Melting Point (°C) Varies with purity[2]102-104[3]160-164[4][11]244-246[7][12]
Thermal Decomposition (°C) Degradation observed above 180°C[4]Onset ~285[13]Onset ~350[8]-
Ionic Conductivity Good electrochemical stability noted; quantitative data not readily available.[14]Data available in various solvent systems.[14][15][16]Good ionic conductivity in organic solvents.[2][11]Lower ionic mobility than smaller cations.[1]
Solubility
Water-600 g/L (20 °C)[3]Slightly soluble[4][17]Insoluble[12]
Ethanol-50 mg/mL[18]Soluble (10 g/100 mL)[4][17]Soluble[7]
Acetonitrile (B52724)-Soluble[18]Soluble (10 g/100 mL)[4][6]Highly soluble (0.1 g/mL)[6][10][12]
Toluene (B28343)-Slightly soluble[18]--

Performance in Key Applications

Phase-Transfer Catalysis

Both tributylmethylammonium and tetrabutylammonium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases.[19][20] The catalytic efficiency is influenced by the lipophilicity of the cation and the nature of the anion.

The slightly smaller size of the tributylmethylammonium cation compared to the tetrabutylammonium cation may influence its partitioning between aqueous and organic phases, potentially affecting reaction kinetics. One study noted the superior performance of the methyltributylammonium cation in certain reactions, attributing it to an optimal lipophilicity and structure for transferring reacting species.[4]

Tetrabutylammonium salts, particularly TBAB, are widely used and have demonstrated high efficacy in various PTC applications, such as the Williamson ether synthesis.[19][21] The choice between [TMBM][MeSO₄] and a TBA salt may depend on the specific reaction, with empirical testing being the best approach for optimization.

Electrochemical Applications

In electrochemical systems, these salts are often employed as supporting electrolytes. [TMBM][MeSO₄] has been noted for its good electrochemical stability.[4][14] Tetrabutylammonium salts like TBATFB and TBAPF₆ are favored for their wide electrochemical windows and good solubility in polar organic solvents, which are crucial for non-aqueous electrochemistry.[2][6]

The larger size of the tetrabutylammonium cation can lead to lower ionic mobility compared to smaller inorganic cations.[1] However, this can be offset by weaker ion pairing. The choice of anion significantly impacts the salt's properties; for instance, the hexafluorophosphate anion (PF₆⁻) is known for its chemical inertness.[6]

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for the synthesis of these salts and a key application are provided below.

Synthesis Protocols

Synthesis of this compound

This procedure involves the quaternization of tributylamine (B1682462) with dimethyl sulfate.

  • Reagents: Tributylamine, Dimethyl sulfate, Anhydrous toluene.

  • Procedure:

    • Dissolve dimethyl sulfate in anhydrous toluene in a reaction vessel equipped with a cooling system (e.g., an ice bath).

    • Under an inert atmosphere (e.g., nitrogen), slowly add a solution of tributylamine in anhydrous toluene dropwise to the dimethyl sulfate solution while maintaining a low temperature.

    • After the addition is complete, the reaction mixture is typically stirred for a specified period to ensure complete reaction.

    • The product, this compound, can then be isolated and purified, often through recrystallization.[2]

Synthesis of Tetrabutylammonium Bromide (TBAB)

The synthesis of TBAB is commonly achieved through the reaction of tributylamine with n-butyl bromide.

  • Reagents: Tributylamine, n-Butyl bromide, Acetonitrile.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine tributylamine and n-butyl bromide in approximately a 1:1 molar ratio.

    • Add acetonitrile as a solvent to facilitate the reaction.

    • Heat the mixture to reflux and maintain for several hours (e.g., 19-22 hours).

    • After cooling, the crude product can be purified by washing with a non-polar solvent like hexane (B92381) to remove unreacted starting materials, followed by recrystallization from a suitable solvent such as ethyl acetate.

Application Protocol: Williamson Ether Synthesis (Phase-Transfer Catalysis)

This protocol describes a typical Williamson ether synthesis using a quaternary ammonium salt as a phase-transfer catalyst.

  • Objective: To synthesize an ether from a phenol (B47542) and an alkyl halide.

  • Materials: 4-Ethylphenol (B45693), Methyl iodide, Sodium hydroxide (B78521) (NaOH), Tetrabutylammonium bromide (TBAB) or this compound, Dichloromethane (B109758), Water.

  • Procedure:

    • Dissolve 4-ethylphenol and the phase-transfer catalyst (e.g., TBAB) in dichloromethane in a reaction flask.

    • Add an aqueous solution of sodium hydroxide to the flask.

    • Add methyl iodide to the two-phase mixture.

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 60°C) for a set period (e.g., 1 hour).[22]

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Wash the organic layer with water and then dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude ether product.

    • The product can be further purified by column chromatography.[21]

Visualizing Experimental Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided.

SynthesisWorkflow cluster_TMBM This compound Synthesis cluster_TBAB Tetrabutylammonium Bromide Synthesis TMBM_start Tributylamine + Dimethyl Sulfate TMBM_reaction Quaternization (Low Temp) TMBM_start->TMBM_reaction Add dropwise TMBM_solvent Anhydrous Toluene TMBM_solvent->TMBM_reaction In TMBM_product [TMBM][MeSO₄] TMBM_reaction->TMBM_product TBAB_start Tributylamine + n-Butyl Bromide TBAB_reaction Reflux TBAB_start->TBAB_reaction TBAB_solvent Acetonitrile TBAB_solvent->TBAB_reaction In TBAB_product TBAB TBAB_reaction->TBAB_product

General synthesis workflows for the quaternary ammonium salts.

PTCCycle cluster_phases Phase-Transfer Catalysis aqueous Aqueous Phase (Nu⁻, M⁺) catalyst_aq Q⁺X⁻ organic Organic Phase (R-X) catalyst_org Q⁺Nu⁻ catalyst_aq->organic Ion Exchange (Q⁺X⁻ + Nu⁻ ↔ Q⁺Nu⁻ + X⁻) catalyst_org->aqueous Catalyst Regeneration catalyst_org->organic Reaction (Q⁺Nu⁻ + R-X → R-Nu + Q⁺X⁻)

Simplified mechanism of phase-transfer catalysis.

Conclusion

The choice between this compound and a tetrabutylammonium salt will ultimately depend on the specific requirements of the application. [TMBM][MeSO₄] offers good electrochemical stability and its cation may provide advantages in certain phase-transfer catalysis reactions. Tetrabutylammonium salts, with a wider range of available anions, offer tunability of properties such as solubility and thermal stability. For applications requiring high thermal stability, TBATFB may be a suitable choice, while TBAB offers excellent solubility in water. The provided experimental protocols offer a starting point for empirical evaluation to determine the optimal catalyst for a given system.

References

Performance of Tributylmethylammonium Methyl Sulfate: A Comparative Guide for Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biphasic organic synthesis, the choice of a phase-transfer catalyst (PTC) is critical to optimizing reaction efficiency, yield, and cost-effectiveness. This guide provides an objective comparison of tributylmethylammonium (B1194469) methyl sulfate (B86663) and its close analog, tributylmethylammonium chloride, against other commonly employed phase-transfer catalysts, including tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and benzyltriethylammonium chloride (BTEAC). The information presented herein is supported by available experimental data to inform catalyst selection for your research and development endeavors.

Executive Summary

Tributylmethylammonium salts are emerging as highly effective and economical phase-transfer catalysts. Their asymmetric cationic structure is thought to provide improved accessibility to the positive charge, potentially enhancing catalytic activity. While direct, side-by-side quantitative comparisons with a broad range of catalysts under identical conditions are limited in published literature, available data and industrial applications suggest that tributylmethylammonium salts, particularly the chloride and methyl sulfate variants, can offer superior or comparable performance at a lower cost per mole than more conventional PTCs like tetrabutylammonium bromide.

Data Presentation: Catalyst Performance Comparison

The following table summarizes available quantitative and qualitative data for the performance of tributylmethylammonium salts in comparison to other common phase-transfer catalysts in key organic transformations. It is important to note that reaction conditions may vary between studies, and data for tributylmethylammonium chloride is often used as a proxy for the methyl sulfate salt due to their similar catalytic behavior.

ReactionCatalystCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Notes
Williamson Ether Synthesis
(Phenol + Benzyl (B1604629) Chloride)Benzyltrimethylammonium chlorideNot SpecifiedToluene/WaterNot Specified392Estimated from similar PTC reactions.[1]
Tetrabutylammonium bromide (TBAB)Not SpecifiedToluene/WaterNot Specified295[1]
Benzyltriethylammonium chloride (BTEAC)Not SpecifiedToluene/WaterNot Specified2.593Estimated from structural similarity to BTMAC.[1]
(Sodium Phenoxide + n-Butyl Bromide)Tetrabutylammonium bromide (TBAB)10Toluene/Water704Not Specified[2]
Oxidation of Benzyl Alcohol
Tricaprylmethylammonium chloride (Aliquat 336)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>90Highest reactivity in the series.[1]
Tetrabutylphosphonium bromideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>90[1]
Tetrabutylammonium bromide (TBAB)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>90[1]
Tetrabutylammonium hydrogen sulphate (TBAHS)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>90[1]
Cetyltrimethylammonium bromideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>90[1]
Patented Propargyl Alcohol Reaction
Methyltributylammonium chloride (75% in water)Not SpecifiedTolueneNot SpecifiedNot SpecifiedHigh"Greatly outperformed" other tested catalysts.[3]
Benzyl trimethyl ammonium (B1175870) chlorideNot SpecifiedTolueneNot SpecifiedNot SpecifiedLower[3]
Tetraethyl ammonium chlorideNot SpecifiedTolueneNot SpecifiedNot SpecifiedLower[3]
Tetrapropyl ammonium bromideNot SpecifiedTolueneNot SpecifiedNot SpecifiedLower[3]

Mandatory Visualization

Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactants M⁺ + Nu⁻ (Reactant Salt) org_substrate R-X (Organic Substrate) product R-Nu + M⁺X⁻ (Product) catalyst_nu Q⁺Nu⁻ catalyst_nu->org_substrate Reaction catalyst_x Q⁺X⁻ (Catalyst) catalyst_nu->catalyst_x Catalyst Regeneration interface->catalyst_x Ion Exchange catalyst_x->catalyst_nu Phase Transfer

Caption: General mechanism of phase-transfer catalysis.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow start Define Reaction: Substrate, Reagent, Solvent, Temp. catalyst_selection Select Catalysts for Comparison: - Tributylmethylammonium Methyl Sulfate - TBAB - TBAHS - BTEAC start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Conditions, Varying Catalyst) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Product and Yield (NMR, GC-MS, etc.) workup->analysis comparison Compare Catalyst Performance: - Yield - Reaction Time - Purity analysis->comparison end Select Optimal Catalyst comparison->end

Caption: Generalized workflow for comparing PTC performance.

Experimental Protocols

Below are representative experimental protocols for common phase-transfer catalyzed reactions. These can be adapted to compare the performance of this compound with other catalysts.

Protocol 1: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of a phenol (B47542) using an alkyl halide under phase-transfer catalysis.

Materials:

  • Phenol (1.0 eq)

  • Alkyl halide (e.g., benzyl chloride, 1.1 eq)

  • Sodium hydroxide (B78521) (or potassium hydroxide), 50% aqueous solution (2.0 eq)

  • Phase-transfer catalyst (e.g., this compound, TBAB), (1-5 mol%)

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Standard laboratory glassware for reaction, extraction, and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol in toluene.

  • Aqueous Base: Add the aqueous sodium hydroxide solution to the flask.

  • Catalyst Addition: Add the selected phase-transfer catalyst to the biphasic mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) with vigorous stirring to ensure efficient mixing of the phases.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ether.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Oxidation of Benzyl Alcohol

This protocol outlines a general procedure for the selective oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Oxidizing agent (e.g., aqueous sodium hypochlorite (B82951) or acidic potassium dichromate)

  • Phase-transfer catalyst (e.g., this compound, TBAB), (1-5 mol%)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware for reaction, extraction, and purification

Procedure:

  • Reaction Setup: In a flask, dissolve the benzyl alcohol and the selected phase-transfer catalyst in the organic solvent.

  • Addition of Oxidant: Add the aqueous oxidizing agent to the organic solution.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Conclusion

The selection of an optimal phase-transfer catalyst is a nuanced decision that depends on the specific reaction, desired conditions, and economic factors. This compound and its chloride analog present compelling alternatives to more traditional quaternary ammonium salts like TBAB.[4] Their cost-effectiveness, coupled with reports of high catalytic activity, makes them attractive candidates for process optimization in both academic and industrial settings.[3] For any new application, it is recommended to perform a direct experimental comparison of this compound with other catalysts to determine the most effective option for your specific synthetic challenge.

References

A Comparative Guide to the Electrochemical Stability of Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable electrolyte is a critical factor in the development of high-performance electrochemical devices, including batteries, capacitors, and sensors. An electrolyte's electrochemical stability window (ESW), the potential range over which it remains stable without undergoing oxidation or reduction, is a key determinant of a device's operating voltage and lifespan. This guide provides a comparative analysis of the electrochemical stability of tributylmethylammonium (B1194469) methyl sulfate (B86663) ([TMAm][MeSO₄]), a promising ionic liquid, against commonly used lithium salt-based electrolytes.

Executive Summary

Comparison of Electrochemical Stability Windows

The electrochemical window is a critical parameter for evaluating the suitability of an electrolyte for a given application. A wider window allows for a larger operating voltage, which can lead to higher energy density in devices like lithium-ion batteries. The table below summarizes the electrochemical stability windows of tributylmethylammonium methyl sulfate and the selected lithium salt alternatives.

ElectrolyteCationAnionAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Window (V)
This compound TributylmethylammoniumMethyl sulfate~5.7~-0.2>5.0 (estimated)
Lithium Hexafluorophosphate (B91526) (LiPF₆)LithiumHexafluorophosphate4.504.5
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)LithiumBis(trifluoromethanesulfonyl)imide>5.00>5.0
Lithium Bis(oxalate)borate (LiBOB)LithiumBis(oxalate)borate~5.0~1.0~4.0

*Note: The electrochemical window for this compound is an estimate based on the known stability of quaternary ammonium (B1175870) cations. Specific experimental data for the anodic and cathodic limits of this compound were not found in the surveyed literature.

Experimental Protocol: Determination of Electrochemical Stability Window by Cyclic Voltammetry

The electrochemical stability of an electrolyte is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits at which a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte, defining its electrochemical window.

1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Electrolyte to be tested (e.g., this compound)

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Glovebox or Schlenk line for handling air- and moisture-sensitive materials

2. Experimental Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and dry it completely.

  • Cell Assembly:

    • Assemble the three-electrode cell inside a glovebox or under an inert atmosphere to minimize exposure to air and moisture.

    • Add the electrolyte to the cell.

    • Immerse the working, reference, and counter electrodes in the electrolyte, ensuring no direct contact between them.

  • Electrolyte Purification:

    • Purge the electrolyte with an inert gas (e.g., Argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle flow of the inert gas over the electrolyte during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to a wide range (e.g., -3.0 V to 6.0 V vs. the reference electrode). The exact range may need to be adjusted based on the expected stability of the electrolyte.

    • Set the scan rate, typically between 10 and 100 mV/s. A common starting point is 50 mV/s.

    • Run the cyclic voltammetry scan, starting from the open-circuit potential and sweeping towards the anodic limit, then reversing the scan towards the cathodic limit, and finally returning to the initial potential.

  • Data Analysis:

    • Plot the measured current versus the applied potential.

    • Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in the oxidation and reduction currents, respectively, is observed. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.

    • The electrochemical window is the difference between the anodic and cathodic limits.

Experimental Workflow

The following diagram illustrates the workflow for the electrochemical stability analysis of an electrolyte.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep Electrode Preparation (Polishing, Cleaning) cell_assembly Cell Assembly (Three-Electrode Setup) electrode_prep->cell_assembly electrolyte_prep Electrolyte Preparation (Drying, Degassing) electrolyte_prep->cell_assembly cv_setup Cyclic Voltammetry Setup (Set Potential Window, Scan Rate) cell_assembly->cv_setup run_cv Run Cyclic Voltammetry cv_setup->run_cv plot_data Plot Current vs. Potential run_cv->plot_data determine_limits Determine Anodic & Cathodic Limits plot_data->determine_limits calculate_esw Calculate Electrochemical Window determine_limits->calculate_esw

Caption: Experimental workflow for electrochemical stability analysis.

Conclusion

This compound, as a representative of quaternary ammonium ionic liquids, is expected to possess a wide electrochemical stability window, making it a promising candidate for high-voltage electrochemical applications. While direct experimental data for its electrochemical window is pending, its performance is anticipated to be comparable or superior to conventional lithium salts like LiPF₆ and LiBOB, and on par with high-stability salts like LiTFSI. The provided experimental protocol offers a standardized method for researchers to precisely determine the electrochemical stability of this and other novel electrolytes, facilitating the development of next-generation energy storage and conversion devices. Further research is warranted to experimentally validate the electrochemical window of this compound and to explore its performance in various electrochemical systems.

References

A Comparative Analysis of Tributylmethylammonium Chloride and Tributylmethylammonium Methyl Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and performance of two closely related quaternary ammonium (B1175870) salts, offering valuable insights for catalyst and electrolyte selection in chemical synthesis and electrochemical applications.

This guide provides a comprehensive comparison of tributylmethylammonium (B1194469) chloride (TBMAC) and tributylmethylammonium methyl sulfate (B86663) (TBMM), two quaternary ammonium salts with the same cation but different anions. Understanding the nuanced differences in their properties and performance is crucial for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and develop innovative technologies. This report details their comparative performance in phase-transfer catalysis and electrochemical applications, supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of TBMAC and TBMM is presented in the table below. These properties form the basis for understanding their behavior in different applications.

PropertyTributylmethylammonium Chloride (TBMAC)Tributylmethylammonium Methyl Sulfate (TBMM)
Molecular Formula C₁₃H₃₀ClN[1]C₁₄H₃₃NO₄S[2]
Molecular Weight 235.84 g/mol [1]311.48 g/mol [2]
Appearance Colorless viscous liquid or solid[1]Viscous liquid or solid[3]
Melting Point 95-99 °C[1]Varies based on purity[3]
Density 0.964 g/cm³[1]Generally denser than water[3]
Solubility Soluble in polar solvents[1]Highly soluble in polar solvents, less soluble in non-polar solvents[3]

Performance in Phase-Transfer Catalysis

Tributylmethylammonium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. The choice of the anion can influence the catalyst's efficacy.

Comparative Study: Synthesis of Butyl Benzoate (B1203000)
CatalystYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium (B103445) Bromide (TPPB)98[4]
Tri Caprylyl methyl Ammonium Chloride (Aliquat 336)92[4][5]
Tetra Butyl Ammonium Bromide (TBAB)91[4]

Experimental Protocol: Synthesis of Butyl Benzoate via Phase-Transfer Catalysis

This protocol is adapted from a study on the synthesis of butyl benzoate using various phase-transfer catalysts.[4][5]

Materials:

  • Sodium Benzoate

  • n-Butyl Bromide

  • Tributylmethylammonium Chloride or this compound (as the phase-transfer catalyst)

  • Toluene (B28343)

  • Water

  • Standard laboratory glassware including a three-necked round-bottomed flask, condenser, and mechanical stirrer.

Procedure:

  • In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermowell, combine sodium benzoate (0.02 moles) and n-butyl bromide (0.02 moles) in a biphasic solvent system of 100 mL of toluene and 100 mL of water.

  • Add the phase-transfer catalyst (0.001 moles) to the mixture.

  • Heat the reaction mixture to 60°C while stirring at 500 rpm.

  • Monitor the reaction progress by periodically analyzing samples from the organic layer using a suitable analytical technique (e.g., titration or chromatography).

  • Upon completion, cool the reaction mixture, separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude butyl benzoate.

  • Purify the product if necessary, for example, by distillation.

Logical Workflow for Phase-Transfer Catalysis

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaBenz Sodium Benzoate (Na⁺C₇H₅O₂⁻) Catalyst_aq Q⁺X⁻ NaBenz->Catalyst_aq Anion Exchange Catalyst_org Q⁺C₇H₅O₂⁻ Catalyst_aq->Catalyst_org Phase Transfer BuBr n-Butyl Bromide (C₄H₉Br) Product Butyl Benzoate (C₁₁H₁₄O₂) BuBr->Product Product Formation Catalyst_org->Catalyst_aq Catalyst Regeneration Catalyst_org->BuBr Nucleophilic Attack

Caption: Workflow of phase-transfer catalysis for butyl benzoate synthesis.

Performance in Electrochemical Applications

Quaternary ammonium salts are also utilized as additives or electrolytes in electrochemical systems, such as in the electrodeposition of metal alloys.

Comparative Study: Electrodeposition of Ni-W Alloys

A study on the electrodeposition of Nickel-Tungsten (Ni-W) alloys investigated the effect of adding this compound (TBMM) to the electrolyte solution.[6] The presence of TBMM influenced the crystallite size and hardness of the resulting alloy. While a direct comparison with TBMAC under the same conditions is unavailable, the data for TBMM provides a benchmark for its performance.

AdditiveCrystallite Size (nm)Microhardness (HV)
None4.7[6]678 ± 48[6]
This compound (TBMM)3.5[6]871 ± 105[6]

The smaller crystallite size and increased hardness observed with the addition of TBMM suggest that it acts as a grain refiner and hardening agent in the electrodeposition process.[6]

Experimental Protocol: Electrodeposition of Ni-W Alloy

This protocol is based on the methodology described in the study of Ni-W alloy electrodeposition with TBMM as an additive.[6]

Materials:

  • Nickel chloride (NiCl₂)

  • Sodium tungstate (B81510) (Na₂WO₄)

  • Tri-sodium citrate (B86180) (Na₃C₆H₅O₇)

  • Ammonium chloride (NH₄Cl)

  • Sodium bromide (NaBr)

  • This compound (TBMM) (as additive)

  • Brass plate (cathode)

  • Carbon electrode (anode)

  • Standard electrochemical cell and power supply.

Procedure:

  • Prepare an electrolyte solution containing 0.1 M nickel chloride, 0.3 M sodium tungstate, 0.6 M tri-sodium citrate, 0.6 M ammonium chloride, and 0.18 M sodium bromide.

  • For the experimental group, add 0.6 M this compound to the electrolyte solution.

  • Prepare the brass cathode by polishing and cleaning its surface.

  • Assemble the electrochemical cell with the brass cathode and carbon anode.

  • Conduct the electrodeposition at a constant current density of 100 mA/cm² and a temperature of 75°C for 2 hours.

  • After deposition, rinse and dry the coated brass plate.

  • Characterize the deposited Ni-W alloy for its properties, such as crystallite size (using X-ray diffraction) and microhardness.

Logical Workflow for Electrodeposition of Ni-W Alloy

Electrodeposition_Workflow cluster_electrolyte Electrolyte Bath cluster_electrode Cathode Surface Ni_ions Ni²⁺ ions Adsorption Adsorption of Q⁺ Ni_ions->Adsorption W_ions WO₄²⁻ ions W_ions->Adsorption TBM_salt Tributylmethylammonium Salt (Q⁺X⁻) TBM_salt->Adsorption Additive Influence Nucleation Ni-W Nucleation Adsorption->Nucleation Reduction Growth Crystal Growth Nucleation->Growth Deposition Alloy Ni-W Alloy Deposit Growth->Alloy

Caption: Workflow for the electrodeposition of Ni-W alloy with a tributylmethylammonium salt additive.

Conclusion

Both tributylmethylammonium chloride and this compound are versatile quaternary ammonium salts with significant potential in phase-transfer catalysis and electrochemical applications. The choice between the two will depend on the specific requirements of the application. The methyl sulfate anion in TBMM may offer advantages in certain electrochemical systems, as suggested by its impact on the properties of electrodeposited Ni-W alloys. Further direct comparative studies are warranted to fully elucidate the performance differences between these two salts across a broader range of applications and to quantify their relative thermal stabilities and ionic conductivities. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific needs.

References

A Comparative Guide to the Catalytic Activity of Methyltrialkylammonium Salts and Benzyl-Based Catalysts in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal phase-transfer catalyst is a critical parameter in the success of biphasic organic reactions. Quaternary ammonium (B1175870) salts are a versatile and effective class of phase-transfer catalysts (PTCs) that significantly enhance reaction rates, improve yields, and enable milder reaction conditions by facilitating the transfer of reactants between immiscible phases.[1] This guide provides a detailed comparative analysis of the performance of two common classes of quaternary ammonium salts: methyltrialkylammonium salts and benzyl-based catalysts. The information presented is supported by experimental data to aid in catalyst selection for specific research and development needs.

The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is governed by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions.[1][2] The lipophilicity of the cation, in particular, plays a crucial role in its ability to transport anions from an aqueous phase to an organic phase.[1][2]

Comparative Performance Data

The following tables summarize the performance of various methyltrialkylammonium and benzyl-based quaternary ammonium salts in several common phase-transfer catalyzed reactions.

Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether [1]

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium (B224687) Bromide (TBAB) - Methyltrialkyl type0.05692
Tetraoctylammonium Bromide (TOAB) - Methyltrialkyl type0.05495

Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [1]

CatalystReaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB) - Methyltrialkyl type184
Benzyltriethylammonium Chloride (BTEAC) - Benzyl-based175
Cetyltrimethylammonium Bromide (CTAB) - Methyltrialkyl type162

Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde [1]

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB) - Methyltrialkyl type0.1388
Benzyltriethylammonium Chloride (BTEAC) - Benzyl-based0.1482
Aliquat 336 (Methyltrioctylammonium chloride) - Methyltrialkyl type0.1295

Table 4: Synthesis of Dialkyl Sulfides [3]

Catalyst Activity Order
Methyltrialkylammonium chloride (MTAAC) > Trialkylbenzylammonium chloride (TABAC) >> Triethylbenzylammonium chloride (TEBAC)
Analysis of Catalytic Activity

The experimental data reveals that the catalytic activity is highly dependent on the specific reaction. In the Williamson ether synthesis, the more lipophilic tetraoctylammonium bromide (a methyltrialkyl type) showed a higher yield in a shorter reaction time compared to tetrabutylammonium bromide.[1] For the Hantzsch synthesis, tetrabutylammonium bromide was more effective than the benzyl-based benzyltriethylammonium chloride.[1] However, in the oxidation of benzyl alcohol, Aliquat 336, a methyltrioctylammonium chloride, demonstrated superior performance with the highest yield in the shortest time.[1]

A study on the synthesis of dialkyl sulfides directly compared the catalytic activities and found that methyltrialkylammonium chloride (MTAAC) was more active than trialkylbenzylammonium chloride (TABAC), which in turn was significantly more active than triethylbenzylammonium chloride (TEBAC).[3] This suggests that for this particular reaction, the methyltrialkylammonium structure is more effective.

The structure of the catalyst plays a significant role. Benzyl-based catalysts, like benzyltrimethylammonium (B79724) chloride (BTMAC), are often cost-effective but may not always provide the highest reactivity due to factors like the number of carbon atoms and the accessibility of the positive charge on the nitrogen atom.[4] Methyltrialkylammonium salts with longer alkyl chains, such as those in Aliquat 336, often exhibit enhanced lipophilicity, which can lead to better performance in certain reactions.[5]

Experimental Protocols

Williamson Ether Synthesis of Benzyl Octyl Ether[1]

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl bromide (10 mmol) and octanol (12 mmol) in 50 mL of toluene.

  • Add the selected quaternary ammonium salt (0.5 mmol, 0.05 molar ratio).

  • Add 20 mL of 50% aqueous sodium hydroxide solution to the flask.

  • Heat the mixture to 80°C and stir vigorously for the specified reaction time (see Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain benzyl octyl ether.

Hantzsch 1,4-Dihydropyridine Synthesis[1]

Materials:

Procedure:

  • In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in 30 mL of ethanol.

  • Add the selected quaternary ammonium salt (1 mmol).

  • Reflux the mixture for the specified reaction time (see Table 2), with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Oxidation of Benzyl Alcohol to Benzaldehyde[1]

Materials:

  • Benzyl alcohol

  • Potassium dichromate (acidic solution)

  • Toluene

  • Quaternary ammonium salt (e.g., TBAB, BTEAC, Aliquat 336)

Procedure:

  • In a 250 mL flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in 50 mL of toluene.[1]

  • Prepare an acidic potassium dichromate solution by dissolving potassium dichromate (6 mmol) in 20 mL of water containing 2 mL of concentrated sulfuric acid.

  • Add the acidic potassium dichromate solution to the organic phase.[1]

  • Stir the biphasic mixture vigorously at room temperature for the specified reaction time (see Table 3).[1]

  • Monitor the disappearance of benzyl alcohol by TLC.[1]

  • Once the reaction is complete, separate the organic layer.[1]

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain benzaldehyde.[1]

Visualizations

Phase_Transfer_Catalysis_Mechanism A_aq M⁺Y⁻ (Reactant) QY_org Q⁺Y⁻ (Active Catalyst) A_aq->QY_org Anion Exchange QX_aq Q⁺X⁻ (Catalyst) MX_aq M⁺X⁻ (Byproduct) RX_org R-X (Substrate) RX_org->QX_aq Leaving Group Transfer RY_org R-Y (Product) RX_org->RY_org QY_org->QX_aq QY_org->RX_org Reaction

Caption: General mechanism of phase-transfer catalysis.

Williamson_Ether_Synthesis_Workflow start Start dissolve Dissolve Benzyl Bromide, Octanol, and Catalyst in Toluene start->dissolve add_naoh Add 50% aq. NaOH dissolve->add_naoh heat_stir Heat to 80°C and Stir Vigorously add_naoh->heat_stir monitor Monitor by TLC heat_stir->monitor workup Cool, Separate Layers, Wash Organic Phase monitor->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for Williamson Ether Synthesis.

References

A Comparative Analysis of Ni-W Alloy Performance: The Influence of Mercaptobenzothiazole Sodium (MTBS) on Hardness and Corrosion Resistance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, nickel-tungsten (Ni-W) alloys are recognized for their exceptional hardness, wear resistance, and thermal stability, positioning them as viable alternatives to hard chromium coatings.[1][2] This guide provides a comparative analysis of the hardness and corrosion resistance of Ni-W alloys and explores the potential effects of incorporating Mercaptobenzothiazole Sodium (MTBS), a known corrosion inhibitor. This comparison is based on existing data for Ni-W alloys and the established properties of MTBS, as direct comparative studies were not identified in the available literature.

Performance Comparison: Ni-W Alloy With vs. Without MTBS

Hardness: The hardness of electrodeposited Ni-W alloys is a significant attribute, with values typically ranging from 635 HK to over 1000 HV.[3][4] This hardness is influenced by factors such as the tungsten content in the alloy and the deposition process parameters. Heat treatment can further increase the hardness of Ni-W coatings. For instance, a Ni-W alloy with a high tungsten content can achieve a microhardness of up to 1028 HV after annealing at 400 °C.[4] The addition of MTBS is not anticipated to directly enhance the intrinsic hardness of the Ni-W alloy, as its primary function is to act as a corrosion inhibitor by forming a protective surface film.

Corrosion Resistance: Ni-W alloys inherently exhibit good corrosion resistance. Their performance in corrosive environments, such as 3.5 wt.% NaCl solution, is often evaluated through electrochemical methods.[5][6] The corrosion resistance is attributed to the formation of a passive layer on the alloy's surface.

Quantitative Data Summary

The following table summarizes the typical mechanical and corrosion properties of electrodeposited Ni-W alloys based on available research. Data for Ni-W with MTBS is not available due to a lack of direct studies.

PropertyNi-W AlloyNi-W Alloy with MTBS
Microhardness (as-deposited) 635 - 750 HK[3]Data not available
Microhardness (heat-treated) Can exceed 1000 HV[4]Data not available
Corrosion Potential (Ecorr) in 3.5 wt.% NaCl Approx. -0.326 V[6]Data not available
Corrosion Current Density (Icorr) in 3.5 wt.% NaCl Approx. 0.003 A/cm²[6]Data not available

Experimental Protocols

Hardness Testing: Vickers Microhardness Test

The Vickers hardness test is a standard method for determining the hardness of materials, including thin coatings like Ni-W alloys.[7][8][9]

Principle: A diamond indenter in the shape of a right pyramid with a square base and a specified angle between opposite faces is pressed into the material's surface with a known load. The diagonals of the resulting indentation are measured to calculate the hardness.

Procedure:

  • Sample Preparation: The surface of the Ni-W alloy coating must be smooth and clean to ensure an accurate indentation.

  • Machine Setup: The Vickers hardness tester is calibrated, and the appropriate test load is selected. For microhardness testing of coatings, low load ranges are typically used.[7]

  • Indentation: The diamond indenter is applied to the test surface for a standard dwell time, typically 10 to 15 seconds.[9]

  • Measurement: After the load is removed, the two diagonals of the indentation are measured using a microscope.

  • Calculation: The Vickers hardness number (HV) is calculated using the formula: HV = (2 * F * sin(136°/2)) / d², where F is the applied load and d is the average length of the diagonals.[7]

Corrosion Resistance Testing: Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion behavior of a material in a specific environment.[10][11]

Principle: The potential of the working electrode (the Ni-W alloy sample) is varied at a constant rate, and the resulting current is measured. This provides information about the corrosion potential (Ecorr) and corrosion current density (Icorr), which is proportional to the corrosion rate.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the Ni-W alloy as the working electrode, a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum). The cell is filled with the corrosive medium, such as a 3.5 wt.% NaCl solution.

  • Open Circuit Potential (OCP) Measurement: The OCP is measured to ensure the system has reached a steady state.

  • Potentiodynamic Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • Data Analysis: The resulting polarization curve (potential vs. logarithm of current density) is plotted. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the intersection of the anodic and cathodic Tafel slopes. The corrosion rate can then be calculated from Icorr using Faraday's law.

Visualizing the Mechanism of MTBS Corrosion Inhibition

The following diagram illustrates the proposed mechanism by which MTBS could inhibit corrosion on a metal surface, which is hypothetically applicable to a Ni-W alloy.

MTBS_Inhibition_Mechanism cluster_solution Corrosive Environment (e.g., NaCl solution) cluster_surface Ni-W Alloy Surface Corrosive_Agents Corrosive Agents (e.g., Cl⁻, O₂) Alloy_Surface Ni-W Alloy Corrosive_Agents->Alloy_Surface Attack & Corrode MTBS_Molecules MTBS Molecules MTBS_Molecules->Alloy_Surface Adsorb Protective_Film Protective MTBS Film Alloy_Surface->Protective_Film Forms Protective_Film->Corrosive_Agents Blocks

Caption: Proposed mechanism of MTBS corrosion inhibition on a Ni-W alloy surface.

References

Performance comparison of tributylmethylammonium methyl sulfate in different electrolyte solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimal electrolyte solutions is paramount. This guide provides a comprehensive performance comparison of tributylmethylammonium (B1194469) methyl sulfate (B86663) (TMTBS) against other common alternatives, supported by available experimental data.

This publication delves into the key performance indicators of TMTBS as an electrolyte component, contrasting it with the widely used imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), and another quaternary ammonium (B1175870) salt, tetrabutylammonium (B224687) bromide (TBABr). While direct comparative studies on TMTBS are limited, this guide collates available data to offer a valuable reference for electrolyte selection.

At a Glance: Key Performance Metrics

The performance of an electrolyte is multi-faceted, with ionic conductivity, viscosity, and the electrochemical stability window being critical parameters. The following tables summarize the available data for TMTBS and its competitors. It is important to note that these values are highly dependent on the experimental conditions, including temperature, solvent, and concentration.

Ionic LiquidIonic Conductivity (mS/cm)Temperature (°C)SolventConcentration
Tributylmethylammonium methyl sulfate (TMTBS) Data not available---
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) 3.15[1]Room TemperatureNeat-
~3[2]Room TemperatureNeat-
Tetrabutylammonium Bromide (TBABr) Varies with concentration and solvent30-60Ethylene Glycol, Diols, Glycerol66.7% - 90%
Increases with temperature[3]30-60Ethylene Glycol, Diols, Glycerol66.7% - 90%
Ionic LiquidViscosity (cP)Temperature (°C)
This compound (TMTBS) Typically a viscous liquid or solid[4]Room Temperature
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) 103[1]Not Specified
219[2]25
Tetrabutylammonium Bromide (TBABr) in DES Varies significantly with HBD and temperature[3]30 - 60

Table 2: Viscosity Comparison. TMTBS is described as a viscous liquid or solid, suggesting a higher viscosity compared to many common ionic liquids.[4] [BMIM][BF4] has a relatively high viscosity, which can impact ion mobility. The viscosity of TBABr in deep eutectic solvents is tunable based on the hydrogen bond donor used.[3]

Ionic LiquidElectrochemical Window (V)ElectrodeSolvent
This compound (TMTBS) Good electrochemical stability[5]--
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) 4.9[1]Not SpecifiedNot Specified
~4.0[2]Not SpecifiedNot Specified
~2.5[6]Not SpecifiedNot Specified
Tetrabutylammonium Bromide (TBABr) Anodic limit limited by bromide oxidation[7]PlatinumAcetonitrile

Table 3: Electrochemical Stability Window (ESW) Comparison. TMTBS is reported to have good electrochemical stability, a desirable characteristic for electrolyte applications.[5][8] The ESW of [BMIM][BF4] is generally wide, although reported values vary. The anodic limit of TBABr is constrained by the oxidation of the bromide ion.[7]

Experimental Corner: How Performance is Measured

To ensure objective and reproducible results, standardized experimental protocols are crucial. Below are detailed methodologies for determining the key performance metrics discussed.

Ionic Conductivity Measurement

Principle: Ionic conductivity is a measure of a material's ability to conduct electric current through the movement of ions. It is typically determined using electrochemical impedance spectroscopy (EIS).

Methodology:

  • Cell Assembly: A two-electrode conductivity cell with platinum or other inert electrodes is used. The distance and area of the electrodes are precisely known to determine the cell constant.

  • Electrolyte Preparation: The ionic liquid or electrolyte solution is placed in the conductivity cell, ensuring no air bubbles are trapped between the electrodes.

  • Electrochemical Impedance Spectroscopy (EIS): An AC potential of small amplitude is applied across a range of frequencies. The impedance of the system is measured at each frequency.

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot of the impedance data. The ionic conductivity (σ) is then calculated using the formula: σ = L / (A * Rb) where L is the distance between the electrodes and A is the electrode area. The term L/A is the cell constant.

Electrochemical Stability Window (ESW) Determination

Principle: The electrochemical stability window defines the potential range over which the electrolyte remains stable without undergoing oxidation or reduction. Cyclic voltammetry (CV) is the primary technique used for its determination.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/Ag+ or Li/Li+), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation: The electrolyte solution, consisting of the ionic liquid and a supporting electrolyte in a suitable solvent, is prepared and de-gassed.

  • Cyclic Voltammetry (CV): The potential of the working electrode is swept linearly from the open-circuit potential to a set anodic limit, then reversed to a cathodic limit, and finally returned to the initial potential.

  • Data Analysis: The resulting voltammogram plots the current response as a function of the applied potential. The anodic and cathodic limits of the ESW are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A current density threshold (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.

Visualizing the Workflow

To provide a clearer understanding of the logical flow of electrolyte characterization, the following diagrams illustrate the key processes.

Experimental_Workflow cluster_prep Sample Preparation cluster_characterization Performance Characterization cluster_analysis Data Analysis & Comparison IL_Synthesis Ionic Liquid Synthesis & Purification Electrolyte_Formulation Electrolyte Formulation (IL + Solvent + Salt) IL_Synthesis->Electrolyte_Formulation Conductivity Ionic Conductivity (EIS) Electrolyte_Formulation->Conductivity Viscosity Viscosity Measurement (Rheometer) Electrolyte_Formulation->Viscosity ESW Electrochemical Stability (Cyclic Voltammetry) Electrolyte_Formulation->ESW Data_Compilation Data Compilation in Tables Conductivity->Data_Compilation Viscosity->Data_Compilation ESW->Data_Compilation Performance_Evaluation Performance Evaluation & Comparison Data_Compilation->Performance_Evaluation

Caption: Workflow for Electrolyte Performance Characterization.

Signaling_Pathway cluster_properties Intrinsic Properties cluster_performance Electrolyte Performance Cation_Structure Cation Structure (e.g., Alkyl Chain Length) Ionic_Conductivity Ionic Conductivity Cation_Structure->Ionic_Conductivity affects Viscosity Viscosity Cation_Structure->Viscosity influences Anion_Type Anion Type (e.g., BF4-, Br-, CH3SO4-) Anion_Type->Ionic_Conductivity impacts ESW Electrochemical Stability Window Anion_Type->ESW determines Viscosity->Ionic_Conductivity inversely related

Caption: Key Factors Influencing Electrolyte Performance.

References

A Comparative Guide to Biopolymer Interactions with Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the interaction between biopolymers—specifically cellulose (B213188), lignin, and chitin (B13524)—and the ionic liquid tributylmethylammonium (B1194469) methyl sulfate (B86663). In the interest of a thorough comparison, and due to the limited direct experimental data on tributylmethylammonium methyl sulfate for all three biopolymers, this guide also includes performance data for structurally similar quaternary ammonium (B1175870) and phosphonium (B103445) ionic liquids, as well as commonly studied imidazolium-based ionic liquids, which serve as important benchmarks in the field.

Quantitative Analysis of Biopolymer Solubility

The dissolution capacity of an ionic liquid is a critical parameter for its application in biopolymer processing. The following tables summarize the available quantitative data for the solubility of cellulose, lignin, and chitin in this compound and its alternatives.

Table 1: Cellulose Solubility in Various Ionic Liquids

Ionic LiquidBiopolymerSolubility (wt%)Temperature (°C)Reference
Tetrabutylammonium hydroxide (B78521) (40 wt% aq. solution)Microcrystalline Cellulose~10Room Temperature[1]
1-Ethyl-3-methylimidazolium acetateCellulose~1390
1-Butyl-3-methylimidazolium chlorideCellulose~10-15100
1-Allyl-3-methylimidazolium chlorideCellulose~1080

Table 2: Lignin Solubility in Various Ionic Liquids

Ionic LiquidBiopolymerSolubility (g/kg or wt%)Temperature (°C)Reference
Tributylmethylphosphonium methyl sulfateKraft Lignin460 g/kg (46 wt%)90
1-Ethyl-3-methylimidazolium acetateLigninHighNot Specified
1-Butyl-3-methylimidazolium chlorideLigninGoodNot Specified

Table 3: Chitin Solubility in Various Ionic Liquids

Ionic LiquidBiopolymerSolubility (wt%)Temperature (°C)Reference
1-Allyl-3-methylimidazolium bromideChitinup to 4.8Not Specified
1-Ethyl-3-methylimidazolium acetateChitin~2080-110
1-Butyl-3-methylimidazolium chlorideChitinModerate80-110

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of scientific findings. This section outlines methodologies for key experiments used to characterize the interaction of biopolymers with ionic liquids.

Protocol 1: Determination of Biopolymer Solubility in an Ionic Liquid

Objective: To quantitatively determine the maximum solubility of a biopolymer in an ionic liquid.

Materials:

  • Biopolymer (e.g., microcrystalline cellulose, Kraft lignin, α-chitin)

  • Ionic Liquid (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO, optional co-solvent)

  • Heating and stirring mantle/plate

  • Analytical balance

  • Polarized light microscope

Procedure:

  • Dry the biopolymer in a vacuum oven at 60°C for 24 hours to remove any residual moisture.

  • Weigh a specific amount of the ionic liquid into a clean, dry vial equipped with a magnetic stirrer. If using a co-solvent, prepare the desired mixture.

  • Place the vial in the heating mantle set to the desired temperature (e.g., 90°C).

  • Gradually add small, pre-weighed portions of the dried biopolymer to the heated ionic liquid while stirring.

  • Allow sufficient time for dissolution after each addition. The complete dissolution can be visually inspected and confirmed by observing the absence of solid particles under a polarized light microscope.

  • Continue adding the biopolymer until the solution becomes saturated and solid particles are no longer dissolving.

  • The solubility is calculated as the mass of the dissolved biopolymer divided by the total mass of the solution (biopolymer + ionic liquid), expressed as a weight percentage (wt%).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

Objective: To investigate the molecular interactions between the biopolymer and the ionic liquid.

Materials:

  • Biopolymer-ionic liquid solution (prepared as in Protocol 1)

  • NMR spectrometer (e.g., 400 MHz or higher) with a variable temperature probe

  • NMR tubes

Procedure:

  • Transfer a sample of the biopolymer-ionic liquid solution into an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra of the solution at the desired temperature.

  • Analyze the chemical shifts of the protons and carbons in both the biopolymer and the ionic liquid. Changes in chemical shifts compared to the pure components can indicate specific interactions, such as hydrogen bonding between the ionic liquid's anion and the biopolymer's hydroxyl groups.

  • For more detailed interaction studies, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be performed to identify specific spatial proximities between atoms of the biopolymer and the ionic liquid.

Protocol 3: Rheological Characterization of Biopolymer Solutions

Objective: To determine the viscoelastic properties of the biopolymer-ionic liquid solution.

Materials:

  • Biopolymer-ionic liquid solution

  • Rheometer with a cone-plate or parallel-plate geometry and temperature control

Procedure:

  • Load the biopolymer solution onto the rheometer plate.

  • Equilibrate the sample to the desired temperature.

  • Perform a steady-state flow sweep to measure the viscosity as a function of shear rate. This will reveal if the solution is Newtonian, shear-thinning, or shear-thickening.

  • Conduct an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). The crossover point of G' and G'' can provide information about the transition from liquid-like to solid-like behavior.

  • Analyze the data to understand the solution's structure and the extent of biopolymer chain entanglement.

Visualizing Methodologies and Concepts

To further clarify the experimental workflows and the underlying molecular interactions, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biopolymer Biopolymer (Cellulose, Lignin, Chitin) Drying Drying of Biopolymer Biopolymer->Drying IL Ionic Liquid (this compound) Mixing Mixing & Heating IL->Mixing Drying->Mixing Solubility Solubility Determination Mixing->Solubility NMR NMR Spectroscopy Mixing->NMR Rheology Rheological Measurement Mixing->Rheology MD_Sim Molecular Dynamics Simulation Mixing->MD_Sim Sol_Data Solubility (wt%) Solubility->Sol_Data NMR_Data Molecular Interactions NMR->NMR_Data Rheo_Data Viscoelastic Properties Rheology->Rheo_Data MD_Data Interaction Energies & Conformation MD_Sim->MD_Data

Caption: Experimental workflow for analyzing biopolymer-ionic liquid interactions.

DissolutionMechanism cluster_biopolymer Crystalline Biopolymer cluster_il Ionic Liquid cluster_dissolved Dissolved Biopolymer B1 Chain 1 B2 Chain 2 B1->B2 H-bonds DB1 Chain 1 DB2 Chain 2 Cation Cation (Tributylmethylammonium+) Cation->DB1 Stabilizes Cation->DB2 Anion Anion (Methyl sulfate-) Anion->B1 Disrupts H-bonds Anion->B2 MDSimulationWorkflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis_md Analysis Topology Define Topology & Force Field (Biopolymer & Ionic Liquid) Solvation Solvate Biopolymer with Ionic Liquid Topology->Solvation Neutralization Add Counter-ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Analyze Trajectory Production->Trajectory Properties Calculate Properties (RDFs, H-bonds, Energy) Trajectory->Properties

References

Efficacy of tributylmethylammonium methyl sulfate in CO2 capture compared to other ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate greenhouse gas emissions has propelled the investigation of ionic liquids (ILs) as promising solvents for post-combustion CO2 capture. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer significant advantages over conventional amine-based solvents. Among the vast array of available ionic liquids, tributylmethylammonium (B1194469) methyl sulfate (B86663) ([TBMN][MeSO4]) has emerged as a noteworthy candidate. This guide provides an objective comparison of the CO2 capture efficacy of [TBMN][MeSO4] against other commonly studied ionic liquids, supported by experimental data and detailed methodologies.

Comparative Performance Analysis

The performance of an ionic liquid for CO2 capture is primarily evaluated based on its absorption capacity, selectivity for CO2 over other flue gas components (like N2), and the energy required for its regeneration.

CO2 Absorption Capacity

The CO2 absorption capacity is a critical metric for evaluating the efficiency of an ionic liquid. The following table summarizes the CO2 solubility and absorption capacity of tributylmethylammonium methyl sulfate in comparison to other classes of ionic liquids under various conditions.

Ionic LiquidCationAnionTemperature (K)Pressure (MPa)CO2 Solubility (mole fraction)CO2 Absorption Capacity (mol CO2 / mol IL)Reference
This compound ([TBMN][MeSO4]) TributylmethylammoniumMethyl sulfate313.15~1.0~0.25~0.33[1]
333.15~1.0~0.15~0.18[1]
Tributylmethylphosphonium methyl sulfate ([TBMP][MeSO4])TributylmethylphosphoniumMethyl sulfate313.15~1.0~0.28~0.39[1]
1-Butyl-3-methylimidazolium methyl sulfate ([bmim][MeSO4])1-Butyl-3-methylimidazoliumMethyl sulfate313.21.00.210.27[2]
1-Butyl-3-methylimidazolium acetate (B1210297) ([bmim][OAc])1-Butyl-3-methylimidazoliumAcetate298.150.1~0.27~0.37[3]
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([hmim][Tf2N])1-Hexyl-3-methylimidazolium[Tf2N]298.151.00.480.92[4]
Ethanolammonium butyrate (B1204436) ([EtOHA][BA])EthanolammoniumButyrate323.152.90.350.54[1]

Note: The CO2 absorption capacity can be influenced by the specific experimental conditions and measurement techniques.

Studies have shown that the CO2 solubility in [TBMN][MeSO4] is notably higher than its imidazolium (B1220033) analogue, [bmim][MeSO4], but slightly lower than the phosphonium (B103445) counterpart, [TBMP][MeSO4].[1] This suggests that for the methyl sulfate anion, the choice of cation plays a significant role in determining the CO2 absorption capacity.

Selectivity

High selectivity for CO2 over other gases, particularly N2, is crucial for effective CO2 capture from flue gas. While specific CO2/N2 selectivity data for [TBMN][MeSO4] is not abundant in the reviewed literature, studies on similar ammonium-based and other ionic liquids provide valuable context. Generally, fluorinated anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) tend to exhibit higher CO2/N2 selectivities.[5] For instance, some imidazolium-based ILs with the [Tf2N]⁻ anion have shown CO2/N2 selectivities in the range of 20-30. The selectivity of ammonium-based ILs is an area that warrants further investigation to fully assess their potential.

Regeneration Efficiency

The energy required to release the captured CO2 and regenerate the ionic liquid for reuse is a major factor in the overall process cost. The regeneration of ILs is typically achieved by temperature swing, pressure swing, or a combination of both. For ammonium-based ILs, regeneration is often possible under milder conditions compared to the energy-intensive processes required for conventional amine solutions. Some studies on ammonium-based protic ionic liquids have demonstrated good recyclability with only a marginal reduction in CO2 absorption capacity after several cycles.[6] The regeneration energy for IL-amine blends, including those with tetrabutylammonium (B224687) acetate, has been reported to be significantly lower than that for 30 wt% MEA solutions.[7][8]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the reliable comparison of ionic liquids. The following sections detail the common methodologies used to measure CO2 absorption in ionic liquids.

Synthetic Method (High-Pressure View-Cell)

The synthetic method, often employing a high-pressure view-cell, is a widely used technique to determine the solubility of gases in liquids.

Methodology:

  • Sample Preparation: A known mass of the ionic liquid is precisely weighed and loaded into a high-pressure equilibrium cell equipped with a magnetic stirrer and a transparent window for visual observation.

  • Degassing: The ionic liquid is degassed under vacuum at an elevated temperature to remove any dissolved gases and volatile impurities.

  • CO2 Injection: A known amount of CO2 is then introduced into the cell from a high-pressure syringe pump. The total moles of CO2 and IL in the cell are accurately known.

  • Equilibration: The mixture is stirred at a constant temperature until thermodynamic equilibrium is reached, which is indicated by a stable pressure reading. The phase behavior (single-phase or two-phase) is observed through the sapphire window.

  • Bubble Point Determination: The pressure at which the last bubble of the gas phase disappears (or the first bubble appears upon pressure reduction) is recorded as the bubble-point pressure for that specific composition and temperature.

  • Data Analysis: By repeating this procedure for different compositions, a pressure-composition isotherm is constructed, from which the CO2 solubility at various pressures can be determined.

Experimental_Workflow_Synthetic_Method cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Weigh and load IL into view-cell Degas Degas IL under vacuum Prep->Degas Inject Inject known amount of CO2 Degas->Inject Equilibrate Stir at constant T to reach equilibrium Inject->Equilibrate Observe Observe phase behavior Equilibrate->Observe Record Record bubble-point pressure Observe->Record Repeat Repeat for different compositions Record->Repeat Plot Construct P-x isotherm Repeat->Plot

Fig. 1: Experimental workflow for the synthetic method.
Gravimetric Method

The gravimetric method measures the mass change of the ionic liquid as it absorbs CO2.

Methodology:

  • Sample Loading: A small, accurately weighed sample of the ionic liquid is placed in a sample basket within a high-pressure microbalance.

  • Degassing: The sample is heated under vacuum to remove any absorbed water or other volatile impurities until a constant weight is achieved.

  • CO2 Introduction: The system is pressurized with CO2 to the desired pressure, and the temperature is maintained at a constant value.

  • Mass Measurement: The increase in the mass of the sample due to CO2 absorption is continuously monitored by the microbalance until the mass becomes constant, indicating that equilibrium has been reached.

  • Buoyancy Correction: The measured weight is corrected for the buoyancy effect of the CO2 gas at the experimental temperature and pressure.

  • Data Calculation: The amount of absorbed CO2 is calculated from the corrected mass increase. By performing measurements at various pressures, a solubility isotherm can be generated.

Pressure Drop Method

This method determines gas solubility by measuring the pressure decrease in a sealed chamber of known volume as the gas is absorbed by the ionic liquid.

Methodology:

  • System Preparation: A known volume of degassed ionic liquid is placed in a thermostated equilibrium cell, which is connected to a gas reservoir of a known volume.

  • Initial State: The entire system is evacuated, and then the gas reservoir is filled with CO2 to a known initial pressure.

  • Gas Expansion: The valve between the reservoir and the equilibrium cell is opened, allowing CO2 to expand into the cell and be absorbed by the ionic liquid.

  • Pressure Monitoring: The pressure in the system is monitored over time until it reaches a stable value, indicating that equilibrium has been established.

  • Solubility Calculation: The amount of CO2 absorbed by the ionic liquid is calculated from the initial and final pressures, the volumes of the reservoir and the cell, and the temperature, using the ideal gas law or a real gas equation of state.

CO2 Absorption Mechanism

The capture of CO2 by ionic liquids can occur through two primary mechanisms: physical absorption and chemical absorption. The dominant mechanism depends on the chemical nature of the ionic liquid's cation and anion.

  • Physical Absorption: In most conventional ionic liquids, including many ammonium-based ILs, CO2 absorption is primarily a physical process.[5] The CO2 molecules are accommodated in the free volume between the ions of the IL. The interactions are mainly of the van der Waals type. This process is reversible, and the CO2 can be easily released by reducing the pressure or increasing the temperature.

  • Chemical Absorption (Chemisorption): In task-specific ionic liquids containing functional groups such as amines or carboxylates, CO2 can be captured through chemical reactions, forming carbamates or other adducts.[9] This mechanism often leads to a higher absorption capacity, particularly at low CO2 partial pressures. The regeneration of these ILs typically requires more energy to break the chemical bonds formed.

CO2_Absorption_Mechanisms cluster_physical Physical Absorption cluster_chemical Chemical Absorption CO2_phys CO2 Molecule Interaction_phys Van der Waals Interactions (in free volume) CO2_phys->Interaction_phys IL_phys Ionic Liquid (e.g., [TBMN][MeSO4]) IL_phys->Interaction_phys CO2_chem CO2 Molecule Reaction Chemical Reaction (e.g., Carbamate formation) CO2_chem->Reaction IL_chem Functionalized Ionic Liquid (e.g., with amine group) IL_chem->Reaction CO2 CO2 in Flue Gas CO2->CO2_phys Physical Pathway CO2->CO2_chem Chemical Pathway

Fig. 2: Conceptual diagram of CO2 absorption mechanisms in ionic liquids.

Conclusion

This compound demonstrates promising efficacy for CO2 capture, exhibiting higher CO2 solubility than its imidazolium-based counterpart. The selection of the cation, in addition to the anion, is a key factor in tuning the performance of ionic liquids for this application. While physical absorption appears to be the primary mechanism for CO2 capture in [TBMN][MeSO4], a comprehensive understanding of its selectivity and regeneration energetics requires further dedicated research. The experimental protocols outlined in this guide provide a standardized framework for future comparative studies, ensuring the generation of high-quality, reproducible data essential for the rational design and selection of next-generation ionic liquids for efficient and cost-effective carbon capture technologies.

References

Safety Operating Guide

Proper Disposal of Tributylmethylammonium Methyl Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Tributylmethylammonium methyl sulfate (B86663) can ensure laboratory safety and compliance through proper disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this chemical.

Tributylmethylammonium methyl sulfate, a quaternary ammonium (B1175870) salt, requires careful handling and disposal due to its potential environmental and health impacts. Adherence to established protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 13106-24-6[1]
Molecular Formula C14H33NO4S[2]
Molecular Weight 311.48 g/mol [2]
Appearance Solid
GHS Hazard Classifications Serious eye irritation (Category 2A)[1]

Step-by-Step Disposal Procedures

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that all local, state, and federal regulations are met. The following steps provide a general operational workflow for managing the disposal process:

  • Initial Assessment and Segregation:

    • Identify all waste streams containing this compound.

    • Segregate this waste from other laboratory waste to prevent cross-contamination.

    • Do not mix with other waste materials.

  • Containerization and Labeling:

    • Use appropriate, sealed, and clearly labeled containers for the waste.

    • The label should clearly indicate "this compound waste" and include any relevant hazard symbols.

    • Keep containers in a designated, well-ventilated, and secure storage area.

  • Consultation with a Licensed Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide the company with the Safety Data Sheet (SDS) for this compound.

    • Follow their specific instructions for packaging and transportation.

  • Disposal of Contaminated Materials:

    • Any materials, such as personal protective equipment (PPE), paper towels, or glassware, that have come into contact with this compound should be treated as hazardous waste.

    • Dispose of these contaminated materials as you would the unused product.[1]

  • Documentation:

    • Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the amount of waste disposed of.

Experimental Workflow for Chemical Waste Disposal

The following diagram outlines the logical steps for the proper disposal of laboratory chemical waste like this compound.

G Figure 1. Chemical Waste Disposal Workflow A Identify Chemical Waste (this compound) B Segregate Waste Stream A->B C Properly Containerize and Label B->C D Store in Designated Area C->D E Contact Licensed Disposal Service D->E F Follow Professional Guidance E->F G Document Disposal Process F->G

Caption: A flowchart illustrating the procedural steps for the safe disposal of chemical waste.

Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask or respirator, especially when handling the solid form.

Ensure adequate ventilation in the laboratory to minimize the risk of inhalation. In case of accidental contact, refer to the material's Safety Data Sheet for first-aid measures. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[1] If the substance is inhaled, move the individual to fresh air and consult a physician.[1] In case of skin contact, wash the affected area thoroughly with soap and water.[1]

By adhering to these procedures, researchers and laboratory personnel can effectively manage the disposal of this compound, contributing to a safer working environment and environmental protection.

References

Essential Safety and Logistical Information for Handling Tributylmethylammonium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Tributylmethylammonium methyl sulfate (B86663). This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure and efficient research environment.

Personal Protective Equipment (PPE) and Safety Measures

Tributylmethylammonium methyl sulfate is classified as an eye irritant.[1][2] Therefore, adherence to stringent safety protocols is crucial to prevent exposure and ensure the well-being of laboratory personnel. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed immediately if contaminated.
Respiratory Protection NIOSH/MSHA Approved RespiratorA type N95 (US) or equivalent respirator should be worn, especially when handling the solid form to avoid dust inhalation.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust generation.[3]

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Don the appropriate personal protective equipment as outlined in the table above.

Handling:

  • When weighing the solid, do so in a fume hood to minimize inhalation of any dust.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Should a spill occur, immediately follow the spill cleanup procedures outlined below.

  • After handling, wash hands thoroughly with soap and water.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations. As an ionic liquid, it should not be disposed of down the drain.

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed, and chemically compatible container. Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.
Liquid Waste (Solutions) Collect in a labeled, sealed, and chemically compatible container. Do not pour down the drain. Arrange for disposal through your institution's EHS office.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated and labeled container.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Protocol

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review SDS B Verify Safety Equipment (Eyewash, Shower) A->B C Work in Fume Hood B->C D Don PPE C->D E Weigh Solid in Hood D->E F Perform Experiment E->F G Monitor for Spills F->G M Exposure F->M If Exposure Occurs H Segregate Waste G->H L Spill G->L If Spill Occurs I Clean Work Area H->I J Doff PPE I->J K Wash Hands J->K O Notify Supervisor L->O N Follow First Aid M->N N->O

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.